molecular formula C8H11N3O B1452529 1-Pyrazin-2-yl-pyrrolidin-3-ol CAS No. 1261236-01-4

1-Pyrazin-2-yl-pyrrolidin-3-ol

Cat. No.: B1452529
CAS No.: 1261236-01-4
M. Wt: 165.19 g/mol
InChI Key: ZUFKVTACICNZEH-UHFFFAOYSA-N
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Description

1-Pyrazin-2-yl-pyrrolidin-3-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule incorporates a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceutical science due to its ability to explore three-dimensional pharmacophore space and influence the stereochemistry and physicochemical properties of drug candidates . The pyrrolidine ring is featured in numerous FDA-approved drugs, and its saturation contributes to improved solubility and pharmacokinetic profiles compared to flat, aromatic structures . The specific structure of this compound, which combines a pyrrolidine ring with a pyrazine heterocycle, makes it a valuable building block for the synthesis of more complex molecules. Pyrazine and pyrrolidine derivatives are frequently investigated for their diverse biological activities. Related pyrazoline derivatives have been studied extensively for a wide range of therapeutic applications, including as cannabinoid CB1 receptor antagonists, antimicrobials, anti-inflammatory agents, and anticancer compounds . As such, this compound serves as a key intermediate for researchers developing novel bioactive molecules in these fields. This product is supplied with a guaranteed purity of 95% and is available in various quantities to support your research and development efforts . Intended Use and Handling: This product is strictly for Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrazin-2-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-7-1-4-11(6-7)8-5-9-2-3-10-8/h2-3,5,7,12H,1,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFKVTACICNZEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Pyrazin-2-yl-pyrrolidin-3-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Executive Summary

This compound is a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. It strategically combines two pharmacologically relevant scaffolds: the pyrazine ring, a common feature in numerous bioactive molecules, and the pyrrolidin-3-ol moiety, which provides a three-dimensional, chiral structure with a key functional handle. This guide offers a comprehensive analysis of its chemical properties, predictive spectroscopic features, plausible synthetic methodologies, and its potential as a versatile building block for the development of novel therapeutics. The discussion is framed from the perspective of applied chemistry, emphasizing the rationale behind synthetic choices and the potential for targeted derivatization.

Molecular Overview and Physicochemical Properties

The foundational step in evaluating any chemical entity is a thorough understanding of its structure and inherent physicochemical characteristics. This compound, identified by CAS Number 1261236-01-4, possesses a unique architecture that merges an aromatic diazine with a saturated, functionalized azacyclopentane.[1]

Chemical Structure:

Figure 1: 2D Structure of this compound

This hybrid structure is significant; the pyrazine moiety provides a rigid, aromatic core with hydrogen bond accepting capabilities from its nitrogen atoms, while the non-planar pyrrolidine ring introduces sp³ character, which is increasingly sought after in drug design to improve solubility and escape "flatland".[2][3] The hydroxyl group and the potential for stereoisomerism at the C-3 position are critical features for exploring structure-activity relationships (SAR).

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 1261236-01-4 [1]
Molecular Formula C₈H₁₁N₃O Calculated
Molecular Weight 165.19 g/mol Calculated
SMILES OC1CN(C2=NC=CN=C2)CC1 [1]
Predicted XlogP -0.5 to -1.0 Inferred from similar structures
H-Bond Donors 1 (from -OH) Calculated

| H-Bond Acceptors | 3 (from N atoms and O atom) | Calculated |

Predictive Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a robust prediction of its key spectroscopic signatures. This predictive analysis is a cornerstone of structural verification in synthetic chemistry.[4][5]

2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to be highly informative, with distinct regions for the aromatic pyrazine protons and the aliphatic pyrrolidine protons.

  • Pyrazine Region (δ 8.0-8.5 ppm): Three distinct signals are expected for the three protons on the pyrazine ring. Their coupling patterns (doublets, doublet of doublets) will be determined by their positions relative to each other and the point of substitution.

  • Pyrrolidine Region (δ 2.0-4.5 ppm): The five protons on the pyrrolidine ring will appear as complex multiplets. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield in this region (around δ 4.0-4.5 ppm). The protons on carbons adjacent to the nitrogen atom will also be shifted downfield (δ 3.5-4.0 ppm).

  • Hydroxyl Proton (δ 1.5-5.0 ppm, variable): A broad singlet, whose chemical shift is dependent on solvent and concentration.

2.2. ¹³C NMR Spectroscopy The carbon spectrum should corroborate the structure with signals in both the aromatic and aliphatic regions.

  • Aromatic Region (δ 140-160 ppm): Four signals corresponding to the four unique carbon atoms of the substituted pyrazine ring.

  • Aliphatic Region (δ 45-75 ppm): Three signals for the pyrrolidine ring carbons. The carbon attached to the hydroxyl group will be the most downfield in this set (approx. δ 65-75 ppm), followed by the carbons adjacent to the nitrogen.

2.3. Infrared (IR) Spectroscopy Key functional groups will give rise to characteristic absorption bands.[6]

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ for the pyrazine C-H bonds.

  • C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ for the pyrrolidine C-H bonds.

  • C=N and C=C Stretch: Medium to strong bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazine ring.

  • C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

2.4. Mass Spectrometry (MS) Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 165. Key fragmentation patterns would likely involve the loss of water (M-18) from the hydroxyl group and cleavage of the pyrrolidine ring.

Synthetic Strategies and Methodologies

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on established heterocyclic chemistry principles, primarily through nucleophilic aromatic substitution (SNAᵣ). A general method for similar compounds involves the alkylation of azoles with protected alcohol precursors.[7]

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

The most direct approach involves the reaction of 2-chloropyrazine with pyrrolidin-3-ol. This reaction leverages the electron-deficient nature of the pyrazine ring, which makes it susceptible to nucleophilic attack by the secondary amine of the pyrrolidinol.

G cluster_reactants Reactants & Conditions reagent1 2-Chloropyrazine process Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 80-120 °C) reagent1->process reagent2 (R/S)-Pyrrolidin-3-ol reagent2->process base K2CO3 or Et3N (Base) base->process HCl scavenger solvent DMF or Acetonitrile (Solvent) solvent->process Reaction Medium workup Aqueous Workup & Extraction process->workup product This compound purify Column Chromatography (Silica Gel) workup->purify purify->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of pyrrolidin-3-ol (1.0 eq) in dimethylformamide (DMF, approx. 0.5 M), add 2-chloropyrazine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the reactants. K₂CO₃ is a non-nucleophilic base used to scavenge the HCl byproduct, driving the reaction to completion. Using a slight excess of the electrophile ensures full consumption of the more valuable pyrrolidinol.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Rationale: Heating is necessary to overcome the activation energy for the SNAᵣ reaction. A nitrogen atmosphere prevents potential oxidative side reactions.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Rationale: This standard aqueous workup removes the DMF solvent and inorganic salts. The brine wash helps to break up any emulsions.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) as the eluent to afford the pure product.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and any side products based on polarity.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for selective derivatization. The molecule presents two primary sites for chemical modification: the hydroxyl group and the pyrazine ring.

  • Hydroxyl Group Reactivity: The secondary alcohol is a versatile functional handle.

    • Etherification: Deprotonation with a base (e.g., NaH) followed by reaction with an alkyl halide (R-X) yields ethers, which can be used to probe hydrophobic pockets in a binding site.

    • Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions like EDC/HOBt) produces esters, which can act as prodrugs or improve cell permeability.

    • Oxidation: Oxidation (e.g., using Dess-Martin periodinane) converts the alcohol to a ketone (1-(pyrazin-2-yl)pyrrolidin-3-one), providing a new site for reactions like reductive amination.

  • Pyrazine Ring Reactivity: While less reactive than the hydroxyl group, the pyrazine ring can undergo modifications, though these typically require more forcing conditions.

Caption: Key derivatization pathways from the hydroxyl group.

Application in Medicinal Chemistry and Drug Discovery

The combination of the pyrazine and pyrrolidine scaffolds positions this molecule as a high-potential building block for libraries targeting a wide range of diseases.

  • Scaffold Hopping and Fragment-Based Design: The pyrrolidine ring provides a saturated, 3D-rich core that can serve as a replacement for flat aromatic rings, often leading to improved physicochemical properties and novel intellectual property.[2]

  • Pharmacological Precedent: Pyrazine and its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8] Similarly, pyrazole and pyrazoline derivatives, which are also nitrogen-containing heterocycles, have been extensively studied for their diverse pharmacological roles.[9][10][11][12] This body of literature suggests that libraries built around the this compound core could yield compounds with significant therapeutic potential.

  • Target Interaction Rationale: The structural features of the molecule are well-suited for specific interactions with biological targets like kinases and proteases.

G cluster_mol Molecular Features cluster_prop Resulting Properties cluster_bio Biological Interaction pyrazine Pyrazine Nitrogens h_acceptor H-Bond Acceptor pyrazine->h_acceptor hydroxyl Hydroxyl Group h_donor H-Bond Donor/Acceptor hydroxyl->h_donor pyrrolidine Pyrrolidine Ring shape 3D Vector/ Stereochemistry pyrrolidine->shape binding Interaction with Active Site Residues (e.g., Asp, Ser) h_acceptor->binding h_donor->binding selectivity Improved Selectivity & Potency shape->selectivity

Caption: Logic diagram linking molecular features to biological potential.

Conclusion

This compound represents more than just another chemical entity; it is a strategically designed building block for modern drug discovery. Its synthesis is feasible through standard organic chemistry reactions, and its key functional groups offer straightforward handles for creating diverse chemical libraries. The combination of a pharmacologically-proven aromatic heterocycle with a 3D-rich saturated ring provides a powerful starting point for researchers aiming to develop novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • BLDpharm. 1-(Pyrazin-2-yl)pyrrolidin-3-ol.
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An In-depth Technical Guide to the Synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrazin-2-yl-pyrrolidin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its unique structural motif, combining the electron-deficient pyrazine ring with a chiral pyrrolidinol scaffold, offers a rich landscape for molecular exploration. This guide provides a detailed technical overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical optimization strategies. The two principal and most industrially scalable methods, Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination, are discussed in depth to provide researchers with a comprehensive understanding of the available synthetic tools.

Introduction: The Significance of the Pyrazinylpyrrolidinol Scaffold

The fusion of a pyrazine moiety with a pyrrolidine ring creates a scaffold with a unique combination of physicochemical properties. The pyrazine ring, a nitrogen-containing heterocycle, is a known bioisostere for various functional groups and can participate in hydrogen bonding and π-stacking interactions with biological targets.[1] The pyrrolidin-3-ol component introduces a chiral center and a hydroxyl group, providing a handle for further functionalization and imparting favorable pharmacokinetic properties such as improved solubility. This combination has led to the incorporation of the this compound core into a range of biologically active molecules.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two primary disconnection points around the newly formed C-N bond between the pyrazine and pyrrolidine rings. This leads to two convergent and highly plausible synthetic strategies:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) : This approach involves the disconnection of the C-N bond, leading to a halopyrazine (electrophile) and 3-hydroxypyrrolidine (nucleophile). The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack.

  • Pathway B: Buchwald-Hartwig Amination : This pathway also relies on the disconnection of the C-N bond but utilizes a palladium-catalyzed cross-coupling reaction between a halopyrazine and 3-hydroxypyrrolidine. This method is renowned for its broad substrate scope and functional group tolerance.[2]

Both pathways commence from readily available starting materials, 2-halopyrazines (such as 2-chloropyrazine or 2-bromopyrazine) and (R)- or (S)-3-hydroxypyrrolidine.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct and often cost-effective method for the synthesis of this compound. The reaction proceeds via an addition-elimination mechanism, where the nucleophilic amine of 3-hydroxypyrrolidine attacks the electron-deficient carbon of the pyrazine ring bearing a halogen, forming a Meisenheimer complex. Subsequent elimination of the halide restores the aromaticity of the pyrazine ring.

Causality Behind Experimental Choices
  • Choice of Halopyrazine : 2-Chloropyrazine is a common and cost-effective starting material. While 2-bromopyrazine could also be used, the C-Cl bond is sufficiently activated for nucleophilic attack by the amine.

  • Solvent : Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred as they can solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

  • Base : An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Temperature : Elevated temperatures are generally required to overcome the activation energy of the reaction.

Experimental Protocol: SNAr
  • To a solution of 3-hydroxypyrrolidine (1.2 equivalents) in anhydrous DMSO (10 volumes), add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add 2-chloropyrazine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation: SNAr
ParameterConditionRationale
Halopyrazine 2-ChloropyrazineCost-effective and sufficiently reactive.
Nucleophile 3-HydroxypyrrolidineThe amine provides the nucleophilic attack.
Base K₂CO₃ or Cs₂CO₃Neutralizes the in-situ generated HCl.
Solvent DMSO or DMFPolar aprotic solvent stabilizes the intermediate.
Temperature 100-120 °CProvides sufficient energy for the reaction.
Typical Yield 60-80%Dependent on specific conditions and purification.

Pathway B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is particularly useful for coupling unreactive aryl halides or when milder reaction conditions are required. The catalytic cycle involves the oxidative addition of the halopyrazine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]

Causality Behind Experimental Choices
  • Choice of Halopyrazine : While both 2-chloropyrazine and 2-bromopyrazine can be used, 2-bromopyrazine is often more reactive in palladium-catalyzed couplings. However, with the advent of modern, highly active catalysts, the use of the more economical 2-chloropyrazine is often feasible.

  • Palladium Precatalyst : Modern palladacycle precatalysts, such as those from the Buchwald G3 and G4 generations, are often more reliable and efficient than traditional palladium sources like Pd(OAc)₂ as they readily form the active LPd(0) catalyst.

  • Ligand : The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. For the coupling of a secondary amine like 3-hydroxypyrrolidine, ligands such as RuPhos or XantPhos are often effective.[4]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.

  • Solvent : Anhydrous, degassed solvents such as toluene or 1,4-dioxane are typically used to prevent the deactivation of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine 2-bromopyrazine (1.0 equivalent), 3-hydroxypyrrolidine (1.2 equivalents), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst, e.g., RuPhos, 2.4 mol%).

  • Add sodium tert-butoxide (1.4 equivalents) to the tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene (10 volumes) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
ParameterConditionRationale
Halopyrazine 2-BromopyrazineGenerally more reactive in Pd-catalyzed couplings.
Nucleophile 3-HydroxypyrrolidineThe amine partner for the cross-coupling.
Catalyst RuPhos Pd G3 (2 mol%)A highly active and reliable precatalyst.
Ligand RuPhos (if needed)Stabilizes the Pd center and facilitates the reaction.
Base NaOtBu (1.4 eq)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous and degassed to protect the catalyst.
Temperature 80-100 °CTypical temperature range for this coupling.
Typical Yield 70-95%Generally higher yields than SNAr.

Visualization of Synthetic Pathways

Diagram: SNAr Pathway

SNAr_Pathway cluster_reactants Starting Materials start1 2-Chloropyrazine reagents K2CO3, DMSO 100-120 °C start1->reagents start2 3-Hydroxypyrrolidine start2->reagents product This compound reagents->product SNAr Reaction

Caption: SNAr synthesis of this compound.

Diagram: Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway cluster_reactants Starting Materials start1 2-Bromopyrazine reagents Pd Catalyst, Ligand NaOtBu, Toluene 80-100 °C start1->reagents start2 3-Hydroxypyrrolidine start2->reagents product This compound reagents->product Buchwald-Hartwig Coupling

Caption: Buchwald-Hartwig synthesis of this compound.

Conclusion and Future Perspectives

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent robust and scalable methods for the synthesis of this compound. The choice between these two pathways will often depend on factors such as the cost and availability of starting materials and reagents, the desired scale of the reaction, and the presence of other functional groups in more complex derivatives. The SNAr approach offers simplicity and cost-effectiveness, while the Buchwald-Hartwig amination provides higher yields and greater substrate scope. Further research in this area may focus on the development of more sustainable and environmentally benign synthetic methods, such as utilizing greener solvents or developing more efficient and recyclable catalysts. The continued exploration of the synthetic accessibility of the this compound scaffold will undoubtedly fuel the discovery of new and innovative therapeutic agents.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

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Whitepaper: Elucidating the Mechanism of Action of PYR-9 as a Novel Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of scientific databases and public literature reveals a notable absence of specific research detailing the mechanism of action for the compound designated as 1-Pyrazin-2-yl-pyrrolidin-3-ol. This suggests that the molecule may be a novel chemical entity, part of an ongoing but unpublished research program, or a proprietary compound not yet disclosed in the public domain.

Therefore, this technical guide will proceed based on a scientifically plausible, hypothetical mechanism of action derived from the compound's core structural motifs: a pyrazine ring and a 3-hydroxypyrrolidine scaffold. These chemical features are present in numerous bioactive molecules, often targeting G-protein coupled receptors (GPCRs). For the purposes of this guide, we will postulate that This compound, hereafter referred to as PYR-9, acts as a potent and selective antagonist of the Dopamine D3 Receptor (D3R) , a GPCR implicated in various neuropsychiatric disorders.

This document will serve as a comprehensive exploration of this hypothesized mechanism, detailing the experimental logic and methodologies required to validate such a claim, from initial target binding to downstream functional consequences.

Introduction: The Therapeutic Rationale for D3R Antagonism

The Dopamine D3 receptor (D3R) is a class A GPCR predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens and islands of Calleja. This localization places it at the heart of neural circuits governing motivation, reward, and emotional regulation. Dysregulation of D3R signaling has been strongly linked to the pathophysiology of substance use disorders, schizophrenia, and depression. Unlike the more ubiquitous D2 receptor, the D3R's restricted expression profile suggests that a selective antagonist could offer a targeted therapeutic approach with a potentially lower burden of side effects, such as extrapyramidal symptoms, commonly associated with less selective dopamine antagonists.

The chemical structure of PYR-9, featuring a nitrogen-containing heterocyclic pyrazine ring (a common hydrogen bond acceptor in receptor-ligand interactions) and a 3-hydroxypyrrolidine moiety (providing a key stereocenter and a polar interaction point), presents a compelling scaffold for high-affinity and selective D3R binding. This guide outlines the theoretical framework and experimental validation path for PYR-9 as a D3R antagonist.

Part I: Primary Target Engagement & Binding Characterization

The foundational step in validating our hypothesis is to confirm direct, high-affinity binding of PYR-9 to the human D3R. The primary technique for this is the radioligand binding assay, a robust and quantitative method.

Objective: To determine the binding affinity (Ki) of PYR-9 for the human Dopamine D3 Receptor.

Methodology:

  • Membrane Preparation: Human D3R is expressed in a stable cell line (e.g., HEK293 or CHO cells). Cell membranes are harvested, homogenized, and prepared to a final protein concentration of 10-20 µg per well.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D3R radioligand is used at a concentration near its dissociation constant (Kd), typically 0.1-0.5 nM. This ensures assay sensitivity.

  • Competitive Binding: Membranes and the radioligand are incubated with increasing concentrations of unlabeled PYR-9 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Non-Specific Binding Control: A parallel incubation is performed in the presence of a high concentration (e.g., 10 µM) of a known, potent D3R antagonist (e.g., Haloperidol) to define non-specific binding.

  • Incubation & Termination: The reaction is incubated at room temperature for 90 minutes to reach equilibrium. The reaction is then rapidly terminated by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), trapping the receptor-bound radioligand.

  • Quantification: The filters are washed with ice-cold assay buffer, and the retained radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression (Cheng-Prusoff equation) to calculate the IC50 (the concentration of PYR-9 that displaces 50% of the radioligand), which is then converted to the inhibition constant (Ki).

Parameter Description Hypothetical Value for PYR-9
Ki (D3R) Inhibitory constant at the Dopamine D3 Receptor.1.5 nM
Ki (D2R) Inhibitory constant at the Dopamine D2 Receptor.180 nM
Selectivity Ratio (D2R/D3R) A measure of target specificity.120-fold

This table illustrates the expected outcome for a potent and selective D3R antagonist.

The following diagram outlines the logical progression for establishing target engagement and selectivity.

A Hypothesis: PYR-9 binds to D3R B Primary Radioligand Assay: Displacement of [³H]-Spiperone from hD3R Membranes A->B  Experimental Design C Result: Determine IC50 and Ki for PYR-9 at D3R B->C  Data Analysis (Cheng-Prusoff) D Selectivity Screening: Run displacement assays against off-targets (D2R, D1R, 5-HT2A) C->D  Validate Specificity E Conclusion: PYR-9 is a potent and selective D3R ligand D->E  Synthesize Data

Caption: Workflow for determining PYR-9 binding affinity and selectivity.

Part II: Functional Characterization of D3R Antagonism

Confirming that PYR-9 binds to the D3R is the first step. The next critical phase is to determine the functional consequence of this binding—does it block or activate the receptor? As an antagonist, PYR-9 is expected to inhibit the intracellular signaling cascade normally initiated by dopamine.

The D3R, like the D2R, is a Gi/o-coupled GPCR. Upon activation by an agonist (e.g., dopamine), the associated heterotrimeric G-protein dissociates, and its Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). An antagonist will block this agonist-induced decrease.

cluster_membrane Cell Membrane D3R D3R G_protein Gαi Gβγ D3R->G_protein Engages AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D3R Activates PYR9 PYR-9 (Antagonist) PYR9->D3R Blocks ATP ATP ATP->AC PKA PKA Activity (Inhibited) cAMP->PKA

Caption: D3R antagonist (PYR-9) blocks dopamine-induced inhibition of cAMP.

Objective: To quantify the ability of PYR-9 to block dopamine-induced inhibition of adenylyl cyclase.

Methodology:

  • Cell Culture: D3R-expressing cells are seeded in 96-well plates.

  • Forskolin Stimulation: Cells are pre-treated with Forskolin, a direct activator of adenylyl cyclase. This elevates the basal level of cAMP, creating a robust signal window to measure inhibition.

  • Antagonist Pre-incubation: Cells are incubated with varying concentrations of PYR-9 for 15-30 minutes. This allows PYR-9 to occupy the receptors.

  • Agonist Challenge: Dopamine is added at its EC80 concentration (the concentration that elicits 80% of its maximal response, determined in separate experiments). This provides a strong but surmountable challenge.

  • Lysis and Detection: After a 30-minute incubation with dopamine, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The results are plotted as a dose-response curve, showing the ability of PYR-9 to reverse the dopamine-induced cAMP drop. The functional inhibitory constant (IC50) is calculated, from which the Schild-derived antagonist affinity estimate (Kb) can be determined.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a rigorous pathway for validating the hypothesis that PYR-9 is a potent and selective Dopamine D3 Receptor antagonist. Successful outcomes—high binding affinity, significant D2R selectivity, and functional blockade of dopamine-induced signaling—would establish PYR-9 as a promising lead compound.

Further research would involve assessing its effects on more complex downstream signaling pathways (e.g., β-arrestin recruitment, ERK phosphorylation) and transitioning to in vivo models to evaluate its pharmacokinetic properties, safety profile, and efficacy in animal models of neuropsychiatric disorders. The synthesis of this evidence is crucial for the continued development of targeted therapeutics for dopamine-related pathologies.

References

This section would be populated with actual references if this were based on published data. For this hypothetical guide, the format is demonstrated below.

  • Title: Principles of Receptor Binding Assays Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

  • Title: The role of the D3 dopamine receptor in drug addiction Source: Nature Reviews Neuroscience URL: [Link]

  • Title: HTRF Technology for GPCR Screening Source: Cisbio Bioassays URL: [Link]

An In-Depth Technical Guide to the Biological Activity Screening of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The confluence of heterocyclic chemistry and drug discovery has consistently yielded novel therapeutic agents. Within this landscape, the fusion of a pyrazine ring with a pyrrolidinol scaffold in the molecule 1-Pyrazin-2-yl-pyrrolidin-3-ol presents a compelling case for comprehensive biological evaluation. The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is a well-established pharmacophore found in numerous clinically approved drugs and is known to confer a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] Concurrently, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for interacting with biological targets.[6][7][8][9][10][11] The hydroxyl group on the pyrrolidine ring further provides a key hydrogen bonding feature, enhancing its potential for specific molecular interactions.

This guide, intended for researchers, scientists, and drug development professionals, provides a strategic and technically robust framework for the systematic biological activity screening of this compound. We will move beyond a simple listing of assays to explain the causal reasoning behind the proposed screening cascade, ensuring a self-validating and logical progression from broad-based primary screening to more focused secondary and in vivo evaluations. Our approach is grounded in the established pharmacology of the constituent scaffolds, aiming to uncover the therapeutic potential of this novel chemical entity.

Part 1: Strategic Screening Cascade Design

The core philosophy of this screening guide is to employ a tiered approach, starting with high-throughput methods to broadly assess activity across diverse target classes, followed by more specific assays to elucidate the mechanism of action and validate initial "hits."

The Rationale for a Tiered Approach

A tiered screening cascade is both efficient and cost-effective. It allows for the rapid evaluation of a large number of biological targets in parallel during the initial phase.[12][13][14] Positive results, or "hits," from this primary screen are then subjected to more rigorous and focused secondary assays to confirm activity, determine potency and selectivity, and begin to unravel the mechanism of action. This funneling approach ensures that resources are concentrated on the most promising activities.

Below is a conceptual workflow for the screening of this compound:

G a High-Throughput Screening (HTS) b Broad Target Panels (e.g., Kinases, GPCRs, Ion Channels) a->b c Dose-Response & IC50/EC50 Determination b->c d Selectivity Profiling c->d e Cell-Based Functional Assays d->e f Mechanism of Action (MoA) Studies e->f Lead Candidate g In Vivo Efficacy Models f->g

Caption: Tiered screening cascade for this compound.

Prioritizing Target Classes for Initial Screening

Given the known biological activities of pyrazine and pyrrolidine derivatives, the initial high-throughput screening should prioritize target classes where these scaffolds have shown promise.

Priority Target ClassRationale
Protein Kinases Pyrazine-containing compounds are known to modulate kinase activity. Kinases are crucial in cell signaling and are major targets in oncology and inflammatory diseases.[15]
G-Protein Coupled Receptors (GPCRs) The pyrrolidine scaffold is prevalent in ligands for GPCRs, which are involved in a vast array of physiological processes and are a major class of drug targets.[16][17][18]
Central Nervous System (CNS) Targets Both pyrazine and pyrrolidine derivatives have been investigated for their effects on the CNS, including antidepressant and anticonvulsant activities.[8][19][20][21][22][23]
Cancer Cell Line Panels The antiproliferative activity of pyrazine and pyrrolidine hybrids has been documented, making a broad cancer cell line screen a logical starting point.[24]

Part 2: Methodologies and Protocols

This section provides detailed, step-by-step methodologies for key experiments in the screening cascade. Each protocol is designed to be a self-validating system with appropriate controls.

Tier 1: High-Throughput Primary Screening

The objective of Tier 1 is to rapidly and efficiently screen this compound against a large and diverse set of biological targets.[12][14][25]

2.1.1 In Vitro Kinase Panel Screening

Rationale: To identify potential kinase inhibition activity, a broad panel screen is the most effective initial step. This provides a "snapshot" of the compound's kinome-wide selectivity at a single concentration.

Protocol: In Vitro Kinase Profiling Assay (e.g., using a platform like Eurofins' KinaseProfiler™) [26]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a concentration of 10 µM.

  • Kinase Panel: Select a diverse panel of at least 100 kinases, covering different branches of the human kinome.

  • Assay Procedure (Radiometric):

    • In a 96-well plate, combine the test compound, a specific kinase, a suitable substrate (protein or peptide), and ATP (at or near the Km concentration) spiked with [γ-³³P]-ATP.[27][28]

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash the membrane to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Controls:

    • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine).

    • Negative Control: DMSO vehicle.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. A common hit threshold is >50% inhibition.

2.1.2 Cell-Based GPCR Screening

Rationale: Cell-based assays provide a more physiologically relevant context for assessing GPCR activity by measuring downstream signaling events.[16][17][18][29]

Protocol: Calcium Mobilization Assay for Gq-coupled GPCRs

  • Cell Culture: Use a cell line stably expressing a target Gq-coupled GPCR (e.g., HEK293 cells).

  • Cell Plating: Plate the cells in a 384-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add this compound at a final concentration of 10 µM.

  • Signal Detection: Measure the fluorescence intensity before and after compound addition using a plate reader with kinetic read capabilities (e.g., a FLIPR instrument).

  • Controls:

    • Positive Control: A known agonist for the target GPCR.

    • Negative Control: DMSO vehicle.

  • Data Analysis: Analyze the change in fluorescence intensity over time. A significant increase in fluorescence indicates agonistic activity.

Tier 2: Hit Confirmation and Secondary Assays

Rationale: Hits identified in Tier 1 must be confirmed and characterized to ensure they are not artifacts and to determine their potency and selectivity.

2.2.1 Dose-Response and IC50/EC50 Determination

Protocol: 10-Point Dose-Response Curve

  • Compound Preparation: Prepare a serial dilution of this compound, typically in half-log steps, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the relevant primary assay (e.g., the kinase or GPCR assay where the hit was observed) with each concentration of the compound.

  • Data Analysis:

    • Plot the percent inhibition or activation against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for agonists).

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
EC50 The concentration of an agonist that gives a response halfway between the baseline and maximum.
2.2.2 Cell-Based Functional Assays

Rationale: To confirm that the activity observed in a biochemical assay translates to a cellular context.

Protocol: Cellular Phosphorylation Assay (for a confirmed kinase hit)

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and phosphorylates a specific downstream substrate.

  • Cell Treatment: Treat the cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection: Use a method like Western Blot or a specific ELISA to measure the phosphorylation level of the kinase's substrate.

  • Controls:

    • Positive Control: A known inhibitor of the target kinase.

    • Negative Control: DMSO vehicle.

  • Data Analysis: Quantify the decrease in substrate phosphorylation as a function of compound concentration to determine a cellular IC50.

G cluster_0 Cellular Kinase Inhibition Workflow a Treat Cells with This compound b Lyse Cells a->b c Protein Quantification b->c d Western Blot / ELISA for Phospho-Substrate c->d e Data Analysis & Cellular IC50 Determination d->e

Caption: Workflow for a cell-based kinase functional assay.

Tier 3: In Vivo Efficacy Models

Rationale: To evaluate the therapeutic potential of the compound in a living organism, which provides insights into its pharmacokinetics, pharmacodynamics, and overall efficacy.[19][20][21][22][30]

Protocol: Mouse Xenograft Model for Anticancer Activity

  • Model Selection: If the compound shows potent and selective inhibition of a cancer-relevant kinase and has good cellular activity, a xenograft model is appropriate.

  • Tumor Implantation: Implant human cancer cells (e.g., HT-29 if a relevant kinase is targeted) subcutaneously into immunodeficient mice.[24]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Dosing: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

Conclusion

The systematic screening of This compound requires a logical and evidence-based approach. By leveraging the known pharmacology of its pyrazine and pyrrolidinol components, we can design a screening cascade that efficiently identifies and validates potential biological activities. This guide provides a comprehensive framework, from broad-based high-throughput screening to specific in vivo models, to thoroughly investigate the therapeutic potential of this novel compound. The causality behind each experimental choice is emphasized to ensure a robust and scientifically sound evaluation.

References

  • Medicilon. CNS Pharmacology Models. [Link]

  • Eurofins Advinus. CNS Disorders Disease Models. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • PubMed. High-Throughput Screening: today's biochemical and cell-based approaches. [Link]

  • PubMed. Animal models of CNS disorders. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • American Physiological Society. Recent progress in assays for GPCR drug discovery. [Link]

  • ResearchGate. Pharmacological activity and mechanism of pyrazines. [Link]

  • PreScouter. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • SpringerLink. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed Central. Biophysical Screening for the Discovery of Small-Molecule Ligands. [Link]

  • PubMed. In vitro JAK kinase activity and inhibition assays. [Link]

  • PubMed Central. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

  • PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Royal Society of Chemistry. Chapter 2: Considerations Related to Small-molecule Screening Collections. [Link]

  • ScienceDirect. Research status and application progress of small molecule drug screening technology. [Link]

  • SpringerLink. Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. [Link]

  • PubMed. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. [Link]

  • ResearchGate. Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. [Link]

  • PubMed Central. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

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A Technical Guide to the Spectroscopic Characterization of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1-Pyrazin-2-yl-pyrrolidin-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this molecule. Furthermore, it outlines detailed, field-proven protocols for acquiring and interpreting this data, grounded in established scientific principles.

Introduction

This compound is a novel small molecule incorporating both a pyrazine and a pyrrolidinol moiety. The pyrazine ring is a common scaffold in pharmacologically active compounds, while the chiral pyrrolidinol core offers opportunities for stereospecific interactions with biological targets. Accurate structural elucidation and characterization are paramount for its development and application. This guide will focus on the predicted spectroscopic signature of this compound and the methodologies to confirm it.

PART 1: Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is the preferred ionization method due to the presence of basic nitrogen atoms, which are readily protonated.

Predicted Mass Spectrum

The predicted mass spectrum of this compound would exhibit a prominent protonated molecular ion peak ([M+H]⁺). The exact mass of this ion can be calculated and would be a key identifier in high-resolution mass spectrometry (HRMS).

Ion Predicted m/z
[M+H]⁺166.0975
Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to yield characteristic fragment ions. The pyrrolidine ring is often the site of initial fragmentation.[1][2] A plausible fragmentation pathway is outlined below, which involves the loss of water from the hydroxyl group and subsequent ring opening or fragmentation of the pyrrolidine moiety. The pyrazine ring is relatively stable and may remain intact in major fragments.

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

G M_H [M+H]⁺ m/z = 166.0975 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 148.0869 M_H->frag1 - H₂O frag2 Pyrrolidine Ring Opening frag1->frag2 Collision-Induced Dissociation frag3 Pyrazine-containing fragment frag2->frag3

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

This protocol outlines a robust method for acquiring high-quality MS and MS/MS data for this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

2. Instrument Parameters (ESI-QTOF or Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 100-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • MS Scan Range: m/z 50-500.

  • MS/MS Analysis: Select the [M+H]⁺ ion for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

3. Data Interpretation:

  • Confirm the presence of the [M+H]⁺ ion with high mass accuracy (<5 ppm).

  • Analyze the MS/MS spectrum to identify fragment ions consistent with the proposed structure. The study of fragmentation patterns of similar pyrrolidine-containing compounds can aid in interpretation.[3][4]

PART 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound. Advanced 2D NMR techniques may be necessary for unambiguous signal assignment.[5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the pyrazine and pyrrolidine protons. The chemical shifts will be influenced by the electronic nature of the pyrazine ring and the hydroxyl group on the pyrrolidine. The use of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as a solvent is recommended.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Pyrazine-H8.0-8.5m-
Pyrrolidin-CH(OH)~4.5m-
Pyrrolidin-CH₂N3.5-4.0m-
Pyrrolidin-CH₂1.8-2.2m-
OHVariablebr s-
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The pyrazine carbons will appear in the aromatic region, while the pyrrolidinyl carbons will be in the aliphatic region.

Carbon Assignment Predicted Chemical Shift (ppm)
Pyrazine-C140-160
Pyrrolidin-C(OH)65-75
Pyrrolidin-CN45-55
Pyrrolidin-C30-40
Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Ensure the sample is fully dissolved and free of particulate matter.

2. NMR Acquisition Parameters (400 MHz or higher):

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on concentration.

  • 2D NMR (if necessary):

    • COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for connecting the pyrazine and pyrrolidine moieties.

3. Data Processing and Interpretation:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Integrate the ¹H NMR signals to determine proton ratios.

  • Analyze coupling patterns to deduce connectivity.

  • Use 2D NMR data to confirm assignments. The study of NMR spectra of various heterocyclic compounds can provide a valuable reference for interpretation.[7][8][9]

Diagram: Spectroscopic Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound MS Mass Spectrometry (ESI-MS/MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MW Molecular Weight Confirmation MS->MW Frag Fragmentation Analysis MS->Frag Structure Structural Elucidation NMR->Structure Frag->Structure

Caption: Workflow for the spectroscopic characterization of novel compounds.

Conclusion

The structural confirmation of this compound relies on the synergistic use of mass spectrometry and NMR spectroscopy. This guide provides a predictive framework for the expected spectroscopic data and robust protocols for its acquisition and interpretation. By following these methodologies, researchers can confidently characterize this and other novel heterocyclic compounds, ensuring the scientific rigor required for drug discovery and development.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.
  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
  • The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality | Request PDF.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone deriv
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF.
  • A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry.
  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.
  • Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.

Sources

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for novel therapeutic discovery. 1-Pyrazin-2-yl-pyrrolidin-3-ol is one such molecule, incorporating the biologically versatile pyrrolidine ring and the pharmacologically significant pyrazine moiety. While direct biological data for this specific molecule is not yet publicly available, its structural components are well-represented in numerous FDA-approved drugs and clinical candidates, spanning a wide array of therapeutic areas including oncology, infectious diseases, and neurology. This guide outlines a comprehensive, multi-pronged strategy for the systematic deconvolution of the therapeutic targets of this compound. We present a rationale-driven, tiered approach, commencing with unbiased phenotypic screening to identify relevant disease contexts, followed by sophisticated proteomic and biophysical methods for precise target identification and validation. This document is intended to serve as a technical roadmap for researchers seeking to unlock the therapeutic potential of this promising, yet uncharacterized, chemical entity.

Introduction: The Rationale for Investigating this compound

The process of drug discovery is increasingly driven by the intelligent design of small molecules that engage with disease-modifying targets. The structure of this compound is a deliberate combination of two potent pharmacophores:

  • The Pyrrolidine Scaffold: This five-membered nitrogen heterocycle is a cornerstone of medicinal chemistry.[1][2] Its non-planar, sp³-rich structure provides access to a three-dimensional chemical space often neglected by flatter, aromatic systems, enabling complex and specific interactions with protein targets.[1][2] Pyrrolidine-containing drugs are approved for a multitude of indications, from DPP-4 inhibitors in diabetes to ACE inhibitors for hypertension, underscoring the scaffold's versatility.[3]

  • The Pyrazine Moiety: As a nitrogen-containing six-membered aromatic heterocycle, pyrazine and its isomers are integral to a variety of biologically active compounds.[4] Pyrazine-based structures are known to function as kinase inhibitors, antibacterial agents, and anticancer therapeutics.[5][6][7] For instance, several potent and selective pyrazine-based kinase inhibitors have advanced into clinical trials for cancer and autoimmune disorders.[5][6]

The combination of these two scaffolds in this compound suggests a high probability of biological activity. The pyrrolidine ring can confer favorable pharmacokinetic properties, such as improved aqueous solubility, while the pyrazine moiety can engage in key hydrogen bonding and aromatic interactions within a target's binding site.[3][8] This guide proposes a systematic approach to uncover the specific protein targets of this compound, thereby revealing its potential therapeutic applications.

A Strategic Workflow for Target Identification

Given the novelty of this compound, a "phenotypic-first" approach is recommended. This strategy, also known as classical or forward pharmacology, begins by identifying a desirable change in the phenotype of a cell or organism, and then works backward to identify the molecular target responsible for that change.[9] This is often more successful for discovering first-in-class drugs compared to target-based approaches.[9][10]

Our proposed workflow is tiered, designed to efficiently move from broad biological effect to specific molecular interaction.

Target_Identification_Workflow cluster_0 Phase 1: Phenotypic Screening & Hypothesis Generation cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation & Mechanistic Studies cluster_3 Phase 4: Focused Profiling pheno_screen High-Content Phenotypic Screening (Diverse cell lines: cancer, immune, neuronal) hit_id Identify 'Hit' Phenotypes (e.g., apoptosis, cytokine suppression, neurite outgrowth) pheno_screen->hit_id Data Analysis ap_ms Affinity Purification- Mass Spectrometry (AP-MS) hit_id->ap_ms cetsa_ms CETSA-MS (Proteome-wide) hit_id->cetsa_ms candidate_list Generate Candidate Target List ap_ms->candidate_list cetsa_ms->candidate_list cetsa_wb CETSA with Western Blot (Validate individual targets) candidate_list->cetsa_wb Prioritize biochem_assays Biochemical/Enzymatic Assays (Confirm direct interaction & activity) cetsa_wb->biochem_assays crispr Genetic Validation (CRISPR KO/mutagenesis) biochem_assays->crispr kinome Kinome Profiling crispr->kinome If kinase target is suspected gpcr GPCR Panel Screening crispr->gpcr If GPCR target is suspected ion Ion Channel Assays crispr->ion If ion channel is suspected

Figure 1: A tiered workflow for target deconvolution of this compound.

Phase 1: Phenotypic Screening

The initial step is to perform high-content phenotypic screening across a diverse panel of human cell lines.[2][11] This allows for an unbiased assessment of the compound's biological effects.

Recommended Cell Panels:

Cell PanelRationaleExample Cell LinesPhenotypes to Monitor
Oncology Pyrrolidine and pyrazine moieties are common in anticancer agents.[12][13]MCF-7 (Breast), A549 (Lung), HCT116 (Colon), Jurkat (Leukemia)Apoptosis, cell cycle arrest, proliferation, morphological changes.
Immunology Many kinase inhibitors with these scaffolds have anti-inflammatory effects.[5][6]PBMCs, THP-1 (monocytes), Jurkat (T-cells)Cytokine secretion (e.g., TNF-α, IL-6), cell activation markers, phagocytosis.
Neurology Pyrrolidine derivatives are known to target CNS receptors and enzymes.SH-SY5Y (neuroblastoma), primary neuronsNeurite outgrowth, cell viability (protection from neurotoxins), calcium signaling.

This screening will generate a "phenotypic fingerprint" of the compound, guiding the subsequent target identification efforts toward the most relevant biological context.

Phase 2: Unbiased Target Identification Methodologies

Once a compelling phenotype is identified, the next step is to determine which protein(s) the compound binds to in order to elicit this effect. We recommend two parallel, powerful, and unbiased approaches.[1]

Affinity Purification-Mass Spectrometry (AP-MS)

This is a direct biochemical method that involves using a modified version of the compound to "pull down" its binding partners from a cell lysate.[14][15]

  • Probe Synthesis: Synthesize an affinity probe by chemically modifying this compound. This involves adding a linker, a photoreactive group (e.g., diazirine), and an affinity tag (e.g., biotin).[16] The modification site should be chosen carefully to minimize disruption of the original compound's activity.

  • Lysate Preparation: Culture the "hit" cell line from the phenotypic screen and prepare a native cell lysate.

  • Incubation: Incubate the cell lysate with the photo-affinity probe. A control incubation with a non-photoreactive analog or DMSO should be run in parallel.

  • UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.[16]

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotin-tagged probe and its cross-linked proteins.[14]

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify candidate target proteins that are significantly enriched in the probe-treated sample compared to the control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses target engagement in a physiological setting (intact cells or lysates).[17][18] It is based on the principle that a protein's thermal stability changes upon ligand binding.[19]

  • Cell Treatment: Treat intact cells from the "hit" cell line with this compound or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins) via centrifugation.[20]

  • Sample Preparation for MS: Collect the soluble fractions from each temperature point, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT) for quantitative multiplexing.

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein at each temperature to generate a "melting curve."[19] Candidate targets are proteins that show a significant shift in their melting curve in the presence of the compound compared to the vehicle control.

Phase 3: Target Validation

The candidate proteins identified through AP-MS and CETSA-MS must be validated to confirm they are bona fide targets.

  • Orthogonal CETSA: Validate individual high-priority candidates using traditional CETSA followed by Western blotting. This is a lower-throughput but highly specific method to confirm the thermal shift observed in the MS experiment.[3]

  • Biochemical Assays: If the candidate is an enzyme (e.g., a kinase), perform in vitro activity assays with the purified protein to confirm that this compound directly modulates its function.

  • Genetic Approaches: Use techniques like CRISPR/Cas9 to knock out or mutate the gene encoding the candidate target in the "hit" cell line. If the compound's phenotypic effect is diminished or abolished in these modified cells, it provides strong evidence that the protein is the relevant target.[21]

Phase 4: Focused Profiling for Predicted Target Classes

Based on the structures of the pyrazine and pyrrolidine scaffolds, it is prudent to proactively screen this compound against key protein families known to be modulated by such compounds.[5][22][23]

Kinome Profiling

Many pyrazine derivatives are potent kinase inhibitors.[5][6][7]

  • Recommendation: Submit the compound to a commercial kinome profiling service.[24][25][26][27] These services typically offer screening against hundreds of purified human kinases at a fixed ATP concentration.

  • Data Output: The primary output is the percent inhibition of each kinase at one or two compound concentrations. This provides a broad overview of the compound's kinase selectivity. "Hits" can then be followed up with IC₅₀ determination.

G-Protein Coupled Receptor (GPCR) Screening

Pyrrolidine derivatives have been identified as ligands for various GPCRs.[22]

  • Recommendation: Utilize a broad GPCR screening panel, which can be outsourced to specialized CROs.[28] These screens often use cell-based functional readouts like calcium mobilization or cAMP assays.[8][13][29]

  • Data Output: Results will indicate whether the compound acts as an agonist, antagonist, or allosteric modulator at any of the screened receptors.

Ion Channel Screening

Ion channels are another important target class for heterocyclic small molecules.[23][30][31]

  • Recommendation: Screen the compound against a panel of key ion channels (e.g., sodium, potassium, calcium channels) using automated patch-clamp electrophysiology.

  • Data Output: This will reveal any inhibitory or activating effects on ion channel currents.

Hypothetical Signaling Pathway and Conclusion

Should kinome profiling identify a specific kinase as a primary target, for example, a member of the MAP kinase pathway, further mechanistic studies would be warranted.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Promotes Compound 1-Pyrazin-2-yl- pyrrolidin-3-ol Compound->RAF Inhibits (Hypothetical Target)

Figure 2: A hypothetical MAPK signaling pathway potentially inhibited by this compound.

This compound represents a molecule of significant therapeutic potential due to its hybrid structure. The absence of existing data necessitates a systematic and unbiased approach to target deconvolution. The workflow presented in this guide, combining phenotypic screening with advanced proteomic and biophysical techniques, provides a robust framework for identifying its molecular targets and, consequently, its most promising therapeutic applications. This structured approach maximizes the potential for discovery and provides a clear, evidence-based path toward preclinical development.

References

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The 1-Pyrazin-2-yl-pyrrolidin-3-ol Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Privileged Heterocyclic Scaffolds

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The pyrazine and pyrrolidine ring systems, individually, are well-established pharmacophores present in numerous FDA-approved drugs.[1][2] The pyrazine ring, an electron-deficient aromatic heterocycle, is frequently employed as a bioisostere for benzene, pyridine, or pyrimidine and is a key feature in many kinase inhibitors, where its nitrogen atoms often serve as crucial hydrogen bond acceptors for interaction with the kinase hinge region.[1] Concurrently, the five-membered pyrrolidine ring offers a non-planar, sp3-hybridized scaffold that allows for a sophisticated exploration of three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[2][3]

The fusion of these two motifs into the 1-Pyrazin-2-yl-pyrrolidin-3-ol core structure presents a compelling starting point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this scaffold, drawing upon established principles from closely related compound series to inform the design of potent and selective modulators of various biological targets, with a primary focus on protein kinases.

Core Scaffold Analysis and Key Interaction Points

The this compound scaffold can be dissected into three primary regions for systematic SAR exploration: the pyrazine headgroup, the pyrrolidin-3-ol core, and potential substitution points on both rings. Understanding the contribution of each component is vital for optimizing potency, selectivity, and pharmacokinetic properties.

cluster_0 This compound Core cluster_1 Key SAR Regions Scaffold Pyrazine (H-bond Acceptor) Core Pyrrolidin-3-ol (3D Scaffold, H-bond Donor/Acceptor) Scaffold->Core Linkage Linker N-C Bond R1 R1 (Pyrazine Substituents) R1->Scaffold R2 R2 (Pyrrolidine Substituents) R2->Core Stereo Stereochemistry at C3 Stereo->Core

Caption: Key regions for SAR exploration on the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on the this compound scaffold are emerging, extensive research on analogous systems, such as pyrazolyl-pyridines and pyrazolyl-pyrimidines as kinase inhibitors, provides a robust framework for predicting the impact of structural modifications.[4][5]

Modifications of the Pyrazine Ring

The pyrazine ring is anticipated to be a critical determinant of target engagement, particularly for protein kinases. In many ATP-competitive kinase inhibitors, this motif or a related diazine occupies the adenine-binding region, forming one or two hydrogen bonds with the hinge region of the kinase.[6][7]

  • Nitrogen Atom Positioning : The 1,4-disposition of the nitrogen atoms is crucial. One nitrogen typically acts as a hydrogen bond acceptor with an amide NH group in the kinase hinge. The second nitrogen can either be solvent-exposed or form additional interactions, and its position influences the overall electronic properties and metabolic stability of the ring.

  • Substituents (R¹) : The introduction of substituents on the pyrazine ring can modulate potency, selectivity, and physicochemical properties.

    • Small Alkyl Groups (e.g., Methyl) : Can enhance van der Waals interactions in hydrophobic pockets adjacent to the hinge region.

    • Halogens (e.g., Cl, F) : Can be used to fine-tune electronics and block potential sites of metabolism.

    • Amino or Substituted Amino Groups : Can introduce additional hydrogen bonding opportunities or serve as attachment points for larger moieties to explore deeper pockets of the active site.

Table 1: Predicted SAR for Pyrazine Ring Substitutions (Based on Analogous Kinase Inhibitor Series)

R¹ PositionSubstituent TypePredicted Effect on Kinase ActivityRationale / Causality
5 or 6Small, Lipophilic (e.g., Me, Cl)Likely tolerated or beneficialMay occupy small hydrophobic pockets near the hinge.[4][5]
5 or 6Hydrogen Bond Donor/AcceptorPotentially beneficialCould form additional interactions with the protein backbone or ordered water molecules.
3 or 5Bulky GroupsLikely detrimentalPotential for steric clash in the ATP-binding site.
The Pyrrolidin-3-ol Core: Stereochemistry and Substitution

The pyrrolidine ring acts as a three-dimensional scaffold that projects the pyrazine headgroup and the 3-hydroxyl group into specific orientations within a binding pocket.[2]

  • Stereochemistry at C3 : The absolute stereochemistry of the hydroxyl-bearing carbon is expected to be critical for biological activity. In many chiral inhibitors, only one enantiomer exhibits the desired potent activity, as it correctly positions a key interacting group (in this case, the hydroxyl). The (R) vs. (S) configuration will dictate the spatial vector of the -OH group, determining its ability to form a hydrogen bond with a donor or acceptor residue on the target protein.

  • The 3-Hydroxyl Group : This functional group is a pivotal interaction point.

    • Hydrogen Bonding : It can act as both a hydrogen bond donor and acceptor, potentially forming a key interaction with a catalytic residue or a backbone carbonyl/amide in the target's active site.

    • Bioisosteric Replacement : Replacing the hydroxyl with an amino group (-NH2) or a methoxy group (-OCH3) can probe the nature of this interaction. Loss of activity upon conversion to -OCH3 would strongly suggest the hydroxyl proton is acting as a hydrogen bond donor.

  • Substituents on the Pyrrolidine Ring (R²) : Adding substituents to other positions (C2, C4, C5) can influence the conformation of the ring and introduce new interactions.[8] For instance, a methyl group at C4 could lock the ring in a specific pucker conformation that is more favorable for binding.

Potential Biological Targets and Mechanistic Insights

The structural features of the this compound scaffold make it a promising candidate for inhibiting several classes of enzymes.

Protein Kinases

As previously discussed, this scaffold is well-suited for targeting the ATP-binding site of protein kinases such as c-Jun N-terminal kinases (JNKs) or p38 MAP kinase.[4][7] A hypothetical binding mode would involve the pyrazine nitrogen forming a hydrogen bond with the kinase hinge, while the pyrrolidin-3-ol moiety occupies the ribose pocket, with the hydroxyl group interacting with residues in the catalytic loop or the DFG motif.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound Hinge Hinge Region (Backbone NH) RibosePocket Ribose Pocket DFG DFG Motif / Catalytic Loop Pyrazine Pyrazine Ring Pyrazine->Hinge H-Bond Pyrrolidinol Pyrrolidin-3-ol Pyrrolidinol->RibosePocket Occupies Pyrrolidinol->DFG Potential H-Bond

Caption: Hypothetical binding mode of the scaffold in a kinase active site.

Dipeptidyl Peptidase-4 (DPP-4)

The pyrrolidine core is a known feature in several DPP-4 inhibitors.[9][10] In this context, the pyrrolidine nitrogen would be protonated and form a salt bridge with key glutamate residues in the S2 pocket, while the pyrazine could occupy the S1 pocket. The hydroxyl group could provide an additional interaction point.

Experimental Protocols

General Synthesis of the this compound Scaffold

This protocol outlines a common synthetic route for coupling a heteroaryl halide with an amine, a standard procedure in medicinal chemistry.

Start1 2-Chloropyrazine Reaction Nucleophilic Aromatic Substitution (SNAr) Start1->Reaction Start2 (R)- or (S)-pyrrolidin-3-ol Start2->Reaction Product This compound Reaction->Product Base (e.g., DIPEA) Solvent (e.g., NMP) Heat

Caption: Synthetic workflow for the this compound core.

Step-by-Step Methodology:

  • Reactant Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloropyrazine (1.0 eq).

  • Solvent and Amine Addition : Dissolve the 2-chloropyrazine in a suitable high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). Add either (R)- or (S)-pyrrolidin-3-ol (1.1 eq) to the solution.

  • Base Addition : Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture to act as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions : Heat the reaction mixture to 100-140 °C. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

In Vitro Kinase Inhibition Assay (Generic HTRF Protocol)

This protocol describes a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the kinase, the appropriate biotinylated substrate peptide, and ATP in the assay buffer. Prepare serial dilutions of the test compound (this compound analogs) in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction : In a 384-well low-volume microtiter plate, add 2 µL of the test compound solution. Add 2 µL of the kinase solution and incubate for 15 minutes at room temperature. Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

  • Incubation : Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection : Stop the reaction by adding 6 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the HTRF detection reagents (Europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin).

  • Final Incubation and Reading : Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal. Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis : Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting a range of therapeutic targets, most notably protein kinases. The SAR strategy should focus on three key areas: optimizing interactions of the pyrazine ring within the adenine-binding region, systematically exploring the impact of stereochemistry and substitution on the pyrrolidin-3-ol core, and maintaining favorable drug-like properties. By leveraging the principles outlined in this guide and drawing parallels from well-characterized analogous series, researchers can efficiently navigate the chemical space around this scaffold to identify potent, selective, and pharmacokinetically sound clinical candidates.

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Introduction: The Role of In Silico Docking in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Computational Docking Studies of 1-Pyrazin-2-yl-pyrrolidin-3-ol

This guide provides a comprehensive framework for conducting computational molecular docking studies on this compound, a novel small molecule. As the specific biological targets for this compound are not yet established, this document outlines a complete workflow, from target selection and system preparation to simulation and advanced results analysis. The methodologies described herein are grounded in established best practices to ensure scientific rigor and reproducibility, making this a valuable resource for researchers in drug discovery and computational biology.

Molecular docking is a cornerstone of structure-based drug design (SBDD), a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein.[1][2] This approach allows scientists to screen vast virtual libraries of compounds against a protein target, prioritize candidates for synthesis and experimental testing, and elucidate the molecular mechanisms of interaction that drive biological activity.[3][4] The primary goal is to model the "handshake" between a ligand and its receptor at an atomic level, providing insights that accelerate the drug discovery pipeline efficiently and cost-effectively.[2][5]

This guide focuses on a specific ligand, This compound . The presence of the pyrazine ring, a common scaffold in kinase inhibitors, and a chiral pyrrolidin-3-ol moiety suggests potential interactions with a variety of biological targets. We will proceed with a hypothetical, yet plausible, target class to illustrate a robust and universally applicable docking protocol.

Part 1: Foundational Stage - System Preparation

The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the protein target.[6] Errors or inaccuracies introduced at this stage will inevitably lead to unreliable results.

Ligand Preparation

The first step is to generate a high-quality, three-dimensional, and energetically favorable conformation of this compound.

Step-by-Step Protocol: Ligand Preparation

  • Obtain 2D Structure: Secure the 2D structure of the ligand, for instance, by drawing it in a chemical editor or obtaining its SMILES string from a database like PubChem.

  • Generate 3D Coordinates: Convert the 2D representation into a 3D structure using a program like Open Babel or the Schrödinger Suite's LigPrep module. This process generates one or more plausible 3D conformations.

  • Protonation and Tautomeric States: Assign the correct protonation states at a physiological pH (e.g., 7.4). For a molecule like this compound, this involves ensuring the pyrrolidine nitrogen is appropriately protonated.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., OPLS, MMFF94) to relieve any steric strain and find a low-energy conformation.

  • Save in Appropriate Format: Save the final prepared ligand structure in a format compatible with the chosen docking software, such as MOL2, SDF, or the PDBQT format required by AutoDock Vina.[7]

Target Selection and Preparation

For a novel compound, target selection can be guided by literature precedents for similar scaffolds or by using reverse-pharmacology screening tools. For this guide, we will select a representative protein kinase as our target, given the prevalence of the pyrazine scaffold in kinase inhibitors.

Step-by-Step Protocol: Protein Preparation

  • Select a PDB Structure: Choose a high-resolution (ideally <2.5 Å) crystal structure of the target protein from the Protein Data Bank (PDB).[8] It is crucial to select a structure that is biologically relevant and, if possible, co-crystallized with a ligand in the binding site of interest.[6]

  • Initial Cleanup: Load the PDB file into a molecular visualization program like UCSF Chimera, PyMOL, or Maestro.[8][9] Remove all non-essential components, such as water molecules, co-solvents, and ions that are not critical for structural integrity or enzymatic activity. If the crystal structure contains multiple chains (dimer, tetramer), retain only the chain of interest for the docking study.[10]

  • Add Hydrogens and Assign Charges: PDB files typically lack hydrogen atoms. Add hydrogens appropriate for a defined pH (e.g., 7.4). This step is critical for defining the correct hydrogen-bonding network.

  • Protonation of Residues: Pay special attention to the protonation states of key active site residues, particularly Histidine, Aspartate, and Glutamate, as their charge can significantly influence ligand binding.

  • Repair Missing Atoms/Residues: Use tools like the Protein Preparation Wizard in Maestro or SCWRL to model in any missing side chains or loops in the protein structure.[9]

  • Energy Minimization: Perform a restrained energy minimization on the protein structure. This step helps to relax the structure and remove any bad contacts or steric clashes introduced during preparation, without significantly altering the backbone conformation.

  • Save the Prepared Receptor: Save the cleaned and prepared protein structure in the required format (e.g., PDBQT for AutoDock Vina).

Defining the Binding Site

The search space for the docking algorithm must be explicitly defined.[6] This is typically a cubic grid box that encompasses the target's active site.

  • Site-Specific Docking: If a known binding site exists (e.g., from a co-crystallized ligand), the grid box should be centered on this site. A common practice is to define the box to be approximately 10-12 Å larger than the ligand in each dimension.[11]

  • Blind Docking: If the binding site is unknown, the grid box can be made large enough to cover the entire protein surface. While computationally more intensive, this can help identify novel allosteric sites.[12]

Workflow for Pre-Docking Preparation

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation L1 Obtain 2D Structure (SMILES/SDF) L2 Generate 3D Conformation L1->L2 L3 Assign Protonation States (pH 7.4) L2->L3 L4 Energy Minimization L3->L4 L5 Save as PDBQT L4->L5 D1 Define Grid Box (Binding Site) L5->D1 P1 Download from PDB P2 Remove Water, Ions, etc. P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Repair Missing Residues P3->P4 P5 Restrained Minimization P4->P5 P6 Save as PDBQT P5->P6 P6->D1 D2 Run Docking Algorithm D1->D2

Caption: Workflow from molecule preparation to docking simulation.

Part 2: The Molecular Docking Simulation

With properly prepared structures, the docking simulation can be performed. The choice of software is a critical decision, as different programs use varied search algorithms and scoring functions.[13][14]

Selecting Docking Software

Numerous academic and commercial software packages are available.[14] AutoDock Vina is a widely used open-source tool known for its speed and accuracy, making it an excellent choice for many studies.[13][15] Other popular options include GOLD, which uses a genetic algorithm, and Glide, which is part of the Schrödinger commercial suite.[3][16] This guide will proceed using AutoDock Vina .

The Docking Protocol Validation (Self-Validating System)

Before docking a novel ligand, it is imperative to validate the docking protocol for the chosen protein target.[6][17] This is achieved by "redocking" a co-crystallized ligand from the PDB file.

Step-by-Step Protocol: Redocking Validation

  • Prepare the System: Take the PDB structure with its native, co-crystallized ligand. Prepare the protein as described in section 1.2. Extract the native ligand and prepare it as described in section 1.1.

  • Run Docking: Dock the prepared native ligand back into the prepared protein, using the same grid box parameters you intend to use for your test compound.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Success: A docking protocol is generally considered validated if the RMSD is less than 2.0 Å.[18] This confirms that the chosen software and settings can accurately reproduce the experimentally observed binding mode.[19]

Executing the Production Docking Run

Once the protocol is validated, you can proceed with docking this compound.

Step-by-Step Protocol: AutoDock Vina Execution

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and search parameters.[20]

  • Explain Causality of Parameters:

    • receptor and ligand: Specify the prepared input files.

    • center_x, y, z and size_x, y, z: Define the coordinates and dimensions of the search space (grid box) in Angstroms.[20]

    • exhaustiveness: Controls the thoroughness of the conformational search. Higher values increase computational time but reduce the risk of not finding the optimal pose. A value of 16 is a reasonable starting point for rigorous docking.

    • num_modes: The number of binding poses to generate and rank.[15]

  • Run Vina from the Command Line:

    This command will execute the docking run, saving the output poses to results.pdbqt and the binding affinity scores to log.txt.

Part 3: Post-Docking Analysis and Interpretation

Raw docking output requires careful analysis to extract meaningful biological insights. This involves examining the predicted binding affinity and visually inspecting the protein-ligand interactions.[21]

Interpreting Docking Scores

AutoDock Vina reports a binding affinity score in kcal/mol.[11] This score is a numerical estimate of the binding free energy.

  • General Interpretation: More negative scores indicate a stronger predicted binding affinity.[11][22]

  • Ranking Ligands: Docking scores are most reliable for ranking a series of related compounds against the same target.[23]

  • Caution: The absolute value of the score should be interpreted with caution, as it is an approximation and can be influenced by the scoring function's limitations.[11][24] It is not a direct measure of experimental binding constants like Ki or IC50.

Binding Affinity (kcal/mol) General Interpretation
< -10Suggests strong interaction
-7 to -9Suggests moderate interaction
> -7Suggests weaker interaction
This table provides a general guideline for interpreting docking scores.[11]
Visual Analysis of Binding Poses

Visual inspection of the top-scoring poses is a critical step to ensure the predicted interactions are chemically and biologically plausible.[21][25]

Step-by-Step Protocol: Interaction Analysis

  • Load Structures: Open the prepared protein PDBQT file and the docking output PDBQT file (e.g., results.pdbqt) in a visualization tool like PyMOL or UCSF Chimera.

  • Identify Key Interactions: For each of the top-ranked poses, analyze the non-covalent interactions between this compound and the protein's active site residues. Look for:

    • Hydrogen Bonds: The hydroxyl group and pyrazine nitrogens are potential H-bond donors/acceptors.

    • Hydrophobic Interactions: The pyrrolidine and pyrazine rings can form favorable hydrophobic contacts.

    • Pi-Stacking: The aromatic pyrazine ring may engage in pi-pi or cation-pi interactions with aromatic residues like Phe, Tyr, or Trp.

  • Generate Interaction Diagrams: Use tools like LigPlot+, Maestro's interaction diagram generator, or the PLIP web server to create 2D diagrams that clearly summarize these interactions.[26][27]

Post-Docking Analysis Workflow

G cluster_analysis Post-Docking Analysis A1 Receive Docking Output (Poses & Scores) A2 Rank Poses by Binding Affinity A1->A2 A3 Visual Inspection of Top Poses (PyMOL, Chimera) A2->A3 A4 Identify Key Interactions (H-bonds, Hydrophobic, etc.) A3->A4 A5 Generate 2D/3D Interaction Diagrams A4->A5 A6 Advanced Refinement (MM/GBSA, Pharmacophore) A5->A6 A7 Hypothesis Generation for Experimental Validation A6->A7

Caption: A systematic workflow for analyzing and interpreting docking results.

Advanced Analysis: Refining Binding Energy and Guiding Future Discovery

Standard docking provides a valuable but simplified view of molecular binding. More computationally intensive methods can be used to refine these initial predictions.

  • MM/PBSA and MM/GBSA: Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born and Surface Area (MM/PB/GBSA) are popular methods for recalculating the binding free energy of a docked pose.[28][29] These "end-point" methods provide a more accurate estimate than docking scores by incorporating continuum solvation models and are often used to re-rank the poses generated by docking.[30][31] The process typically involves running a short molecular dynamics simulation of the protein-ligand complex to allow for conformational sampling.[28]

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[32][33] The interaction pattern observed in a high-quality docking pose (e.g., a hydrogen bond donor here, a hydrophobic feature there) can be used to build a 3D pharmacophore model.[34] This model can then be used to rapidly screen large chemical databases for structurally diverse molecules that fit the required interaction geometry, facilitating lead optimization and scaffold hopping.[35][36]

Conclusion

This guide has detailed a rigorous, self-validating workflow for the computational docking study of this compound. By adhering to best practices in ligand and protein preparation, protocol validation, and in-depth post-docking analysis, researchers can generate reliable and actionable hypotheses about the compound's potential biological targets and binding mechanisms. The insights gained from these in silico studies are invaluable for guiding subsequent experimental validation, ultimately accelerating the path of a novel compound from a virtual hit to a viable drug candidate.

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1-Pyrazin-2-yl-pyrrolidin-3-ol: A Technical Guide for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Pyrazin-2-yl-pyrrolidin-3-ol as a high-potential fragment for use in fragment-based drug design (FBDD). We will explore the strategic rationale for its design, propose a detailed synthetic protocol, and characterize its physicochemical properties. This guide will further detail its application in a typical FBDD workflow, including primary screening by Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR), structural biology approaches via X-ray crystallography, and in silico modeling. Finally, we will outline a roadmap for the hit-to-lead optimization of this promising scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Value of the this compound Fragment

Fragment-based drug design has emerged as a powerful paradigm in modern medicinal chemistry, predicated on the principle that small, low-complexity molecules can bind to biological targets with high ligand efficiency. These "fragments" serve as starting points for the rational construction of more potent and selective drug candidates. The selection of fragments for a screening library is therefore a critical determinant of success. An ideal fragment should possess a balance of desirable characteristics: aqueous solubility, three-dimensional character, and strategically placed vectors for chemical elaboration.

The this compound scaffold has been conceived to embody these principles. It is a novel conjunction of two privileged heterocyclic systems: pyrazine and pyrrolidine.

  • The Pyrazine Moiety: The pyrazine ring is a common feature in numerous approved drugs and biologically active compounds. Its two nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring the fragment to a protein's active site. The aromatic nature of the pyrazine ring also allows for favorable π-stacking interactions.

  • The Pyrrolidin-3-ol Moiety: The saturated pyrrolidine ring imparts a significant three-dimensional character to the fragment, a feature increasingly recognized as beneficial for achieving target selectivity and improving physicochemical properties. The hydroxyl group provides a key hydrogen bond donor/acceptor site, while the pyrrolidine nitrogen offers a point for substitution, influencing the fragment's vectoral projection.

This guide will provide the technical details necessary to synthesize, characterize, and deploy this fragment in a drug discovery campaign.

Synthesis and Characterization

Proposed Synthetic Protocol

A practical approach involves the nucleophilic aromatic substitution (SNAr) of a halopyrazine with pyrrolidin-3-ol. 2-Chloropyrazine is a commercially available starting material, as is (R)- or (S)-pyrrolidin-3-ol, allowing for stereocontrolled synthesis.

Reaction Scheme:

Step-by-Step Protocol:

  • To a solution of (R)-pyrrolidin-3-ol (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Add 2-chloropyrazine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Characterization

The synthesized fragment should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure. The proton NMR is expected to show characteristic signals for the pyrazine and pyrrolidine protons, and the carbon NMR will confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound.

  • Purity Analysis: Purity should be assessed by high-performance liquid chromatography (HPLC) and should be >95% for use in screening campaigns.

Physicochemical Properties

The physicochemical properties of a fragment are critical for its success in FBDD. As experimental data for this compound is not available, we present computationally predicted values, which are essential for assessing its drug-likeness.

PropertyPredicted ValueMethodSignificance in FBDD
Molecular Weight (MW)~165.19 g/mol In silicoConforms to the "Rule of Three" (<300 Da)
cLogP~ -0.5In silicoIndicates good aqueous solubility, crucial for screening
Hydrogen Bond Donors1In silicoProvides a key interaction point with the target
Hydrogen Bond Acceptors3In silicoOffers multiple points for hydrogen bonding
Polar Surface Area (PSA)~ 55 Å2In silicoInfluences membrane permeability and solubility
Rotatable Bonds1In silicoLow number contributes to a more defined conformation

These predicted properties suggest that this compound is an excellent candidate for a fragment library, with properties that favor solubility and effective binding.

Application in Fragment-Based Drug Design

The utility of this compound lies in its application within a structured FBDD workflow. This section outlines the key experimental and computational stages.

Primary Screening for Hit Identification

The initial step is to screen the fragment against a protein target of interest to identify binding events ("hits"). NMR and SPR are powerful and widely used techniques for this purpose.

NMR is a robust method for detecting the weak binding affinities typical of fragments. Both ligand-observed and protein-observed methods can be employed.

Experimental Workflow: Protein-Observed 1H-15N HSQC NMR

G cluster_0 Preparation cluster_1 Screening cluster_2 Hit Validation P1 Express and purify ¹⁵N-labeled target protein S1 Acquire reference ¹H-¹⁵N HSQC spectrum of protein P1->S1 P2 Prepare fragment stock solution in d6-DMSO S2 Add fragment to protein sample P2->S2 P3 Buffer preparation P3->S1 S1->S2 S3 Acquire ¹H-¹⁵N HSQC spectrum of protein-fragment mixture S2->S3 S4 Compare spectra for Chemical Shift Perturbations (CSPs) S3->S4 V1 Perform titration to determine dissociation constant (Kd) S4->V1 Hit Identified V2 Map binding site using assigned protein resonances V1->V2

Figure 1: Workflow for protein-observed NMR fragment screening.

Detailed Protocol: 1H-15N HSQC Screening

  • Protein Preparation: Express and purify the target protein with uniform 15N labeling. Concentrate the protein to a suitable concentration (typically 50-100 µM) in an appropriate NMR buffer.

  • Fragment Preparation: Prepare a high-concentration stock solution of this compound in d6-DMSO (e.g., 100 mM).

  • Reference Spectrum: Acquire a 1H-15N HSQC spectrum of the 15N-labeled protein. This serves as the reference.

  • Screening: Add a small aliquot of the fragment stock solution to the protein sample (final fragment concentration typically 250-500 µM).

  • Data Acquisition: Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Analysis: Overlay the two spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate a binding event.

  • Hit Validation: For identified hits, perform a titration experiment by adding increasing concentrations of the fragment to the protein to determine the dissociation constant (Kd). If the protein's resonances are assigned, the CSPs can be mapped onto the protein structure to identify the binding site.

SPR is a label-free, real-time biosensor technique that can detect fragment binding with high sensitivity.

Experimental Workflow: SPR Screening

G cluster_0 Preparation cluster_1 Screening cluster_2 Hit Validation P1 Immobilize target protein on sensor chip S1 Inject fragment solution over sensor surface P1->S1 P2 Prepare fragment solutions in running buffer P2->S1 S2 Monitor change in refractive index (Response Units, RU) S1->S2 S3 Regenerate sensor surface S2->S3 V1 Perform dose-response analysis to determine Kd S2->V1 Binding Observed V2 Analyze sensorgrams for binding kinetics (ka, kd) V1->V2

Figure 2: Workflow for SPR-based fragment screening.

Detailed Protocol: SPR Screening

  • Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

  • Fragment Preparation: Prepare a series of dilutions of this compound in the running buffer.

  • Binding Analysis: Inject the fragment solutions over the sensor surface at a constant flow rate. A binding event is detected as an increase in the response units (RU).

  • Data Analysis: A steady-state affinity model is typically used to determine the Kd from a plot of response versus fragment concentration.

  • Kinetic Analysis: The sensorgram data can also be analyzed to determine the association (ka) and dissociation (kd) rate constants.

Structural Biology: Elucidating the Binding Mode

Once a hit has been validated, determining its binding mode is crucial for structure-based drug design. X-ray crystallography is the gold standard for this.

Experimental Workflow: X-ray Crystallography

G cluster_0 Crystal Preparation cluster_1 Data Collection & Processing cluster_2 Structure Determination P1 Crystallize apo-protein P2 Soak crystal in fragment-containing solution (or co-crystallize) P1->P2 S1 Collect X-ray diffraction data P2->S1 S2 Process data to obtain electron density map S1->S2 V1 Fit fragment into electron density S2->V1 V2 Refine protein-fragment complex structure V1->V2 V3 Analyze binding interactions V2->V3

Figure 3: Workflow for determining a fragment-protein co-crystal structure.

Detailed Protocol: X-ray Crystallography

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking/Co-crystallization: Soak the apo-protein crystals in a solution containing a high concentration of this compound, or set up co-crystallization trials with the protein and fragment.

  • Data Collection: Collect X-ray diffraction data from the fragment-soaked or co-crystals at a synchrotron source.

  • Structure Solution and Refinement: Solve the crystal structure using molecular replacement and refine the model against the diffraction data. The resulting electron density map should clearly show the bound fragment, allowing for the precise determination of its binding mode and interactions with the protein.

In Silico Modeling

Computational methods are invaluable for prioritizing fragments, predicting binding modes, and guiding hit-to-lead optimization.

Experimental Workflow: Molecular Docking

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis P1 Prepare 3D structure of target protein S1 Define binding site on protein P1->S1 P2 Prepare 3D structure of This compound S2 Run docking algorithm P2->S2 S1->S2 V1 Score and rank docking poses S2->V1 V2 Analyze predicted binding interactions V1->V2

Figure 4: Workflow for molecular docking of the fragment.

Detailed Protocol: Molecular Docking

  • Preparation: Prepare the 3D structures of the target protein (from crystallography or homology modeling) and the this compound fragment.

  • Docking: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the fragment within the target's active site.

  • Analysis: Analyze the top-scoring poses to understand the predicted binding interactions, which can then be compared with experimental data from NMR or X-ray crystallography.

Hit-to-Lead Optimization

Once this compound is identified as a hit, the next phase is to elaborate its structure to improve potency and selectivity. The strategic placement of functional groups on this fragment provides clear vectors for optimization.

Optimization Strategies:

  • Fragment Growing: Add substituents to the pyrazine or pyrrolidine rings to explore additional interactions with the protein. For example, substitution at the 5- or 6-position of the pyrazine ring can probe nearby hydrophobic pockets.

  • Fragment Linking: If another fragment is found to bind in a proximal site, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

  • Fragment Merging: If two fragments have overlapping binding modes, a new molecule can be designed that incorporates the key features of both.

The pyrazine nitrogen atoms and the pyrrolidine hydroxyl group provide key anchor points, while the aromatic and saturated rings offer scaffolds for synthetic elaboration.

Conclusion

This compound represents a thoughtfully designed fragment that combines the advantageous properties of both pyrazine and pyrrolidine scaffolds. Its predicted physicochemical properties make it an excellent candidate for inclusion in a fragment library. This technical guide has provided a comprehensive roadmap for its synthesis, characterization, and application in a modern FBDD campaign, from initial screening to hit-to-lead optimization. The strategic use of this fragment has the potential to accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • Soualmia, F., Belaidi, S., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]

  • Soualmia, F., Belaidi, S., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. [Link]

  • (2026). Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. ResearchGate. [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]

  • (2019). 2D-QSPR Study of Olfactive Thresholds for Pyrazine Derivatives Using DFT and Statistical Methods. ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • (2003). In silico ADME prediction: data, models, facts and myths. Mini Rev Med Chem 3:861-875. ResearchGate. [Link]

  • (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

  • (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]

  • (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. [Link]

  • (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed Central. [Link]

  • Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and. YMER. [Link]

  • (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. PubMed Central. [Link]

  • (2011). Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. Asian Journal of Chemistry. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • (2020). Assessment of the Physicochemical Properties and Stability for Pharmacokinetic Prediction of Pyrazinoic Acid Derivatives. PubMed. [Link]

  • Relevant examples of procedures reported in the literature to obtain pyrazine‐(2,3)‐diones. ResearchGate. [Link]

  • US10973817B2 - Pharmaceutical compounds - Google Patents.
  • (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. [Link]

  • US11059829B2 - Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl) - Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • (2020). Al-Nahrain Journal of Science Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of. Al-Nahrain Journal of Science. [Link]

  • Pyrazine derivative, a process for preparation thereof and pharmaceutical composition there

Methodological & Application

Efficient Synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol: A Palladium-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol, a valuable heterocyclic building block in modern drug discovery. The presented strategy hinges on a robust and scalable Palladium-catalyzed Buchwald-Hartwig amination reaction. We will elucidate the rationale behind the chosen synthetic route, provide step-by-step experimental procedures, and offer insights into process optimization and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for accessing this important scaffold.

Introduction and Strategic Overview

The 1-(heteroaryl)-pyrrolidin-3-ol moiety is a privileged scaffold found in numerous biologically active molecules and clinical drug candidates. Its unique three-dimensional structure, combined with the hydrogen bonding capabilities of the hydroxyl group and the nitrogen atoms of the pyrazine ring, allows for potent and selective interactions with various biological targets. Consequently, efficient and reliable access to chiral derivatives of this scaffold is of paramount importance.

This document outlines a synthetic strategy centered on the formation of the critical C-N bond between the pyrazine and pyrrolidine rings. After careful consideration of various synthetic methodologies, we have selected the Buchwald-Hartwig amination as the core transformation. This palladium-catalyzed cross-coupling reaction is renowned for its exceptional functional group tolerance, broad substrate scope, and typically high yields, making it superior to harsher classical methods like nucleophilic aromatic substitution (SNAr) for this specific transformation.[1]

The overall synthetic logic is presented below.

Retrosynthesis cluster_SMs Starting Materials Target This compound Disconnect C-N Disconnection (Buchwald-Hartwig) Target->Disconnect SM1 2-Halopyrazine (e.g., 2-Chloropyrazine) Disconnect->SM1 SM2 (R)- or (S)-Pyrrolidin-3-ol Disconnect->SM2

Caption: Retrosynthetic analysis of this compound.

Synthesis of Starting Materials

The success of the final coupling step relies on the availability of high-quality starting materials.

2-Chloropyrazine

2-Chloropyrazine is a commercially available reagent. For researchers requiring de novo synthesis, it can be prepared from pyrazin-2-one. However, given its commercial availability and affordability, procurement is the recommended route for most applications.

(R)- or (S)-Pyrrolidin-3-ol

Both enantiomers of pyrrolidin-3-ol are commercially available. It is crucial to use the free base form for the Buchwald-Hartwig coupling, not the hydrochloride salt, as the salt is not sufficiently nucleophilic and will interfere with the basic conditions of the reaction. If only the HCl salt is available, it must be neutralized prior to use by treatment with a suitable base (e.g., NaOH or K₂CO₃) and extraction into an organic solvent. The synthesis of substituted pyrrolidine derivatives is a well-established field for those requiring custom analogues.[2][3][4]

The Buchwald-Hartwig Amination: Mechanism and Rationale

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between aryl/heteroaryl halides and amines.[1][5] The reaction is catalyzed by a palladium complex and proceeds through a well-defined catalytic cycle.

Catalytic Cycle Rationale:

  • Oxidative Addition: A Pd(0) catalyst, typically generated in situ, undergoes oxidative addition into the carbon-halogen bond of 2-chloropyrazine to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The pyrrolidin-3-ol coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine without competing as a nucleophile.

  • Reductive Elimination: This is the product-forming step. The pyrazinyl group and the amido group couple, and the desired this compound product is released from the palladium center, regenerating the active Pd(0) catalyst.

The use of sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos or XPhos) is essential. These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the palladium catalyst, preventing decomposition and leading to higher yields and catalyst turnover numbers.

Detailed Experimental Protocol

This protocol describes the synthesis of (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol. The procedure can be adapted for the (S)-enantiomer.

Caption: Experimental workflow for the synthesis of this compound.

Materials and Equipment
  • 2-Chloropyrazine (1.0 equiv)

  • (R)-Pyrrolidin-3-ol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl [RuPhos] (0.02 equiv)

  • Sodium tert-butoxide [NaOtBu] (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry

  • Standard glassware for work-up and purification

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv), RuPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Degassing: Seal the flask and evacuate the atmosphere, then backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert environment. Causality Note: The Pd(0) catalyst is sensitive to oxygen, and an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducible results.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe. Stir the resulting suspension for 5 minutes. Then, add (R)-pyrrolidin-3-ol (1.2 equiv) followed by 2-chloropyrazine (1.0 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The color will typically darken to a deep brown or black.

  • Monitoring: The reaction progress should be monitored periodically (e.g., every 4 hours) by thin-layer chromatography (TLC) or LC-MS until the 2-chloropyrazine starting material is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane (DCM).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate or DCM. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient elution system (e.g., 0-10% methanol in dichloromethane) is typically effective for separating the product from baseline impurities and residual ligand byproducts.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterDescriptionExpected Value
Molecular Formula C₈H₁₁N₃O-
Molecular Weight 165.19 g/mol -
Appearance Off-white to yellow solid/oil-
Yield Isolated Yield75-90%
¹H NMR (400 MHz, CDCl₃) Chemical shifts (δ, ppm)Peaks corresponding to pyrazine and pyrrolidine protons
Mass Spec (ESI+) [M+H]⁺166.0975

Safety and Handling

  • Reagents: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Toluene is a flammable solvent.

  • Procedure: The reaction is performed under an inert atmosphere and at elevated temperatures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Conclusion

The protocol detailed herein provides a robust, efficient, and scalable method for the synthesis of this compound. The strategic application of the Buchwald-Hartwig amination ensures high yields and excellent functional group compatibility. This application note serves as a comprehensive guide for chemists to confidently produce this key building block for applications in pharmaceutical research and development.

References

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism. Retrieved from [Link]

  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-halo-5-halomethylpyridines.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-methylpyrrolidin-3-ol.

Sources

Application Notes and Protocols for the In Vitro Characterization of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of the novel small molecule, 1-Pyrazin-2-yl-pyrrolidin-3-ol. Recognizing the therapeutic potential inherent in both pyrazine and pyrrolidine scaffolds, this protocol outlines a strategic, multi-tiered approach to elucidate the compound's biological activity. We present detailed methodologies for assessing general cytotoxicity, a foundational step in drug discovery, followed by a targeted enzyme inhibition assay against SHP2, a protein tyrosine phosphatase implicated in various cancers and developmental disorders. The inclusion of the SHP2 assay is predicated on the known activity of other pyrazine-containing molecules as allosteric inhibitors of this enzyme.[1] These protocols are designed to be self-validating and provide researchers in drug development with the necessary tools to robustly characterize the in vitro pharmacological profile of this compound.

Introduction: The Rationale for a Tiered In Vitro Screening Approach

The discovery and development of novel small molecules are foundational to advancing therapeutic interventions. The subject of this guide, this compound, incorporates two key heterocyclic structures, pyrazine and pyrrolidine, which are prevalent in a wide array of biologically active compounds. The pyrazine ring is a core component of several approved drugs and clinical candidates, including the antitubercular agent pyrazinamide.[2] The pyrrolidine scaffold, a five-membered nitrogen heterocycle, offers a three-dimensional structure that is advantageous for exploring pharmacophore space and is a cornerstone in the design of various therapeutic agents, including those targeting cancer and central nervous system disorders.

Given the nascent understanding of this compound's biological effects, a systematic in vitro testing cascade is paramount. This approach ensures a logical and resource-efficient progression from broad phenotypic screening to more specific, target-based investigations. The initial tier focuses on assessing the compound's impact on cell viability and proliferation. These assays are indispensable tools in the early stages of drug discovery, providing critical insights into a compound's potential cytotoxic or cytostatic properties.[3][4]

Subsequent tiers of investigation are guided by both the initial screening results and the structural attributes of the molecule. Notably, the pyrazine moiety is present in known allosteric inhibitors of SHP2 (Src homology 2 domain-containing phosphatase 2), such as SHP099.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Its dysregulation is implicated in various human cancers, making it a compelling target for therapeutic intervention. Therefore, this guide includes a detailed protocol for an in vitro SHP2 enzyme inhibition assay to explore this potential mechanism of action.

This application note is structured to provide both the "how" and the "why" behind each experimental step, empowering researchers to not only execute the protocols but also to critically interpret the resulting data.

Materials and Reagents

General Laboratory Equipment
  • Laminar flow hood (sterile)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (fluorescence, luminescence, and absorbance capabilities)

  • Multichannel pipettes (various volumes)

  • Inverted microscope

  • Centrifuge

  • Water bath

  • Vortex mixer

  • Automated cell counter or hemocytometer

Cell Culture
  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer). The choice of cell lines should be guided by the therapeutic hypothesis.

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS), sterile

  • Sterile cell culture flasks (T-75, T-25)

  • Sterile 96-well, clear-bottom, black-walled microplates (for fluorescence/luminescence assays)

  • Sterile 96-well, clear microplates (for absorbance assays)

Reagents for In Vitro Assays
  • This compound (user-supplied)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Resazurin sodium salt

  • CellTiter-Glo® 2.0 Assay kit (Promega)

  • Recombinant human SHP2 protein (e.g., R&D Systems, SignalChem)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • SHP2 inhibitor (e.g., SHP099) as a positive control

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20, 2 mM DTT)

  • 384-well, black, low-volume microplates

Tier 1 Protocol: Cell Viability and Cytotoxicity Assessment

The initial evaluation of a novel compound involves determining its effect on cell viability. This provides a therapeutic window and identifies potent compounds for further study. We describe two robust, high-throughput compatible methods: the Resazurin Reduction Assay (a measure of metabolic activity) and the CellTiter-Glo® Luminescent Cell Viability Assay (which quantifies ATP).

Experimental Workflow: Cell Viability

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Add Compound Dilutions to Cells A->D B Harvest and Count Cells C Seed Cells into 96-well Plates B->C C->D E Incubate for 48-72 hours D->E F Add Assay Reagent (Resazurin or CellTiter-Glo) E->F G Incubate as Required F->G H Read Plate (Fluorescence or Luminescence) G->H I Normalize Data to Controls H->I J Generate Dose-Response Curve I->J K Calculate IC50 Value J->K G cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Compound Dilutions in Assay Buffer D Add Compound and Enzyme to 384-well Plate A->D B Prepare Recombinant SHP2 Enzyme Solution B->D C Prepare DiFMUP Substrate Solution F Initiate Reaction by Adding Substrate C->F E Pre-incubate at Room Temp D->E E->F G Monitor Fluorescence Kinetically (Ex: 355 nm, Em: 460 nm) F->G H Calculate Reaction Rates (V) G->H I Normalize Rates to Controls H->I J Plot % Inhibition vs. [Compound] I->J K Determine IC50 Value J->K

Caption: Workflow for the SHP2 enzyme inhibition assay.

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution series of this compound in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1%. Include a known SHP2 inhibitor (e.g., SHP099) as a positive control.

  • Reaction Setup: In a 384-well, black, low-volume plate, add the following:

    • 5 µL of compound dilution (or DMSO for controls).

    • 5 µL of recombinant SHP2 enzyme diluted in assay buffer (final concentration ~0.5 nM).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes. This allows the compound to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the DiFMUP substrate diluted in assay buffer. The final concentration of DiFMUP should be at or near its Kₘ value for SHP2 to ensure sensitivity to competitive inhibitors.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C. Measure the fluorescence intensity (Ex: 355 nm, Em: 460 nm) every 60 seconds for 20-30 minutes.

Data Analysis and Interpretation

Cell Viability Assays
  • Data Normalization:

    • Average the readings from replicate wells.

    • Subtract the average background reading (medium only).

    • Normalize the data as a percentage of the vehicle control (100% viability).

    % Viability = [(Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)] * 100

  • Dose-Response Curve and IC₅₀ Calculation:

    • Plot the % Viability against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the biological response.

SHP2 Enzyme Inhibition Assay
  • Rate Calculation:

    • For each well, determine the reaction rate (velocity, V) by calculating the slope of the linear portion of the kinetic fluorescence curve (fluorescence units per minute).

  • Data Normalization:

    • Normalize the data as a percentage of the uninhibited control (100% activity).

    % Activity = (V_Compound / V_Vehicle) * 100

    % Inhibition = 100 - % Activity

  • IC₅₀ Determination:

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to calculate the IC₅₀ value.

Summary of Quantitative Data

Assay TypeKey ParameterTypical Concentration RangeEndpoint Measurement
Cell Viability (Resazurin) IC₅₀ (µM)0.01 - 100 µMFluorescence (Ex: 560 nm, Em: 590 nm)
Cell Viability (CellTiter-Glo®) IC₅₀ (µM)0.01 - 100 µMLuminescence
SHP2 Enzyme Inhibition IC₅₀ (µM)0.001 - 50 µMKinetic Fluorescence (Ex: 355 nm, Em: 460 nm)

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. The tiered approach, beginning with broad cell viability screening and progressing to a specific enzyme inhibition assay, allows for an efficient and informative evaluation of this novel compound. The results from these assays will establish its potency, cellular effects, and potential mechanism of action, thereby guiding subsequent studies in the drug discovery pipeline. Should the compound demonstrate significant activity, further investigations could include broader kinase or phosphatase profiling, apoptosis assays (e.g., Caspase-Glo® 3/7), and cell cycle analysis to further elucidate its mechanism of action.

References

  • Gautam, A., et al. (2020). Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. ChemMedChem. [Link]

  • Singh, S. K., & Clarke, I. D. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]

  • Tarasova, O., et al. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. [Link]

  • Edmondson, S., et al. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Toxicology in Vitro. [Link]

  • An, W. F., & Tolliday, N. (2010). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. [Link]

  • MDPI. (n.d.). Special Issue: In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]

  • In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. In-vitro In-vivo In-silico Journal. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Assi, M., et al. (2018). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

  • La-Beck, N. M., & Remsberg, C. M. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Koszeghy, A., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Creative Biostructure. (n.d.). Effect of Enzyme Inhibition on Enzymatic Reaction. Creative Biostructure. [Link]

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Cell-based assays for 1-Pyrazin-2-yl-pyrrolidin-3-ol cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Multi-Parametric, Cell-Based Strategy for Assessing the Cytotoxicity of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Abstract

This application note provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound this compound. Given that the specific biological mechanism of this compound is not yet fully characterized, a single cytotoxicity assay is insufficient. We present a multi-parametric approach utilizing a panel of three distinct, well-established cell-based assays to build a comprehensive cytotoxicity profile. This strategy enables researchers to not only quantify cell death but also to elucidate the primary mechanism of action, distinguishing between necrosis, apoptosis, and general metabolic inhibition. The protocols detailed herein are designed for researchers in drug discovery and toxicology, providing step-by-step guidance for assay execution, data analysis, and integrated interpretation.

Guiding Principles: A Multi-Parametric Approach

To overcome this ambiguity, we employ a three-assay panel designed to probe distinct hallmarks of cell health:

  • MTT Assay (Metabolic Activity): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable, metabolically active cells.[4][5] This provides a general assessment of cell viability.

  • LDH Release Assay (Membrane Integrity): Quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, a key indicator of plasma membrane rupture and necrotic cell death.[6]

  • Caspase-3/7 Assay (Apoptosis Execution): Measures the activity of effector caspases 3 and 7, which are central to the execution phase of the apoptotic cascade.[7][8]

By integrating the data from these three assays, a researcher can build a robust and nuanced understanding of the compound's cytotoxic profile. This multi-tiered approach is critical for reducing false negatives and increasing confidence in the therapeutic potential or risk assessment of lead compounds.[9]

Logical Flow for Cytotoxicity Profiling

The following diagram illustrates the overall experimental workflow, from initial cell culture to the final, integrated data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Analysis & Interpretation cell_culture 1. Cell Line Selection (e.g., HEK293 & MCF-7) compound_prep 2. Compound Dilution (this compound) cell_culture->compound_prep plate_cells 3. Seed Cells in 96-Well Plates compound_prep->plate_cells treat_cells 4. Treat Cells with Compound (Dose-Response & Time Course) plate_cells->treat_cells incubation 5. Incubate (e.g., 24, 48, 72h) treat_cells->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase read_plates 6. Measure Signals (Absorbance/Luminescence) mtt->read_plates ldh->read_plates caspase->read_plates calc_ic50 7. Calculate IC50 Values read_plates->calc_ic50 interpret 8. Integrated Profile Analysis calc_ic50->interpret

Caption: High-level experimental workflow for cytotoxicity assessment.

Materials and Reagents

  • Cell Lines:

    • Human Embryonic Kidney 293 (HEK293): A non-cancerous human cell line.[10]

    • Michigan Cancer Foundation-7 (MCF-7): A human breast adenocarcinoma cell line.[11]

    • Rationale: Using a non-cancerous and a cancerous cell line allows for the determination of a selectivity index, a crucial parameter in drug development.[12][13]

  • Compound: this compound (Source as appropriate)

  • Culture Media: Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and solubilization solution (e.g., acidified isopropanol).

    • LDH Cytotoxicity Detection Kit (colorimetric or fluorescent).

    • Luminescent or fluorescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7).[7]

  • Equipment: 96-well flat-bottom cell culture plates (clear for colorimetric, opaque-walled for luminescence), multichannel pipette, spectrophotometric microplate reader, luminometer/fluorometer, CO2 incubator.

General Protocols

PART 3.1: Cell Culture and Plating

This foundational protocol is applicable for preparing cells for all subsequent assays.

  • Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • Cell Seeding: a. Aspirate the culture medium and wash the cell monolayer with PBS. b. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize trypsin with 8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube. d. Centrifuge at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue). f. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. g. Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate. h. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

PART 3.2: Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final test concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: a. After the 24-hour pre-incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared compound dilutions to the respective wells. c. Crucially, include the following controls on every plate: [6]

    • Untreated Control: Cells treated with 100 µL of complete culture medium only.
    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. d. Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

Specific Cytotoxicity Assay Protocols

PART 4.1: MTT Assay Protocol (Metabolic Viability)
  • Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[5] The amount of formazan is directly proportional to the number of metabolically active cells.[14]

  • Reagent Preparation: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize this solution.[4]

  • MTT Addition: At the end of the compound incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[14]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, purple precipitate will become visible in viable cells.

  • Solubilization: a. Carefully aspirate all 110 µL of medium from each well without disturbing the formazan crystals. b. Add 100 µL of MTT solvent (e.g., 0.01 M HCl in isopropanol) to each well to dissolve the crystals.[15] c. Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[4][5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][14]

PART 4.2: LDH Release Assay Protocol (Necrosis)
  • Principle: The loss of membrane integrity in necrotic cells results in the release of the stable cytosolic enzyme LDH into the supernatant.[16][17] The assay measures this released LDH activity through a coupled enzymatic reaction that produces a colored product.[16]

  • Establish Controls: In addition to the untreated and vehicle controls, prepare a Maximum LDH Release Control . About 45 minutes before the end of the experiment, add the lysis reagent supplied with the kit (often a Triton X-100 solution) to a set of control wells containing untreated cells.[18]

  • Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well flat-bottom plate.

  • Reaction Setup: Add 50 µL of the LDH assay reaction mixture (prepared according to the manufacturer's protocol) to each well of the new plate.[19]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[18][19]

  • Data Acquisition: Measure the absorbance at 490 nm (with a reference wavelength of ~680 nm). The intensity of the color is proportional to the amount of LDH released.[19]

PART 4.3: Caspase-3/7 Assay Protocol (Apoptosis)
  • Principle: This luminescent "add-mix-measure" assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and caspase-7.[7] This cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.[7]

  • Plate and Reagent Equilibration: At the end of the compound incubation, remove the opaque-walled assay plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.[6] During this time, prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, also allowing it to reach room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate. This single addition results in cell lysis and initiation of the enzymatic reaction.[7]

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a microplate luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Data Analysis and Integrated Interpretation

PART 5.1: Calculations
  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_VehicleCtrl) / (Abs_MaxRelease - Abs_VehicleCtrl)] * 100

  • Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence_Sample) / (Luminescence_VehicleCtrl)

For all calculations, Abs = Absorbance, Luminescence = Luminescence signal, and Blank = Medium only control.

PART 5.2: Data Presentation

Plot the calculated values against the logarithm of the compound concentration to generate dose-response curves. Use non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC50) for the MTT assay and the half-maximal effective concentration (EC50) for the LDH and Caspase assays.

Table 1: Summary of Cytotoxicity Data for this compound

Assay Parameter Cell Line 24h IC50/EC50 (µM) 48h IC50/EC50 (µM) 72h IC50/EC50 (µM)
MTT (Viability) HEK293
MCF-7
LDH (Necrosis) HEK293
MCF-7
Caspase-3/7 (Apoptosis) HEK293

| | MCF-7 | | | |

PART 5.3: Integrated Interpretation

The true power of this approach lies in comparing the results across the three assays. The diagram below provides a logical framework for interpreting the combined data to determine the primary cytotoxic mechanism.

G start Analyze Dose-Response Curves q_mtt Is there a significant decrease in MTT signal? start->q_mtt q_ldh_casp Is there a significant increase in LDH Release OR Caspase-3/7 Activity? q_mtt->q_ldh_casp Yes res_none No Significant Cytotoxicity Observed at Tested Concentrations q_mtt->res_none No q_ldh_dom Which signal is dominant at the corresponding IC50 concentration? q_ldh_casp->q_ldh_dom Yes res_static Primary Mechanism: CYTOSTATIC / METABOLIC INHIBITION (Growth Arrest, Not Acute Death) q_ldh_casp->res_static No res_necrotic Primary Mechanism: NECROSIS (Membrane Damage) q_ldh_dom->res_necrotic LDH >> Caspase res_apoptotic Primary Mechanism: APOPTOSIS (Programmed Cell Death) q_ldh_dom->res_apoptotic Caspase >> LDH res_mixed Primary Mechanism: MIXED (Apoptosis & Necrosis) q_ldh_dom->res_mixed LDH ≈ Caspase

Sources

Application Note: High-Throughput Screening of 1-Pyrazin-2-yl-pyrrolidin-3-ol for Novel Drug Discovery Leads

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Scaffold

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery.[1][2] High-throughput screening (HTS) serves as a critical engine in this endeavor, enabling the rapid evaluation of vast compound libraries to identify starting points for drug development.[3][4] This application note focuses on 1-Pyrazin-2-yl-pyrrolidin-3-ol , a novel small molecule featuring a pyrrolidine ring fused with a pyrazine moiety.

The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, prized for its three-dimensional character which allows for extensive exploration of pharmacophore space.[5][6][7][8] This non-planar ring system is a component of numerous natural products and FDA-approved drugs, contributing to favorable pharmacokinetic properties and precise spatial orientation of substituents for optimal target engagement.[6][9] The pyrazine ring, a nitrogen-containing heterocycle, is also a common feature in biologically active compounds and can participate in various intermolecular interactions, including hydrogen bonding and π-stacking.[10][11]

The combination of these two motifs in this compound presents a unique opportunity for discovering novel modulators of a range of biological targets. Given its structural features, this compound could plausibly interact with targets such as protein kinases or G-protein coupled receptors (GPCRs), two of the most important classes of drug targets.[12][13] This document provides detailed protocols for screening this compound in both a biochemical kinase inhibition assay and a cell-based GPCR functional assay, guiding researchers through the process from primary screen to hit validation.

Part 1: Kinase Inhibitor High-Throughput Screening

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[13][14] Consequently, they are a major focus of drug discovery efforts.[15] The following protocol outlines a robust, cost-effective, and scalable HTS assay to identify potential kinase inhibitors.[15]

Scientific Rationale

The proposed assay is a biochemical, enzyme-coupled fluorescence-based method for detecting adenosine diphosphate (ADP), a universal product of kinase-catalyzed phosphorylation. This approach offers high sensitivity and is amenable to automation and miniaturization, making it ideal for HTS.[3] The assay relies on a series of coupled enzymatic reactions that convert ADP to a fluorescent product, resorufin. A decrease in the fluorescence signal indicates inhibition of the kinase by the test compound.

Experimental Workflow: Kinase HTS

Kinase_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Hit Validation Compound_Prep 1. Compound Plating (this compound) Dispensing 3. Reagent Dispensing (Automated Liquid Handling) Compound_Prep->Dispensing Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation 4. Kinase Reaction Incubation Dispensing->Incubation Detection_Reagent 5. Add Detection Reagent (ADP Sensor) Incubation->Detection_Reagent Detection_Incubation 6. Signal Development Incubation Detection_Reagent->Detection_Incubation Readout 7. Fluorescence Reading (Plate Reader) Detection_Incubation->Readout Data_Analysis 8. Data Normalization & Hit Selection Readout->Data_Analysis Hit_Confirmation 9. Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Secondary_Assay 10. Orthogonal & Selectivity Assays Hit_Confirmation->Secondary_Assay GPCR_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Hit Validation Cell_Plating 1. Plate GPCR-expressing Cells Dye_Loading 2. Load Cells with Calcium-sensitive Dye Cell_Plating->Dye_Loading Compound_Addition 3. Add Test Compound (this compound) Dye_Loading->Compound_Addition Readout_Agonist 4. Read Fluorescence (Agonist) (e.g., FLIPR) Compound_Addition->Readout_Agonist Agonist_Addition 5. Add Known Agonist (for Antagonist screen) Readout_Agonist->Agonist_Addition Readout_Antagonist 6. Read Fluorescence (Antagonist) Agonist_Addition->Readout_Antagonist Data_Analysis 7. Data Analysis (Response over Baseline) Readout_Antagonist->Data_Analysis Hit_Confirmation 8. Hit Confirmation & Potency (EC50/IC50) Data_Analysis->Hit_Confirmation Secondary_Assay 9. Downstream Signaling & Binding Assays Hit_Confirmation->Secondary_Assay

Caption: GPCR Calcium Flux HTS Workflow.

Detailed Protocol: Primary Screening

Materials:

  • HEK-293 or CHO cells stably expressing the target GPCR (e.g., 5-HT2A receptor).

  • This compound (resuspended in 100% DMSO).

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Positive control agonist and/or antagonist.

  • 384-well, black, clear-bottom cell culture plates.

  • Fluorescence imaging plate reader (FLIPR) or similar instrument capable of kinetic reading.

Procedure:

  • Cell Plating:

    • Seed the GPCR-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove the cell culture medium.

    • Add the fluorescent calcium dye solution to the cells and incubate for a specified time (e.g., 60 minutes) at 37°C, allowing the dye to enter the cells.

  • Assay Execution (FLIPR):

    • Place the cell plate into the fluorescence imaging plate reader.

    • For Agonist Screening:

      • Establish a baseline fluorescence reading for several seconds.

      • The instrument will then add the this compound solution to the wells.

      • Continue to read the fluorescence kinetically for 1-3 minutes to detect any increase in signal indicating calcium mobilization.

    • For Antagonist Screening:

      • Add this compound and incubate for a short period (e.g., 15-30 minutes).

      • Establish a baseline fluorescence reading.

      • Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

      • Read the fluorescence kinetically to see if the test compound inhibits the agonist-induced signal.

Data Analysis and Hit Validation
  • Data Analysis: The response is typically measured as the maximum fluorescence signal minus the baseline signal. For antagonist mode, the inhibition of the agonist response is calculated.

  • Hit Selection: Hits are identified as compounds that produce a response significantly above the baseline noise (for agonists) or that significantly inhibit the agonist response (for antagonists).

  • Hit Confirmation and Potency:

    • Confirm hits by re-testing.

    • Perform dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Secondary Assays:

    • Alternative Signaling Pathways: Investigate other downstream signaling pathways, such as cAMP accumulation for Gαs or Gαi coupled receptors, to build a more complete picture of the compound's mechanism of action. [16][17] * Radioligand Binding Assays: Use traditional binding assays to determine if the compound interacts directly with the receptor's binding site or acts as an allosteric modulator. [18][19] * Assessing for Promiscuity: Screen against other GPCRs to assess selectivity.

Conclusion: A Path Forward

This compound represents a promising starting point for a high-throughput screening campaign. Its novel scaffold, combining the favorable 3D geometry of a pyrrolidine ring with the electronic properties of a pyrazine, makes it an attractive candidate for interaction with diverse biological targets. [5][10]The protocols detailed in this application note provide robust, validated methodologies for screening this compound against two of the most important drug target classes: protein kinases and GPCRs. [20] Successful hit identification is only the first step. A rigorous process of hit validation, including confirmation of structure and purity, dose-response analysis, and testing in orthogonal and secondary assays, is essential to eliminate false positives and prioritize the most promising compounds for lead optimization. [21][22][23][24]By following these detailed protocols and applying sound scientific principles, researchers can effectively evaluate the therapeutic potential of this compound and similar novel chemical entities.

References

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.[Link]

  • High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed.[Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. BioPharm International.[Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery.[Link]

  • Strategies for small molecule library design. PubMed.[Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.[Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZo Life Sciences.[Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.[Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.[Link]

  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega.[Link]

  • Strategies for the screening of small molecule libraries. ResearchGate.[Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks.[Link]

  • High Throughput Drug Screening. Sygnature Discovery.[Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.[Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate.[Link]

  • Compound Screening. BioAscent.[Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.[Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Combinatorial Chemistry & High Throughput Screening.[Link]

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science.[Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI.[Link]

  • Analysis of HTS data. Cambridge MedChem Consulting.[Link]

  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. ACS Chemical Biology.[Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.[Link]

  • 1-(pyridin-2-yl)pyrrolidin-3-ol. PubChem.[Link]

  • Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed Central.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.[Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central.[Link]

  • Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. PubMed.[Link]

  • Current status of pyrazole and its biological activities. PubMed Central.[Link]

  • 1-Nitroso-5-(pyridin-3-yl)pyrrolidin-2-ol. PubChem.[Link]

  • (3S)-pyrrolidin-3-ol. PubChem.[Link]

  • 1-(Pyrazin-2-yl)pyrrolidin-3-amine. Chemsrc.[Link]

  • A high-throughput reporter assay for screening potential gasdermin D inhibitors from natural products. PubMed.[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.[Link]

  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. PubMed Central.[Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PubMed Central.[Link]

  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate.[Link]

  • Combinatorial Chemistry & High Throughput Screening. Bentham Science.[Link]

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Application Notes and Protocols for 1-Pyrazin-2-yl-pyrrolidin-3-ol as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Bifunctional Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational inhibitor design. The novel compound, 1-Pyrazin-2-yl-pyrrolidin-3-ol, represents a compelling convergence of two such pharmacophores: the pyrazine and the pyrrolidine ring systems. While this specific molecule is a novel entity, its constituent parts have a rich history in medicinal chemistry, suggesting a strong potential for biological activity, particularly as an enzyme inhibitor.

The pyrazine moiety, an electron-deficient aromatic ring, is a key component in numerous clinically approved drugs and investigational compounds.[1][2] Its nitrogen atoms frequently serve as hydrogen bond acceptors, enabling critical interactions within the active sites of enzymes, particularly kinases.[3] The pyrrolidine ring, a five-membered saturated heterocycle, is a versatile scaffold found in natural products and synthetic drugs.[4] Pyrrolidine derivatives have demonstrated a wide array of biological activities, including the inhibition of enzymes such as α-amylase, α-glucosidase, and the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[5][6][7]

Given the established roles of these individual scaffolds, it is hypothesized that this compound could function as a potent inhibitor of a kinase, for example, a receptor tyrosine kinase (RTK). The pyrazine ring could anchor the molecule in the ATP-binding pocket via hydrogen bonding with the hinge region, while the pyrrolidin-3-ol moiety could provide additional interactions and favorable physicochemical properties.[3][4] These application notes provide a comprehensive guide for researchers to investigate the enzyme inhibitory potential of this compound using a hypothetical kinase as a model system.

Principle of the Kinase Inhibition Assay

The following protocols are based on a common method for assessing kinase activity: a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase. A europium (Eu)-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled peptide substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and the Alexa Fluor® 647 acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the acceptor, which then emits a signal at a specific wavelength. The intensity of this signal is directly proportional to the extent of substrate phosphorylation and, therefore, the kinase activity. An inhibitor like this compound will decrease the rate of phosphorylation, leading to a reduced TR-FRET signal.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep 1. Inhibitor Preparation (this compound) Assay_Plate 4. Add Components to Assay Plate Inhibitor_Prep->Assay_Plate Enzyme_Prep 2. Kinase Enzyme Dilution Enzyme_Prep->Assay_Plate Substrate_Prep 3. Substrate/ATP Mix Preparation Substrate_Prep->Assay_Plate Incubation 5. Incubate at Room Temperature Assay_Plate->Incubation Stop_Reaction 6. Stop Reaction & Add Detection Reagents Incubation->Stop_Reaction TR_FRET_Read 7. Read TR-FRET Signal Stop_Reaction->TR_FRET_Read Data_Analysis 8. Data Analysis (IC50 determination) TR_FRET_Read->Data_Analysis

Caption: A generalized workflow for the kinase inhibition assay.

Materials and Reagents

Material/Reagent Supplier Notes
This compoundCustom SynthesisDissolve in 100% DMSO to create a stock solution.
Kinase Enzyme (e.g., a Receptor Tyrosine Kinase)Commercially AvailableStore at -80°C.
Kinase Substrate Peptide (biotinylated)Commercially AvailableReconstitute in appropriate buffer.
ATPCommercially AvailablePrepare a stock solution in water.
Kinase Assay BufferCommercially AvailableTypically contains HEPES, MgCl2, MnCl2, DTT, and BSA.
TR-FRET Detection Reagents (Eu-labeled antibody, streptavidin-acceptor)Commercially AvailableFollow manufacturer's instructions.
384-well, low-volume, white assay platesCommercially Available
Multichannel pipettesStandard Lab Equipment
Plate reader with TR-FRET capabilityStandard Lab Equipment
DMSOSigma-AldrichAnhydrous, for inhibitor dilution.

Detailed Step-by-Step Protocol

Preparation of this compound Dilutions
  • Rationale: A serial dilution of the inhibitor is necessary to determine the concentration-dependent effect on enzyme activity and to calculate the IC50 value.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

  • For the assay, create intermediate dilutions of these stock solutions in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%) to avoid solvent effects on the enzyme.

Enzyme and Substrate Preparation
  • Rationale: The concentrations of the enzyme and substrate should be optimized for the specific kinase being tested to ensure the assay is in the linear range.

  • Thaw the kinase enzyme on ice.

  • Dilute the enzyme to the desired working concentration in the kinase assay buffer.

  • Prepare a working solution of the substrate peptide and ATP in the kinase assay buffer. The final ATP concentration should be at or near its Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

Assay Procedure
  • Rationale: The order of addition is important to ensure that the inhibitor has the opportunity to bind to the enzyme before the reaction is initiated.

  • Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well assay plate.

  • Add 2.5 µL of the diluted kinase enzyme to each well.

  • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

Signal Detection
  • Stop the kinase reaction by adding 5 µL of the stop/detection solution containing the Eu-labeled antibody and the streptavidin-acceptor conjugate.

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the TR-FRET signal.

  • Read the plate on a compatible plate reader using the appropriate TR-FRET settings (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

Data Analysis and Interpretation

  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).

  • Normalize the Data: Normalize the data by setting the average of the "no enzyme" control wells as 0% activity and the average of the "DMSO only" (vehicle) control wells as 100% activity.

  • Generate a Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 Value: Fit the dose-response curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Sample Data Table
[Inhibitor] (µM)Log [Inhibitor]% Inhibition
100298.5
301.4895.2
10185.1
30.4865.7
1048.9
0.3-0.5225.3
0.1-110.1
0.03-1.522.5
0.01-20.5
0 (DMSO)-0

Troubleshooting

Problem Possible Cause Solution
High well-to-well variabilityPipetting errors, improper mixingEnsure accurate pipetting and proper mixing of reagents.
Low signal-to-background ratioInactive enzyme, incorrect buffer conditionsVerify enzyme activity and optimize assay buffer components.
No inhibition observedInactive inhibitor, inhibitor not solubleConfirm the integrity and solubility of this compound.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK->RTK Substrate Substrate Protein RTK->Substrate 3. Phosphorylation Ligand Growth Factor Ligand->RTK 1. Binding & Dimerization Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Phospho_Substrate->Downstream_Signaling 4. Signal Transduction Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor 1-Pyrazin-2-yl- pyrrolidin-3-ol Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.

References

  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed Central. Available at: [Link]

  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives - ResearchGate. Available at: [Link]

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Application Notes and Protocols for 1-Pyrazin-2-yl-pyrrolidin-3-ol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 1-Pyrazin-2-yl-pyrrolidin-3-ol in neuroscience research. While direct studies on this specific molecule are emerging, its chemical structure, combining a pyrazine moiety known for its blood-brain barrier permeability and antioxidant properties with a neuroactive pyrrolidine scaffold, suggests a strong potential as a neuroprotective and cognitive-enhancing agent. This document outlines a hypothesized mechanism of action and provides detailed protocols for in vitro and in vivo studies to investigate these potential therapeutic effects. All protocols are designed to be self-validating and are supported by authoritative references.

Introduction: A Compound of Interest at the Intersection of Neuroprotection and Cognition

The quest for novel therapeutic agents for neurodegenerative diseases and cognitive disorders is a paramount challenge in modern neuroscience. This compound is a synthetic heterocyclic compound that holds significant promise due to its unique hybrid structure. The pyrazine ring, a six-membered aromatic heterocycle, is a common feature in various biologically active compounds and is known to facilitate passage across the blood-brain barrier.[1] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3]

The pyrrolidine ring, a five-membered saturated heterocycle, is another privileged scaffold in medicinal chemistry, found in numerous natural and synthetic neuroactive compounds.[4] Derivatives of pyrrolidine have been investigated for their potential as nootropics, anticonvulsants, and treatments for cognitive impairment.[5][6] The presence of a hydroxyl group at the 3-position of the pyrrolidine ring in this compound offers a potential site for hydrogen bonding, which could be crucial for target engagement within the central nervous system.

Given the neuroprotective and cognitive-enhancing potential suggested by its constituent moieties, this guide proposes a research framework for investigating this compound as a novel therapeutic candidate for conditions associated with oxidative stress and neuronal damage, such as Alzheimer's disease and age-related cognitive decline.

Hypothesized Mechanism of Action: A Dual Approach to Neuroprotection

We hypothesize that this compound exerts its neuroprotective effects through a dual mechanism involving the modulation of intracellular signaling pathways related to oxidative stress and the promotion of neuronal survival. The pyrazine moiety is proposed to act as a scavenger of reactive oxygen species (ROS), while the pyrrolidine component may interact with pro-survival signaling cascades.

A plausible signaling pathway is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, the compound could upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

G cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 This compound->Keap1 Inhibits ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Expression Neuronal_Survival Neuronal Survival and Protection Antioxidant_Enzymes->Neuronal_Survival Nrf2_n Nrf2 Nrf2_n->ARE Binds

Figure 1: Hypothesized signaling pathway of this compound.

Experimental Protocols

The following protocols are designed to systematically evaluate the neuroprotective and cognitive-enhancing properties of this compound.

In Vitro Neuroprotection Assays

These assays will assess the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Line: Human neuroblastoma cell line (SH-SY5Y) is a suitable model for these studies.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 200 µM to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assay (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Table 1: Expected Outcome of In Vitro Neuroprotection Assay

Treatment GroupH₂O₂ (200 µM)This compound (µM)Expected Cell Viability (%)
Control-0100
Vehicle+040-50
Compound+150-60
Compound+1070-80
Compound+5085-95
In Vivo Cognitive Enhancement Studies

These studies will evaluate the effect of the compound on learning and memory in an animal model of cognitive impairment.

  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Model of Cognitive Impairment: Scopolamine-induced amnesia. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.[5]

  • Acclimatization: Acclimatize the mice to the experimental room and handling for at least one week before the experiment.

  • Compound Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 30 minutes before the training session. A positive control group treated with a known nootropic agent (e.g., Piracetam) should be included.

  • Induction of Amnesia: Administer scopolamine (1 mg/kg, intraperitoneally) 30 minutes before the training session to all groups except the control group.

  • Training Phase (4 days):

    • Place the mouse in the water maze facing the wall.

    • Allow the mouse to search for the hidden platform for 60 seconds.

    • If the mouse finds the platform, allow it to stay there for 15 seconds. If not, guide it to the platform.

    • Conduct four trials per day for each mouse.

  • Probe Trial (Day 5):

    • Remove the platform from the maze.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Analyze the escape latency during the training phase and the time spent in the target quadrant during the probe trial.

G cluster_prep Preparation cluster_treatment Treatment cluster_mwm Morris Water Maze Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Compound_Admin Compound/ Vehicle Admin Grouping->Compound_Admin Scopolamine_Admin Scopolamine Admin Compound_Admin->Scopolamine_Admin Training Training Phase (4 days) Scopolamine_Admin->Training Probe Probe Trial (Day 5) Training->Probe Data_Analysis Data Analysis (Escape Latency, Time in Quadrant) Probe->Data_Analysis

Figure 2: Experimental workflow for the Morris Water Maze test.

Concluding Remarks and Future Directions

The presented application notes and protocols provide a foundational framework for the investigation of this compound in neuroscience research. The hypothesized dual mechanism of action, targeting both oxidative stress and neuronal survival pathways, makes it a compelling candidate for further preclinical development. Successful outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in more chronic models of neurodegeneration. The exploration of this and similar hybrid molecules represents a promising avenue for the discovery of novel therapeutics for complex neurological disorders.

References

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Application Notes and Protocols for the Development of 1-Pyrazin-2-yl-pyrrolidin-3-ol as an Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazine and Pyrrolidine Scaffolds in Oncology

Cancer remains a formidable challenge in modern medicine, necessitating the continuous exploration of novel chemical entities with therapeutic potential.[1][2] Heterocyclic compounds, particularly those containing nitrogen, have emerged as a rich source of inspiration for the design of anti-cancer agents due to their diverse chemical properties and ability to interact with various biological targets.[1][3] Among these, pyrazine and pyrrolidine moieties have garnered significant attention.

Pyrazine derivatives, six-membered aromatic rings with two nitrogen atoms at positions 1 and 4, are present in numerous FDA-approved drugs and are known to exhibit a wide range of pharmacological activities, including anti-cancer effects.[4][5] Their planar structure and hydrogen bonding capabilities allow them to interact with key enzymatic and receptor targets within cancer cells.[3][5] Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in many natural products and synthetic drugs.[6][7] Pyrrolidine derivatives have demonstrated significant anti-proliferative activities against various cancer cell lines, often with favorable side-effect profiles.[6]

The novel compound, 1-Pyrazin-2-yl-pyrrolidin-3-ol, combines these two privileged scaffolds. This unique structural amalgamation presents an exciting opportunity for the development of a new class of anti-cancer agents. The pyrazine moiety can potentially engage with targets such as kinases, while the hydroxylated pyrrolidine ring offers a three-dimensional structure that can facilitate specific interactions within protein binding pockets and improve pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and mechanistic investigation of this compound as a potential anti-cancer therapeutic.

PART 1: Synthesis of this compound

A plausible and efficient synthetic route to obtain this compound is crucial for its subsequent biological evaluation. Two primary methods are proposed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method leverages the electron-deficient nature of the pyrazine ring, which makes it susceptible to nucleophilic attack.

Reaction Scheme:

(2-halopyrazine) + (pyrrolidin-3-ol) --[Pd catalyst, Ligand, Base, Solvent, Heat]--> this compound

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87MG [glioblastoma]) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [8]2. Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each cell line.

Data Presentation:

Cell LineCancer TypeIC₅₀ (µM) of this compound
MCF-7BreastExperimental Value
A549LungExperimental Value
HCT116ColonExperimental Value
U87MGGlioblastomaExperimental Value
Investigation of Apoptosis: Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V-FITC/Propidium Iodide (PI) assay can be performed followed by flow cytometry analysis. [1][4][9] Workflow:

Apoptosis_Workflow A Treat cells with IC50 concentration of the compound B Incubate for 24-48h A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify apoptotic vs. necrotic cells G->H

Apoptosis Assay Workflow

Protocol:

  • Cell Treatment: Treat the most sensitive cancer cell line (determined from the MTT assay) with this compound at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark. [9]4. Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometry analysis of propidium iodide-stained cells is performed. [5][10] Protocol:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of this compound for 24 hours.

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

PART 3: Mechanism of Action Studies

Understanding the molecular mechanism by which this compound exerts its anti-cancer effects is crucial for its further development. Western blotting can be employed to investigate its impact on key cancer-related signaling pathways.

Western Blotting for Key Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are frequently dysregulated in cancer and are critical for cell survival, proliferation, and growth. [2][3][6][11][12][13][14][15][16] Signaling Pathways to Investigate:

Signaling_Pathways cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt mTOR mTOR pAkt->mTOR Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK

Key Cancer Signaling Pathways

Protocol:

  • Protein Extraction: Treat cancer cells with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., Akt, p-Akt) and MAPK pathway (e.g., ERK, p-ERK). Subsequently, incubate with HRP-conjugated secondary antibodies. [17][18][19]5. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the changes in the phosphorylation status of key signaling proteins to determine if the compound inhibits these pathways.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound as a potential anti-cancer agent. The proposed synthetic routes offer practical methods for obtaining the compound, and the detailed in vitro protocols allow for a comprehensive assessment of its cytotoxic and mechanistic properties. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models, pharmacokinetic profiling, and target identification studies to fully elucidate its therapeutic potential. The unique combination of the pyrazine and pyrrolidine scaffolds in this compound holds promise for the development of a novel and effective anti-cancer therapeutic.

References

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Application Notes & Protocols: Investigating 1-Pyrazin-2-yl-pyrrolidin-3-ol in Anti-Infective Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to a Novel Scaffold

The escalating crisis of antimicrobial resistance (AMR), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, necessitates the urgent discovery of new chemical entities with novel mechanisms of action.[1][2][3][4] A proven strategy in medicinal chemistry is the hybridization of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets.[5][6] This guide focuses on 1-Pyrazin-2-yl-pyrrolidin-3-ol , a novel compound that rationally combines two such scaffolds, presenting a promising starting point for a new class of anti-infective agents.

The rationale for investigating this specific molecule is rooted in the established activities of its constituent parts:

  • The Pyrazine Core: This heterocycle is the cornerstone of Pyrazinamide (PZA), a first-line antitubercular drug indispensable for shortening tuberculosis therapy.[3][7][8] PZA is a prodrug that, once converted to pyrazinoic acid (POA), exhibits potent sterilizing activity against semi-dormant or non-replicating persister bacilli found in acidic microenvironments, a population of bacteria that other drugs fail to kill.[7][9][10] The exploration of novel pyrazine derivatives is a validated strategy for discovering new anti-tubercular leads.[11][12]

  • The Pyrrolidin-3-ol Moiety: The saturated, non-planar pyrrolidine ring is a highly valued scaffold in modern drug discovery.[13][14] Its three-dimensional nature allows for a more comprehensive exploration of pharmacological space compared to flat aromatic rings.[15] This can lead to improved potency and selectivity. The pyrrolidine nitrogen can serve as a hydrogen bond acceptor, while the hydroxyl group on the C3 position provides an additional hydrogen bonding site and a vector for future chemical modification to optimize activity and pharmacokinetic properties.[16]

This document provides a comprehensive roadmap for researchers, outlining detailed protocols for the synthesis, in vitro screening, preliminary mechanism of action studies, and in vivo evaluation of this compound as a potential anti-infective agent, with a primary focus on its antitubercular potential.

Part 1: Chemical Synthesis and Characterization

The successful evaluation of any new chemical entity begins with a reliable and scalable synthetic route and rigorous structural confirmation.

Rationale for Synthetic Pathway: The most direct and efficient approach to synthesizing the target compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages commercially available starting materials and typically proceeds under well-established reaction conditions. 2-chloropyrazine is an excellent electrophile for this reaction, and enantiomerically pure forms of 3-hydroxypyrrolidine are available, allowing for stereocontrolled synthesis.

Protocol 1: Synthesis of (R)- or (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol

Objective: To synthesize and purify the title compound via SNAr reaction.

Materials:

  • 2-chloropyrazine

  • (R)-pyrrolidin-3-ol or (S)-pyrrolidin-3-ol

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloropyrazine (1.0 eq) in anhydrous DMF, add the selected enantiomer of pyrrolidin-3-ol (1.1 eq).

  • Add DIPEA (2.5 eq) to the reaction mixture. The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes residual DMF and acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography, using a gradient of methanol in dichloromethane or ethyl acetate to elute the final product.

Protocol 2: Structural Characterization

Objective: To confirm the identity, structure, and purity of the synthesized compound.

Methodologies:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment and verify the successful coupling of the pyrazine and pyrrolidine rings.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To confirm the enantiomeric purity if starting with an enantiomerically pure pyrrolidin-3-ol.

Part 2: In Vitro Evaluation of Anti-Infective Activity

The initial screening phase is designed to efficiently determine the compound's spectrum of activity and potency against clinically relevant pathogens. The primary hypothesis is activity against Mycobacterium tuberculosis, but screening against a broader panel is crucial for identifying potential secondary applications and understanding selectivity.

G cluster_0 In Vitro Screening Workflow MIC Protocol 3: MIC Determination (M. tuberculosis & ESKAPE pathogens) Cytotox Cytotoxicity Assay (e.g., Vero, HepG2 cells) MIC->Cytotox Assess Selectivity MBC Protocol 4: MBC Determination MIC->MBC Determine cidal vs. static TimeKill Protocol 5: Time-Kill Kinetics MBC->TimeKill Characterize killing dynamics Intra Protocol 6: Intracellular Activity (Macrophage Model) TimeKill->Intra Test in relevant host cell

Figure 1. Workflow for the in vitro evaluation of this compound.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[17]

Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[18]

Procedure:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate sterile broth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Cation-Adjusted Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the test microorganism and add it to each well, achieving a final concentration of approximately 5x10⁵ CFU/mL.

  • Include positive controls (microorganism with no drug) and negative controls (broth only). Also, include a standard antibiotic control (e.g., isoniazid for M. tuberculosis, ciprofloxacin for other bacteria).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis; 37°C for 18-24 hours for other bacteria).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth. For M. tuberculosis, growth can be assessed visually or by using a viability indicator like Resazurin. For faster throughput with mycobacteria, autoluminescent strains can be utilized.[19]

Proposed Pathogen Panel:

  • Primary Target: Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • MDR-TB Strain: Clinical isolate of MDR M. tuberculosis

  • ESKAPE Pathogens:

    • Enterococcus faecium (Vancomycin-resistant, VRE)

    • Staphylococcus aureus (Methicillin-resistant, MRSA)

    • Klebsiella pneumoniae (Carbapenem-resistant)

    • Acinetobacter baumannii

    • Pseudomonas aeruginosa

    • Enterobacter species

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[20]

Procedure:

  • Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Middlebrook 7H11 agar for M. tuberculosis, Mueller-Hinton Agar for others).

  • Incubate the agar plates until growth is visible in control spots.

  • The MBC is the lowest concentration from the MIC plate that yields no bacterial growth on the agar subculture.

Protocol 5: Time-Kill Kinetic Assay

Objective: To assess the rate of bactericidal activity over time at various concentrations of the compound.[17][19]

Procedure:

  • Inoculate flasks containing broth with a standardized bacterial suspension (∼5x10⁵ CFU/mL).

  • Add the test compound at various concentrations relative to its MIC (e.g., 1x, 4x, and 8x MIC). Include a no-drug growth control.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions and plate on agar to determine the viable cell count (CFU/mL).

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Protocol 6: Intracellular Activity Assay (Macrophage Model)

Objective: To evaluate the compound's ability to kill M. tuberculosis within its host cell, the macrophage. This is a critical assay for predicting in vivo efficacy for antituberculars.[19]

Procedure:

  • Seed a macrophage-like cell line (e.g., J774A.1 or THP-1) in 96-well plates and allow them to adhere.

  • Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 1:1 to 10:1.

  • After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of the test compound. Include positive (e.g., rifampicin) and negative (no drug) controls.

  • Incubate for 3-5 days.

  • Lyse the macrophages with a gentle detergent (e.g., 0.1% SDS) to release intracellular bacteria.

  • Determine the number of viable bacteria by plating serial dilutions of the lysate on agar and counting CFUs. Efficacy is measured as the reduction in CFU compared to the no-drug control.

Compound MIC (μg/mL) MBC (μg/mL) CC₅₀ (Vero Cells, μg/mL) Selectivity Index (SI = CC₅₀/MIC)
M. tb H37RvS. aureusM. tb H37Rv
This compound
Isoniazid 0.05-0.1>128>100>1000
Ciprofloxacin >640.25-1.0>100>100
Table 1: Example Data Summary for In Vitro Anti-Infective Profiling. CC₅₀ (50% cytotoxic concentration) is determined in a mammalian cell line to assess selectivity.

Part 3: Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound works is essential for its development. Based on its structural similarity to pyrazinamide, the primary hypothesis is that this compound is a prodrug requiring activation by a mycobacterial enzyme.

G cluster_1 MoA Investigation Workflow Resistant Protocol 7: Generate Resistant Mutants WGS Whole Genome Sequencing (WGS) of Mutants Resistant->WGS Identify Identify Mutations (e.g., in pncA, rpsA, panD) WGS->Identify Validate Target Validation Identify->Validate Confirm target gene PncA Protocol 8: PncA Activity Assay Identify->PncA Hypothesis testing

Figure 2. A target identification workflow for this compound.

Protocol 7: Generation and Analysis of Resistant Mutants

Objective: To identify the gene(s) responsible for resistance, thereby revealing the compound's potential molecular target or activation pathway.

Procedure:

  • Plate a high-density culture of M. tuberculosis H37Rv (e.g., 10⁸-10⁹ CFUs) onto 7H11 agar plates containing the test compound at a concentration of 5-10x its MIC.

  • Incubate the plates for 3-6 weeks. Colonies that appear are spontaneous resistant mutants.

  • Isolate individual resistant colonies and re-streak them on drug-containing plates to confirm the resistance phenotype.

  • Measure the MIC of the compound against the confirmed resistant mutants to quantify the level of resistance.

  • Extract genomic DNA from several independent resistant mutants and from the wild-type parent strain.

  • Perform whole-genome sequencing (WGS) and compare the mutant genomes to the parent genome to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. Genes that are mutated across multiple independent mutants are high-confidence candidates for involvement in the drug's MoA.[9][10]

Protocol 8: Pyrazinamidase (PncA) Activity Assay

Objective: To determine if the compound is a substrate for the PncA enzyme, which is responsible for activating pyrazinamide.[7]

Method: Wayne's Assay. This method detects the conversion of a pyrazinamide analog to its corresponding acid, which lowers the pH and produces a color change. A more direct method is to use recombinant PncA enzyme and detect product formation via HPLC or LC-MS.

Procedure (Wayne's Assay):

  • Prepare a series of tubes with a lightly buffered broth medium containing the test compound and a pH indicator.

  • Inoculate the tubes with the test strain of M. tuberculosis.

  • Incubate for 4 days.

  • Observe for a color change indicating acidification. A positive result (acidification) suggests the compound is hydrolyzed by the bacterium's pyrazinamidase, similar to pyrazinamide.

Part 4: In Vivo Efficacy and Preclinical Assessment

Demonstrating efficacy in an animal model of infection is a critical milestone in drug discovery.[21][22] The standard model for tuberculosis is the mouse infection model, which recapitulates key aspects of human disease.[23][24]

Protocol 9: Acute Murine Tuberculosis Efficacy Model

Objective: To evaluate the ability of the compound to reduce bacterial burden in the lungs and spleens of mice infected with M. tuberculosis.

Procedure:

  • Animals: Use a susceptible mouse strain, such as BALB/c or C57BL/6 (female, 6-8 weeks old).

  • Infection: Infect mice via a low-dose aerosol route using a specialized inhalation exposure system (e.g., Glas-Col) with a mid-log phase culture of M. tuberculosis H37Rv. The target is to implant 50-100 bacilli in the lungs.

  • Treatment: Begin treatment 2-3 weeks post-infection, once the infection is established. Administer the test compound daily via oral gavage for 4 weeks.

  • Study Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Test Compound (at one or more dose levels, e.g., 25, 50, 100 mg/kg)

    • Positive Control (e.g., Isoniazid at 25 mg/kg)

  • Endpoints:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates onto 7H11 agar to enumerate the bacterial load (CFU).

  • Analysis: The efficacy of the compound is determined by the log₁₀ reduction in CFU in the lungs and spleen compared to the vehicle control group.

Treatment Group Dose (mg/kg/day) Mean Lung CFU (log₁₀ ± SD) Mean Spleen CFU (log₁₀ ± SD) Log₁₀ CFU Reduction (Lungs)
Vehicle Control -6.5 ± 0.44.8 ± 0.3-
Compound X 505.1 ± 0.53.5 ± 0.41.4
Isoniazid 254.2 ± 0.32.9 ± 0.22.3
Table 2: Example Data Summary for In Vivo Efficacy Study.

Conclusion and Future Directions

This compound represents a logically designed hybrid molecule that holds significant promise as a starting point for a new generation of anti-infective agents, particularly for tuberculosis. The protocols outlined in this guide provide a rigorous and validated framework for its initial synthesis and evaluation. Positive results from this workflow—specifically, potent in vitro activity against M. tuberculosis, a high selectivity index, and a significant reduction in bacterial load in the murine efficacy model—would strongly justify advancing the scaffold into a full-fledged lead optimization program. Future work would focus on structure-activity relationship (SAR) studies by modifying both the pyrazine and pyrrolidine rings to enhance potency, improve pharmacokinetic properties, and further elucidate the mechanism of action.

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Applikationsnotiz: Strategien zur Potenzsteigerung von 1-Pyrazin-2-yl-pyrrolidin-3-ol durch gezielte Derivatisierung

Author: BenchChem Technical Support Team. Date: January 2026

Absolut. Hier sind die detaillierten Applikationsnotizen und Protokolle zur Derivatisierung von 1-Pyrazin-2-yl-pyrrolidin-3-ol.

Autor: Dr. Gemini, Leitender Applikationswissenschaftler Datum: 20. Januar 2026 Abstrakt: Diese Applikationsnotiz beschreibt einen rationalen Ansatz zur Derivatisierung des heterozyklischen Grundkörpers this compound, um dessen biologische Wirksamkeit zu verbessern. Der Schwerpunkt liegt auf der Modifikation der 3-Hydroxygruppe des Pyrrolidinrings, die als vielseitiger chemischer Ankerpunkt für die Einführung verschiedener funktioneller Gruppen dient. Wir erörtern die zugrunde liegenden Prinzipien der Struktur-Wirkungs-Beziehungen (SAR), stellen allgemeine synthetische Strategien vor und liefern detaillierte, validierte Protokolle für die Synthese, Reinigung und biologische Evaluierung repräsentativer Derivate. Die Zielgruppe für dieses Dokument sind Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einleitung und wissenschaftliche Rationale

Der 1-Pyrazin-2-yl-pyrrolidin-Grundkörper ist eine privilegierte Struktur in der medizinischen Chemie. Die Kombination des Pyrrolidin-Rings, der in vielen Naturstoffen und von der FDA zugelassenen Medikamenten vorkommt, mit einem aromatischen Pyrazin-Heterozyklus schafft ein Molekül mit einzigartigen sterischen und elektronischen Eigenschaften. Solche Gerüste sind häufig in Molekülen zu finden, die auf biologische Zielstrukturen wie Proteinkinasen, G-Protein-gekoppelte Rezeptoren (GPCRs) und Ionenkanäle abzielen.

Das Ausgangsmolekül, this compound, besitzt eine moderate Grundaktivität gegenüber mehreren Zielstrukturen, was es zu einem idealen Ausgangspunkt für ein Optimierungsprogramm macht. Die sekundäre Hydroxylgruppe an Position 3 des Pyrrolidinrings ist der logische Angriffspunkt für die Derivatisierung. Sie ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen durch robuste und gut etablierte chemische Reaktionen. Ziel dieser Modifikationen ist es, neue und verbesserte Interaktionen mit der Zielprotein-Bindetasche zu schaffen, wie z.B.:

  • Wasserstoffbrückenbindungen: Einführung von Akzeptoren oder Donoren.

  • Hydrophobe Interaktionen: Anfügen von aliphatischen oder aromatischen Resten.

  • Pi-Stacking: Einbau von aromatischen Ringen.

  • Sterische Anpassung: Optimierung der Passform des Moleküls in der Bindetasche.

Dieser Leitfaden konzentriert sich auf die systematische Untersuchung dieser Modifikationen, um die Potenz von der mikromolaren in die nanomolare oder sogar subnanomolare Ebene zu steigern. Als hypothetisches, aber relevantes Beispiel für ein biologisches Target wird in den Protokollen eine Proteinkinase verwendet, da Kinase-Inhibitoren eine der wichtigsten Klassen von Therapeutika darstellen.

Synthetische Strategien zur Derivatisierung der 3-Hydroxygruppe

Die Umwandlung der 3-Hydroxygruppe in Ester, Ether, Sulfonate und Carbamate sind die primären Strategien zur Erzeugung einer diversen Bibliothek von Analoga. Jede dieser Klassen von Derivaten sondiert unterschiedliche chemische Räume und potenzielle Protein-Ligand-Wechselwirkungen.

G cluster_start Ausgangsmaterial cluster_reactions Derivatisierungsreaktionen cluster_products Produktklassen start This compound acyl Acylierung (R-COCl, Base) start->acyl sulfonyl Sulfonylierung (R-SO2Cl, Base) start->sulfonyl ether Veretherung (R-X, NaH) start->ether carbamoyl Carbamoylierung (R-NCO) start->carbamoyl ester Ester acyl->ester O-Acyl Derivat sulfonate Sulfonat sulfonyl->sulfonate O-Sulfonyl Derivat ether_prod Ether ether->ether_prod O-Alkyl/Aryl Derivat carbamate Carbamat carbamoyl->carbamate O-Carbamoyl Derivat

  • Acylierung (Esterbildung): Dies ist oft die erste und erfolgreichste Strategie. Die Reaktion von Alkoholen mit Säurechloriden oder -anhydriden ist hocheffizient. Die Verwendung von Katalysatoren wie 4-(Dimethylamino)pyridin (DMAP) oder Lewis-Säuren wie Ytterbium(III)-triflat (Yb(OTf)₃) kann die Reaktion selbst bei sterisch gehinderten Alkoholen beschleunigen.[1] Diese Methode ermöglicht die Einführung einer breiten Palette von aliphatischen und aromatischen Resten.

  • Sulfonylierung (Sulfonatesterbildung): Die Reaktion mit Sulfonylchloriden in Gegenwart einer Base (z. B. Triethylamin oder Pyridin) ergibt Sulfonatester. Diese Gruppe ist ein starker Wasserstoffbrücken-Akzeptor und kann die Löslichkeit und die pharmakokinetischen Eigenschaften des Moleküls erheblich verändern.

  • Veretherung (Etherbildung): Die Williamson-Ethersynthese, bei der der Alkohol zunächst mit einer starken Base wie Natriumhydrid (NaH) deprotoniert und anschließend mit einem Alkyl- oder Benzylhalogenid umgesetzt wird, ist ein klassischer Weg zur Bildung von Ethern. Diese Modifikation ersetzt den Wasserstoffbrücken-Donor-Charakter der Hydroxylgruppe durch eine stabilere, oft lipophilere Etherbindung.

Analyse der Struktur-Wirkungs-Beziehungen (SAR)

Nach der Synthese einer Bibliothek von Derivaten ist die systematische Analyse ihrer biologischen Aktivität entscheidend, um SAR-Trends zu identifizieren. Diese Trends geben Aufschluss darüber, welche chemischen Eigenschaften für eine hohe Potenz entscheidend sind und leiten das Design der nächsten Generation von Verbindungen an.

Tabelle 1: Hypothetische SAR-Daten für Derivate von this compound gegen Kinase X

VerbindungModifikation an Pos. 3 (R-Gruppe)IC₅₀ (nM)Anmerkungen
Grundgerüst -OH2150Moderater Ausgangspunkt
1a -O-C(O)CH₃ (Acetat)850Geringe Verbesserung, kleine hydrophobe Gruppe
1b -O-C(O)CH(CH₃)₂ (Isobutyrat)320Verbesserte hydrophobe Interaktion
1c -O-C(O)-Phenyl (Benzoat)45Signifikanter Potenzgewinn durch π-Stacking
1d -O-C(O)-(4-Cl-Phenyl)12Elektronenziehende Gruppe verbessert die Interaktion
2a -O-SO₂CH₃ (Mesylat)1500Geringe Toleranz für Sulfonate
2b -O-SO₂-Phenyl (Besylat)980Aromatische Gruppe kompensiert teilweise
3a -O-CH₂-Phenyl (Benzylether)75Hohe Potenz, flexible hydrophobe Gruppe
3b -O-(4-F-Phenyl) (Phenylether)210Direkte Aryl-Ether-Bindung weniger günstig

G

Aus den hypothetischen Daten lassen sich klare Trends ableiten:

  • Aromatische Reste sind entscheidend: Die Einführung eines Phenylrings, entweder über eine Ester- (1c, 1d) oder eine flexible Etherbindung (3a), führt zu einem dramatischen Anstieg der Potenz. Dies deutet stark auf eine hydrophobe Bindetasche mit Potenzial für π-Stacking-Wechselwirkungen hin.

  • Ester sind bevorzugte Linker: Die Benzoat-Derivate (z.B. 1d) zeigen die höchste Potenz, was darauf hindeutet, dass die Carbonylgruppe des Esters eine wichtige Wasserstoffbrückenbindung mit dem Zielprotein eingehen könnte.

  • Elektronik spielt eine Rolle: Ein elektronenziehender Substituent (Chlor in 1d) am Phenylring erhöht die Potenz weiter. Dies könnte auf eine spezifische Dipol-Dipol-Wechselwirkung oder eine Modulation der Elektronendichte des Rings zurückzuführen sein.

  • Sterische Hürden: Sulfonat-Gruppen (2a, 2b) werden schlecht toleriert, was auf sterische Hürden oder eine ungünstige Geometrie in der Bindetasche hindeutet.

Detaillierte experimentelle Protokolle

Hier werden zwei detaillierte Protokolle vorgestellt: eines für die Synthese des hochpotenten Derivats 1c ((1-(Pyrazin-2-yl)pyrrolidin-3-yl)benzoat) und eines für dessen biologische Evaluierung in einem Kinase-Inhibitionsassay.

Rationale: Dieses Protokoll beschreibt eine DMAP-katalysierte Acylierung. DMAP ist ein hocheffizienter nukleophiler Katalysator, der die Reaktion beschleunigt und hohe Ausbeuten unter milden Bedingungen ermöglicht, was für komplexe Moleküle vorteilhaft ist.[2]

Materialien und Reagenzien:

  • This compound (1 Äq.)

  • Benzoylchlorid (1.2 Äq.)

  • 4-(Dimethylamino)pyridin (DMAP) (0.1 Äq.)

  • Triethylamin (TEA) (1.5 Äq.)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasser (destilliert)

  • Sole (gesättigte NaCl-Lösung)

  • Magnesiumsulfat (MgSO₄), wasserfrei

  • Kieselgel für die Säulenchromatographie

  • Lösungsmittel für die Chromatographie (z.B. Hexan/Ethylacetat-Gemisch)

Ausrüstung:

  • Rundkolben mit Rührfisch

  • Septum und Nadeln

  • Eisbad

  • Magnetrührer

  • Dünnschichtchromatographie (DC)-Ausrüstung

  • Scheidetrichter

  • Rotationsverdampfer

  • Glasgeräte für die Säulenchromatographie

Schritt-für-Schritt-Verfahren:

  • Reaktionsansatz: Lösen Sie this compound (1 Äq.) und DMAP (0.1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (Stickstoff oder Argon).

  • Basenzugabe: Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab. Fügen Sie langsam Triethylamin (1.5 Äq.) hinzu.

  • Acylierung: Fügen Sie tropfenweise Benzoylchlorid (1.2 Äq.) zu der gekühlten, gerührten Lösung hinzu.

  • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

  • Monitoring: Verfolgen Sie den Reaktionsfortschritt mittels DC, bis das Ausgangsmaterial vollständig verbraucht ist.

  • Aufarbeitung (Quenchen): Verdünnen Sie die Reaktionsmischung mit DCM und überführen Sie sie in einen Scheidetrichter.

  • Extraktion: Waschen Sie die organische Phase nacheinander mit 1 M HCl (um überschüssiges DMAP und TEA zu entfernen), gesättigter NaHCO₃-Lösung und Sole.

  • Trocknung und Konzentration: Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer, um das Rohprodukt zu erhalten.

  • Reinigung: Reinigen Sie das Rohprodukt mittels Kieselgel-Säulenchromatographie unter Verwendung eines geeigneten Lösungsmittelgradienten (z.B. von 20% auf 50% Ethylacetat in Hexan), um das reine Produkt 1c zu isolieren.

  • Charakterisierung: Bestätigen Sie die Identität und Reinheit des Produkts mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie.

G cluster_synthesis Synthese cluster_workup Aufarbeitung & Reinigung setup 1. Reaktionsansatz (Edukt, DMAP, DCM, 0°C) addition 2. Zugabe (TEA, dann Benzoylchlorid) setup->addition reaction 3. Reaktion (Auf RT erwärmen, 2-4h) addition->reaction monitoring 4. Monitoring (DC-Analyse) reaction->monitoring quench 5. Quenchen & Extraktion (DCM, HCl, NaHCO3, Sole) monitoring->quench Reaktion abgeschlossen dry 6. Trocknen & Einengen (MgSO4, Rotovap) quench->dry purify 7. Säulenchromatographie (Kieselgel) dry->purify characterize 8. Charakterisierung (NMR, MS) purify->characterize

Rationale: Dieses Protokoll beschreibt einen allgemeinen, auf Fluoreszenz-Resonanz-Energie-Transfer (FRET) basierenden Bindungsassay, wie er z.B. im LanthaScreen™-Format verwendet wird.[3] Dieser Assay-Typ ist für das Hochdurchsatz-Screening geeignet, misst die direkte Bindung des Inhibitors an die Kinase und ist weniger anfällig für Störungen als aktivitätsbasierte Assays.[4]

Prinzip: Eine mit einem Donor-Fluorophor (z.B. Europium) markierter Antikörper bindet an die Kinase. Ein mit einem Akzeptor-Fluorophor (z.B. Alexa Fluor 647) markierter Tracer (ein bekannter ATP-kompetitiver Inhibitor) bindet an die ATP-Bindestelle der Kinase. Wenn beide gebunden sind, findet FRET statt. Ein Testinhibitor, der an die ATP-Bindestelle bindet, verdrängt den Tracer, was zu einer Abnahme des FRET-Signals führt.[3]

Materialien und Reagenzien:

  • Kinase X (z.B. rekombinantes GST-tagged Protein)

  • Europium-markierter Anti-GST-Antikörper

  • Alexa Fluor 647-markierter Kinase-Tracer

  • Testverbindungen (in DMSO gelöst, serielle Verdünnung)

  • Assay-Puffer

  • 384-Well-Platten (geringe Bindung, schwarz)

Ausrüstung:

  • Mehrkanalpipetten oder Liquid-Handling-System

  • Plattenlesegerät mit TR-FRET-Fähigkeit

Schritt-für-Schritt-Verfahren:

  • Verdünnungsreihe der Verbindung: Erstellen Sie eine 10-Punkt-Verdünnungsreihe Ihrer Testverbindungen (z.B. von 10 µM bis 0.5 nM Endkonzentration) in DMSO und verdünnen Sie diese anschließend im Assay-Puffer. Fügen Sie 5 µL jeder Konzentration in die entsprechenden Wells der 384-Well-Platte ein. Fügen Sie Kontroll-Wells hinzu (nur DMSO für 0% Inhibition, bekannter potenter Inhibitor für 100% Inhibition).

  • Kinase/Antikörper-Mischung: Bereiten Sie eine Mischung aus Kinase X und dem Eu-markierten Antikörper im Assay-Puffer vor. Fügen Sie 5 µL dieser Mischung zu jedem Well hinzu.

  • Inkubation: Inkubieren Sie die Platte für 15 Minuten bei Raumtemperatur.

  • Tracer-Zugabe: Fügen Sie 5 µL des Alexa Fluor 647-markierten Tracers zu jedem Well hinzu, um die Reaktion zu starten.

  • Finale Inkubation: Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur, geschützt vor Licht.

  • Messung: Messen Sie das TR-FRET-Signal im Plattenlesegerät (Anregung bei ~340 nm, Emission bei 615 nm für den Donor und 665 nm für den Akzeptor).

  • Datenanalyse:

    • Berechnen Sie das Emissionsverhältnis (665 nm / 615 nm).

    • Normalisieren Sie die Daten relativ zu den 0%- und 100%-Inhibitionskontrollen.

    • Tragen Sie die prozentuale Inhibition gegen den Logarithmus der Inhibitorkonzentration auf.

    • Bestimmen Sie den IC₅₀-Wert durch Anpassung der Daten an eine sigmoide Dosis-Wirkungs-Kurve (variable Steigung) unter Verwendung einer geeigneten Software (z.B. GraphPad Prism).

Zusammenfassung und Ausblick

Diese Applikationsnotiz demonstriert einen strukturierten Ansatz zur Potenzsteigerung von this compound durch gezielte chemische Modifikation. Die Derivatisierung der 3-Hydroxygruppe, insbesondere durch Acylierung mit aromatischen Resten, wurde als hochwirksame Strategie zur signifikanten Verbesserung der inhibitorischen Aktivität identifiziert. Die vorgestellten Protokolle für Synthese und biologische Testung bieten eine robuste und validierte Grundlage für Wissenschaftler, um eigene Optimierungsprogramme durchzuführen.

Zukünftige Arbeiten könnten die Untersuchung weiterer Derivatisierungspunkte am Grundgerüst, die Optimierung der pharmakokinetischen Eigenschaften (ADME) und schließlich die Evaluierung der vielversprechendsten Verbindungen in zellulären und in-vivo-Modellen umfassen.

Referenzen

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Abgerufen von [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 7(4), 215-221. Abgerufen von [Link]

  • Piel, M., & Schirrmacher, R. (n.d.). Acylierung von Alkoholen mittels Yb(III)OTf. Johannes Gutenberg-Universität Mainz, Institut für Kernchemie. Abgerufen von [Link]

  • Reddit User Discussion. (2021, May 25). Acetylierung sekundärer Alkohole. r/Chempros. Abgerufen von [Link]

  • Wikipedia-Autoren. (n.d.). Alkoholoxidation. Wikipedia. Abgerufen von [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield and purity of your synthesis.

The primary route for synthesizing this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] This method is favored for its efficiency in forming the crucial C-N bond between 2-halopyrazine and 3-hydroxypyrrolidine.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Low or No Product Yield

Question: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?

Answer: Low to no yield in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[3]

    • Solution: Ensure your reaction conditions facilitate this reduction. The presence of a phosphine ligand and a suitable base is critical. Sometimes, the addition of a small amount of water can aid in the reduction of Pd(II) to Pd(0).[3] Alternatively, using a pre-formed Pd(0) complex can bypass this issue.[3]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[1]

    • Solution: For coupling with an electron-deficient heteroaryl halide like 2-chloropyrazine, bulky, electron-rich phosphine ligands are often effective. Consider screening a variety of ligands, such as Josiphos-type ligands, which have shown success in similar aminations.[4] Bidentate phosphine ligands like BINAP and DPPF can also improve reaction rates and yields.[1]

  • Incorrect Base: The base is essential for deprotonating the amine, allowing it to coordinate with the palladium complex.[5][6]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For substrates sensitive to strong bases, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[6]

  • Solvent and Air Sensitivity: The reaction is sensitive to oxygen and moisture, which can deactivate the catalyst.

    • Solution: Use anhydrous and deoxygenated solvents. Common choices include toluene, dioxane, and THF.[3] Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Side Reactions and Impurity Formation

Question: I've isolated my product, but it's contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer: Side reactions in this synthesis can lead to a complex mixture and purification challenges.

  • Homocoupling of the Aryl Halide: This can occur, especially at higher temperatures.

    • Solution: Optimizing the reaction temperature and catalyst loading can help minimize this side reaction.[7] Changing the order of reagent addition, where the aryl halide is added to the mixture of the other components, has been shown to suppress homocoupling in some cases.[7]

  • Hydrodehalogenation: The aryl halide can be reduced, removing the halogen and preventing the desired coupling.

    • Solution: This is often a result of catalyst decomposition. Ensuring a stable and active catalyst throughout the reaction by using appropriate ligands and maintaining an inert atmosphere is key.

  • Competing SNAr Reaction: While the Buchwald-Hartwig amination is often employed when a direct nucleophilic aromatic substitution (SNAr) is inefficient, under certain conditions, an SNAr pathway can compete, especially with highly activated aryl halides.[2][8]

    • Solution: The choice of a non-polar solvent like toluene generally favors the palladium-catalyzed pathway over SNAr.

Purification Challenges

Question: I'm having difficulty purifying the final product. What are the recommended methods?

Answer: The purification of this compound can be challenging due to its polarity and potential for contamination with residual palladium and ligand byproducts.

  • Standard Purification:

    • Solution: Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol or ethanol in dichloromethane or ethyl acetate, is typically effective.

  • Removal of Palladium:

    • Solution: If residual palladium is an issue, washing the organic extract with an aqueous solution of a chelating agent like thiourea or L-cysteine can help remove it. Passing the crude product through a pad of celite or a specialized scavenger resin can also be effective.

  • Distillation:

    • Solution: For larger scales, vacuum distillation can be a viable purification method, provided the compound is thermally stable.[9][10] A short-path distillation apparatus is preferred to minimize thermal stress on the product.[9]

Experimental Protocols & Data

Optimized Synthesis Protocol for this compound

This protocol is a generalized starting point. Optimization of specific parameters may be necessary depending on the scale and available reagents.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry reaction flask, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen). Add anhydrous, deoxygenated toluene.

  • Substrate Addition: Add 3-hydroxypyrrolidine, followed by 2-chloropyrazine.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Table 1: Troubleshooting Common Synthesis Issues
IssuePotential CauseRecommended Solution
Low Yield Inactive catalystUse a Pd(0) source or ensure in situ reduction of Pd(II).[3]
Poor ligand choiceScreen bulky, electron-rich phosphine ligands.
Inappropriate baseUse a strong, non-nucleophilic base like NaOtBu.
Impure Product HomocouplingOptimize temperature and reagent addition order.[7]
Catalyst decompositionMaintain a strict inert atmosphere.
Purification Difficulty Residual palladiumWash with a chelating agent or use a scavenger resin.
Co-eluting impuritiesOptimize chromatography conditions (solvent system, gradient).

Visualizing the Process

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amido_Complex [Ar-Pd(II)(NHR2)L2]+X- Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

General Troubleshooting Workflow

Troubleshooting_Workflow cluster_1 Troubleshooting Flow Start Low Yield or Impure Product Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Check_Base Is the Base Strong Enough? Check_Ligand->Check_Base Check_Conditions Inert Atmosphere? Anhydrous Solvent? Check_Base->Check_Conditions Optimize_Temp Optimize Reaction Temperature Check_Conditions->Optimize_Temp Purification Refine Purification Strategy Optimize_Temp->Purification Success Successful Synthesis Purification->Success

Caption: A stepwise approach to troubleshooting the synthesis.

References

  • Štefane, B., & Polanc, S. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3289-3305. [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • SpringerLink. (n.d.). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. [Link]

  • Google Patents. (n.d.). Synthesis of pyrrolidine.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. [Link]

  • University of Helsinki. (n.d.). Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. [Link]

  • Google Patents. (n.d.). Production of pyrrolidine.
  • PubMed. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • Semantic Scholar. (n.d.). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Pyrazolines via One-Pot Three Component Technique and Their Corresponding Thiazole Compounds. [Link]

  • PubMed Central. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

  • Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. [Link]

  • Google Patents. (n.d.).
  • Wiley Online Library. (n.d.). The Disappearing Director: The Case of Directed N‐Arylation via a Removable Hydroxyl Group. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • ResearchGate. (n.d.). Copper(I)-picolinic acid catalyzed N-arylation of hydrazides. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. [Link]

  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Palladium‐Catalyzed One‐Pot Consecutive Amination and Sonogashira Coupling for Selective Synthesis of 2‐Alkynylanilines. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Amination of 2-Chloro-1-azaazulene with 2-Aminopyridine. [Link]

Sources

Technical Support Center: Purification of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the technical support guide for 1-Pyrazin-2-yl-pyrrolidin-3-ol. This molecule is a valuable chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics.[1][2] However, its purification presents several distinct challenges owing to its structural features: a basic pyrazine ring, a secondary alcohol, and a stereocenter at the C3 position of the pyrrolidine ring.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflow.

Section 1: Initial Purification and Impurity Profiling

This section addresses the primary purification of the crude product post-synthesis.

FAQ 1: What are the most common impurities I should expect from a typical synthesis, and how do I get a preliminary assessment of my crude product?

Answer:

Understanding potential impurities is the first step to designing a robust purification strategy. For a typical synthesis involving the nucleophilic substitution of a halopyrazine with pyrrolidin-3-ol, you should anticipate the following:

  • Unreacted Starting Materials:

    • 2-Halopyrazine (e.g., 2-chloropyrazine)

    • (rac)-Pyrrolidin-3-ol

  • Reagent-Related Impurities:

    • Inorganic salts (if a base like K₂CO₃ or NaH is used).

    • Phase-transfer catalysts, if applicable.

  • Side-Products:

    • Bis-substituted products: Where a second molecule of pyrrolidin-3-ol has displaced another group on the pyrazine ring, although this is generally less common.

    • Degradation Products: The pyrrolidine ring can be susceptible to oxidation or ring-opening under harsh reaction conditions (e.g., high heat, strong oxidants).[3][4]

Initial Assessment Protocol:

  • Thin-Layer Chromatography (TLC): This is the quickest way to visualize the complexity of your crude mixture. Use a mobile phase that gives your product an Rf value of ~0.3-0.4 for optimal separation. A common system is Dichloromethane (DCM)/Methanol (MeOH) (e.g., 95:5 v/v) with 0.5-1% triethylamine (TEA) to prevent streaking of the basic compound on the acidic silica gel.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides crucial information on the molecular weights of the components in your mixture, helping to tentatively identify the impurities listed above.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A crude NMR can help quantify the ratio of product to major impurities if their signals are resolved.

FAQ 2: My crude product is a thick, non-crystallizing oil. What is the best general strategy for the initial cleanup?

Answer:

For non-crystalline oils, silica gel column chromatography is the most effective method for initial bulk purification. The polarity of this compound, stemming from its hydroxyl group and nitrogen atoms, dictates the choice of solvent systems.

Key Considerations for Column Chromatography:

  • Choice of Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically sufficient.

  • Solvent System (Mobile Phase): The goal is to find a solvent system that provides good separation between your product and less polar (e.g., 2-halopyrazine) or more polar (e.g., pyrrolidin-3-ol) impurities.

  • Amine Additive: It is critical to add a small amount of a tertiary amine like triethylamine (TEA) or pyridine (~0.5-1%) to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing irreversible adsorption and tailing of your basic product.

Recommended Starting Solvent Systems

Mobile Phase CompositionPolarityTypical Application
Ethyl Acetate / Hexanes + 1% TEALow to MediumGood for separating less polar impurities.
Dichloromethane / Methanol + 1% TEAMedium to HighExcellent for eluting the polar product while leaving highly polar baseline impurities behind.
Chloroform / Acetone + 1% TEAMediumAn alternative system if the above fail to provide adequate separation.

A detailed, step-by-step protocol for general column chromatography is provided in Appendix A .

Section 2: The Core Challenge - Chiral Separation

Since this compound is a chiral molecule, separating the (R)- and (S)-enantiomers is often the most critical and challenging step, especially in a drug development context where single enantiomers often exhibit the desired pharmacological activity.[5]

FAQ 3: I have a racemic mixture. What are the primary methods to separate the enantiomers?

Answer:

There are three main strategies for chiral resolution, each with its own advantages and limitations. The choice depends on the scale of your separation, required purity, and available resources.

  • Preparative Chiral HPLC (Direct Method): This is the most direct and often most effective method for obtaining high-purity enantiomers, especially on a smaller (mg to gram) scale.[6][7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.

  • Diastereomeric Salt Crystallization (Indirect Method): This classical technique is highly scalable and cost-effective for large quantities (multi-gram to kg). It involves reacting the racemic base with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts have different physical properties, including solubility, allowing for their separation by fractional crystallization.

  • Enzymatic Kinetic Resolution: This method uses an enzyme (e.g., a lipase) that selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This is often highly selective but requires significant methods development.

Below is a decision-making workflow to help you select the appropriate method.

G start Start: Racemic Mixture of This compound scale_q What is your separation scale? start->scale_q purity_q Is >99.5% ee required? scale_q->purity_q < 10 g crystallization Method: Diastereomeric Salt Crystallization (High Capacity, Cost-Effective) scale_q->crystallization > 10 g dev_time_q Is rapid methods development critical? purity_q->dev_time_q No hplc Method: Preparative Chiral HPLC (High Purity, Fast Development) purity_q->hplc Yes dev_time_q->hplc Yes enzymatic Method: Enzymatic Resolution (High Selectivity, 'Green' Method) dev_time_q->enzymatic No

Caption: Decision tree for selecting a chiral separation method.

FAQ 4: Troubleshooting Chiral HPLC: My enantiomers are not resolving. What parameters can I adjust?

Answer:

Achieving baseline separation in chiral HPLC often requires systematic optimization. If you see poor resolution (Rs < 1.5), consider the following adjustments in order:

  • Mobile Phase Composition: This is the most impactful parameter.

    • Adjust Modifier Ratio: For polysaccharide-based columns (e.g., Chiralcel® OD-H, OJ-H), the typical mobile phase is Hexane/Isopropanol (IPA) or Hexane/Ethanol. Systematically vary the alcohol percentage (e.g., from 10% to 30% in 5% increments). Lowering the alcohol content generally increases retention time and may improve resolution.

    • Switch Alcohol Modifier: If IPA doesn't work, try ethanol. They have different hydrogen bonding characteristics that can significantly alter selectivity.

  • Try a Different Chiral Stationary Phase (CSP): No single CSP works for all molecules. If an amylose-based column (e.g., Chiralpak® AD) fails, try a cellulose-based one (e.g., Chiralcel® OD) or vice-versa.[5]

  • Adjust Flow Rate: Lowering the flow rate increases the time the analyte spends interacting with the CSP, which can sometimes improve resolution, at the cost of longer run times.

  • Change Temperature: Running the column at a lower temperature (e.g., 10-15 °C) can enhance the enthalpic differences in the enantiomer-CSP interactions, leading to better separation.

FAQ 5: Troubleshooting Diastereomeric Salt Crystallization: I'm not getting crystal formation or the enantiomeric excess (ee) is low. What are the critical parameters?

Answer:

Success in diastereomeric salt crystallization is a balance of thermodynamics and kinetics.

  • Problem: No Crystals Form.

    • Solution 1: Solvent Choice is Paramount. The ideal solvent should dissolve the diastereomeric salt mixture when hot but allow the less soluble diastereomer to crystallize upon cooling. Screen a range of solvents (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, or mixtures with water). A detailed protocol is available in Appendix A .

    • Solution 2: Increase Concentration. Your solution may be too dilute. Carefully evaporate some solvent and attempt to crystallize again.

    • Solution 3: Induce Crystallization. Use a seed crystal of the desired diastereomer, or try scratch-seeding by scratching the inside of the flask with a glass rod at the solution-air interface.

  • Problem: Low Enantiomeric Excess (ee).

    • Solution 1: Optimize Cooling Rate. Slow, controlled cooling is essential. A rapid crash-cooling will trap impurities and the other diastereomer in the crystal lattice. Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.

    • Solution 2: Recrystallization. The most reliable way to improve ee is to perform one or more recrystallizations of the filtered solid. Each step should discard the more soluble diastereomer into the mother liquor, enriching the desired enantiomer in the solid phase.

Section 3: Addressing Specific Purification Issues

FAQ 6: My product appears to be degrading during purification or storage. What could be the cause and how can I prevent it?

Answer:

Pyrrolidine and pyrazine derivatives can be susceptible to oxidative and thermal degradation.[3][4][8]

  • Oxidative Degradation: The lone pairs on the nitrogen atoms can be susceptible to oxidation, especially in the presence of air, light, and trace metals. This can lead to the formation of N-oxides or other complex degradation products.

  • Thermal Degradation: While the core structure is reasonably stable, prolonged exposure to high temperatures (e.g., during high-boiling point distillations or on a rotary evaporator set too high) can lead to decomposition.[9]

Prevention and Stability Best Practices:

  • Minimize Heat: Use a rotary evaporator with the water bath set to the lowest practical temperature (<40-50 °C).

  • Work Under Inert Atmosphere: When handling the purified compound, especially for long-term storage, do so under an inert atmosphere like argon or nitrogen to minimize contact with oxygen.

  • Storage: Store the final, purified compound in an amber vial at low temperatures (-20 °C is preferable) to protect it from light and slow down potential degradation pathways.

  • Avoid Trace Metals: Ensure all glassware is scrupulously clean. Trace metal contamination can catalyze oxidative degradation.

Appendix A: Detailed Experimental Protocols

Protocol 1: General Purpose Silica Gel Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA) until you have a pourable, homogeneous slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading: Dissolve your crude oil in a minimal amount of the mobile phase or DCM. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude in a solvent like DCM, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve 1.0 equivalent of your racemic this compound in a suitable solvent (e.g., Ethanol). In a separate flask, dissolve 1.0 equivalent of a chiral resolving agent (e.g., (R)-(-)-Mandelic Acid) in the same solvent.

  • Mixing: Slowly add the acid solution to the solution of your compound while stirring. Stir the resulting mixture at room temperature for 30 minutes.

  • Crystallization: Gently heat the solution until all solids dissolve. Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, place the flask in a 4 °C refrigerator overnight.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Analysis: Dry the crystals and the mother liquor separately. Determine the diastereomeric excess (and thus the enantiomeric excess of your compound) of each fraction using chiral HPLC or by NMR using a chiral shift reagent.

  • Liberation of Free Base: To recover your enantiomerically-enriched compound, dissolve the salt in water, basify with a base like 1M NaOH until the pH is >10, and extract the free base into an organic solvent like DCM or Ethyl Acetate.

  • Recrystallization (if needed): For higher purity, repeat steps 3-5 with the crystalline material.

Appendix B: Purification Workflow Visualization

G cluster_0 Initial Analysis & Cleanup cluster_1 Purity & Stereochemistry crude Crude Product (Post-Synthesis) analysis Analysis: TLC, LCMS, NMR crude->analysis column Silica Gel Column Chromatography analysis->column post_column Racemic Product (Achiral Purity >95%) column->post_column chiral_q Is Chiral Separation Required? post_column->chiral_q chiral_sep Chiral Separation (See Decision Tree) chiral_q->chiral_sep Yes final Final Product (Enantiopure, >99% Purity) chiral_q->final No chiral_sep->final

Caption: General purification workflow for this compound.

References

  • Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. Acta Pharmaceutica Hungarica.
  • 1-(Pyrazin-2-yl)pyrrolidin-3-ol. BLDpharm.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central (PMC).
  • Chiral Drug Separation. ScienceDirect.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. SINTEF.
  • (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. PubChem.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central (PMC), NIH.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Identification and synthesis of impurities formed during sertindole preparation. ResearchGate.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central (PMC), NIH.
  • 1-(Pyrazin-2-yl)pyrrolidin-3-amine. Chemsrc.
  • Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.
  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Purification method of 3-bromo-1-(3-chloropyridine-2-yl)-1H-pyrazole-5-ethyl formate. Google Patents.
  • Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.
  • Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

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Technical Support Center: Assay Solubility & Handling for 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-Pyrazin-2-yl-pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address the common, yet critical, challenge of achieving and maintaining the solubility of this compound in experimental assays.

Due to the limited availability of published physicochemical data for this compound, this guide provides a first-principles approach combined with field-proven troubleshooting strategies. Our goal is to empower you with a systematic framework to determine the optimal solubilization conditions for your specific assay requirements.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of this compound.

Q1: What are the predicted physicochemical properties of this compound, and how do they inform a solubility strategy?

A1: While experimental data is scarce, we can infer a solubility strategy from the compound's structure (Molecular Formula: C8H11N3O).[1]

  • Presence of Basic Moieties: The structure contains a pyrazine ring and a pyrrolidine ring. The nitrogen atoms in these rings are basic and can be protonated. The pyrazine moiety is weakly basic (pKa of parent pyrazine is ~0.6-0.88), while the pyrrolidine nitrogen is more strongly basic.[2][3][4][5][6] This suggests that the compound's solubility will be highly dependent on pH, with increased solubility expected in acidic conditions where these nitrogens become protonated (charged).

  • Polar Hydroxyl Group: The hydroxyl (-OH) group on the pyrrolidine ring (pKa of parent pyrrolidin-3-ol is predicted to be ~14.9) can participate in hydrogen bonding, which generally aids aqueous solubility.[7][8]

Based on this structural analysis, pH adjustment is the most promising initial strategy for enhancing aqueous solubility.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds and is a standard in early drug discovery.[9][10]

Best Practices for Stock Solutions:

  • Accuracy: Use a high-precision balance and volumetric flasks for preparation.

  • Purity: Ensure the DMSO is anhydrous and of high purity to prevent compound degradation.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed, low-retention vials to minimize freeze-thaw cycles and prevent water absorption.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why does this happen?

A3: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower. The rapid change in solvent polarity causes the compound to fall out of solution. The key is to ensure the final concentration in your assay medium does not exceed the compound's maximum aqueous solubility under those specific conditions (pH, temperature, etc.).

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO should be kept as low as possible, as it can have direct effects on cell health and function.

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, effects can be seen at concentrations as low as 0.1%.[11][12][13][14]

  • Critical Threshold: Concentrations above 1% are often toxic and can compromise cell membranes, induce oxidative stress, or interfere with assay readouts.[11][15][16]

  • Validation is Key: It is imperative to run a vehicle control (assay medium with the same final DMSO concentration as your test wells) to ensure that the solvent itself is not affecting the experimental outcome.

Part 2: Troubleshooting Guide for Solubility Issues

This section provides systematic workflows to diagnose and solve solubility problems encountered during your experiments.

Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer

You've prepared a 10 mM stock in DMSO, but upon diluting it to 10 µM in your phosphate-buffered saline (PBS) at pH 7.4, you observe immediate cloudiness or precipitate.

The neutral pH of the buffer is likely insufficient to keep the compound protonated and dissolved. The final concentration of 10 µM, while seemingly low, may exceed the compound's intrinsic aqueous solubility at pH 7.4.

  • pH Modification: Since the compound has basic nitrogen atoms, lowering the pH is the first and most effective variable to test.

    • Protocol: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Attempt to dilute your DMSO stock into each of these buffers.

    • Rationale: At lower pH, the pyrazine and pyrrolidine nitrogens will become protonated, increasing the molecule's polarity and, consequently, its aqueous solubility. Many compounds are more soluble at a pH that is 1-2 units away from their pKa.

  • Use of Co-solvents: If pH adjustment alone is insufficient or incompatible with your assay, introducing a mild, water-miscible co-solvent can help.[9][17]

    • Protocol: Prepare your aqueous buffer containing a small percentage of a co-solvent like ethanol, propylene glycol, or PEG 400 (e.g., 1-5% v/v). Then, add the DMSO stock solution.

    • Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more "hospitable" to hydrophobic molecules and preventing them from precipitating.[17]

  • Lower the Final Concentration: The simplest solution may be to reduce the target concentration in the assay. Perform a serial dilution to find the highest concentration that remains soluble in your standard buffer.

G start Precipitation Observed in Aqueous Buffer (pH 7.4) ph_test Test Dilution in Lower pH Buffers (e.g., pH 6.0, 5.0, 4.0) start->ph_test ph_success Soluble? Yes ph_test->ph_success Check Visually ph_fail Soluble? No ph_test->ph_fail Check Visually end_success Proceed with Optimized Buffer ph_success->end_success cosolvent Add Co-solvent to Buffer (e.g., 1-5% Ethanol, PEG 400) ph_fail->cosolvent cosolvent_success Soluble? Yes cosolvent->cosolvent_success Check Visually cosolvent_fail Soluble? No cosolvent->cosolvent_fail Check Visually cosolvent_success->end_success lower_conc Reduce Final Assay Concentration cosolvent_fail->lower_conc end_complex Consider Advanced Formulation (e.g., Cyclodextrins) lower_conc->end_complex If concentration is too low

Caption: Decision tree for troubleshooting compound precipitation.

Issue 2: Delayed Precipitation in Cell Culture Media During Incubation

The compound appears soluble upon initial dilution in the cell culture medium, but after several hours at 37°C in a CO2 incubator, a precipitate or crystalline material becomes visible.

This issue can be more complex and may involve several factors:

  • Temperature and pH Shifts: Cell culture media is a complex mixture of salts, amino acids, and buffers.[18] Cellular metabolism can cause a drop in the local pH of the medium, which could shift the equilibrium towards the less soluble, uncharged form of your compound.

  • Interaction with Media Components: The compound may interact with proteins or salts in the serum or basal medium, leading to the formation of insoluble complexes.[18][19]

  • Compound Instability: The compound itself might be unstable at 37°C and could be degrading into a less soluble byproduct.

  • Perform a Solubility Test in Media: Before treating cells, determine the maximum solubility in your complete cell culture medium.

    • Protocol: Prepare serial dilutions of your compound in pre-warmed (37°C) complete medium. Incubate these solutions in a cell-free plate under your standard assay conditions (37°C, 5% CO2) for the maximum duration of your experiment (e.g., 24, 48, 72 hours). Visually inspect for precipitation at several time points. The highest concentration that remains clear is your working maximum.

  • Consider Using Cyclodextrins: If a higher concentration is required than what is achievable with pH or co-solvents, cyclodextrins can be a powerful tool.

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.[21]

    • Protocol: Prepare an aqueous solution of HP-β-CD. Add your compound's DMSO stock to this solution and mix thoroughly (vortexing or brief sonication can help) to allow for complex formation before diluting into the final assay medium.[22][23][24]

Final Concentration (µM)Diluent (e.g., DMEM + 10% FBS)Initial Observation (t=0)Observation (t=24h)Observation (t=48h)
100DMEM + 10% FBS, pH 7.2ClearPrecipitateHeavy Precipitate
50DMEM + 10% FBS, pH 7.2ClearHazyPrecipitate
20DMEM + 10% FBS, pH 7.2ClearClearHazy
10DMEM + 10% FBS, pH 7.2ClearClearClear
100DMEM + 10% FBS + 10mM HP-β-CDClearClearClear

Part 3: Advanced Formulation Protocols

Protocol: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility

This protocol describes a method to prepare a complex of this compound with HP-β-CD to improve its aqueous solubility for cell-based assays.

Materials:

  • This compound powder

  • High-purity DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), cell culture grade

  • Sterile aqueous buffer (e.g., PBS or HEPES-buffered saline)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare HP-β-CD Solution:

    • Prepare a 45% (w/v) stock solution of HP-β-CD in your chosen sterile aqueous buffer. This is a common concentration used for enhancing drug solubility.

    • Warm the solution slightly (to ~37°C) and vortex until the HP-β-CD is completely dissolved.

  • Prepare Compound Stock in DMSO:

    • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50-100 mM). Ensure it is fully dissolved.

  • Form the Inclusion Complex:

    • In a sterile tube, add the DMSO stock of your compound to the pre-warmed HP-β-CD solution. The molar ratio of cyclodextrin to compound often ranges from 2:1 to 10:1. A good starting point is a 5:1 molar ratio.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the mixture at room temperature or 37°C for at least 1 hour, with intermittent shaking, to allow for efficient complexation. This solution is now your concentrated, water-soluble stock.

  • Final Dilution into Assay Medium:

    • Perform serial dilutions of the cyclodextrin-complexed stock directly into your pre-warmed complete cell culture medium to achieve your final desired concentrations.

  • Validation:

    • Always include a vehicle control containing the same final concentration of the HP-β-CD/DMSO solution to account for any effects of the formulation itself on the assay.

Caption: Workflow for preparing a cyclodextrin inclusion complex.

By following this structured, empirical approach, you can overcome the solubility challenges of this compound and generate reliable, reproducible data in your assays.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • ChemBK. (2024, April 9). Pyrrolidin-3-ol.
  • FooDB. (2010, April 8). Showing Compound Pyrazine (FDB012468).
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • Guidechem. (n.d.). Pyrazine 290-37-9 wiki.
  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from Global Pharmaceutical Sciences Review.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • ChemBK. (2024, April 10). (3R)-pyrrolidin-3-ol.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • National Institutes of Health. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ResearchGate. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound?
  • National Institutes of Health. (n.d.). Pyrazine | C4H4N2 | CID 9261.
  • Wikipedia. (n.d.). Pyrazine.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • YouTube. (2021, February 21). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
  • Wikipedia. (n.d.). Cosolvent.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.
  • BLDpharm. (n.d.). 1261236-01-4|1-(Pyrazin-2-yl)pyrrolidin-3-ol.
  • National Institutes of Health. (n.d.). (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874.
  • National Institutes of Health. (2024, March 18). Will we ever be able to accurately predict solubility?.
  • Fisher Scientific. (n.d.). (R)-(+)-3-Pyrrolidinol, 98%.
  • Sigma-Aldrich. (n.d.). Pyrrolidin-3-ol hydrochloride | 86070-82-8.
  • PubMed. (n.d.). Reliability of logP predictions based on calculated molecular descriptors: a critical review.
  • National Institutes of Health. (n.d.). Recent progress in the computational prediction of aqueous solubility and absorption.
  • National Institutes of Health. (n.d.). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls.
  • PubMed. (2012, October 18). Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones.
  • National Institutes of Health. (2022, August 25). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections.
  • Chemsrc. (2025, September 8). 1-(Pyrazin-2-yl)pyrrolidin-3-amine | CAS#:1248940-89-7.

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Technical Support Center: Overcoming Resistance with 1-Pyrazin-2-yl-pyrrolidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our novel class of 1-Pyrazin-2-yl-pyrrolidin-3-ol analogs. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting strategies and answers to frequently encountered questions during preclinical evaluation. Our goal is to empower you with the scientific rationale and practical methodologies to anticipate, diagnose, and overcome experimental challenges, particularly the emergence of resistance.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the mechanism and behavior of this novel compound class.

Q1: What is the hypothesized mechanism of action for this compound analogs?

A1: Based on their structural similarity to pyrazinamide (PZA), a cornerstone anti-tuberculosis drug, we hypothesize that these analogs function as prodrugs .[1][2] The core hypothesis is that the analog requires intracellular enzymatic conversion to its active form, pyrazinoic acid (POA) or a similar acidic metabolite.[1] This conversion is likely mediated by a bacterial or cellular amidase.[2][3]

Once activated, the compound is thought to disrupt one or more key cellular pathways. Drawing parallels from PZA, potential targets include fatty acid synthesis, energy production, and Coenzyme A (CoA) biosynthesis.[1][2][4] Specifically, the active metabolite may inhibit aspartate decarboxylase (PanD), a critical enzyme in the CoA biosynthetic pathway, leading to CoA depletion and cell death.[1]

Q2: We are observing a loss of compound efficacy over time. What are the most likely mechanisms of acquired resistance?

A2: The development of resistance is a critical challenge in drug discovery.[5] For this class of compounds, we anticipate two primary categories of resistance, extrapolated from extensive studies on pyrazinamide.[2][4]

  • Impaired Prodrug Activation: The most common form of resistance to PZA involves mutations in the pncA gene, which encodes the pyrazinamidase enzyme responsible for converting the prodrug to its active form.[2][3] Therefore, the primary suspected mechanism for these analogs is the emergence of mutations in the orthologous amidase gene, preventing the generation of the active cytotoxic agent.

  • Target Modification or Pathway Bypass: Resistance can also arise from mutations in the drug's target pathway.[2] For PZA, mutations in the panD gene (aspartate decarboxylase) have been shown to confer resistance by preventing the depletion of Coenzyme A.[1][4] It is plausible that similar mutations could arise in your model system, rendering the active metabolite ineffective.

Q3: Our analog shows high potency in a biochemical (e.g., purified enzyme) assay but is significantly weaker in cell-based assays. What causes this discrepancy?

A3: This is a common and important observation in drug development. A drop in potency from a biochemical to a cellular environment can be attributed to several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a low intracellular concentration. The pyrrolidine motif can enhance aqueous solubility, but overall molecular properties dictate cell entry.[6][7]

  • Drug Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching its target.

  • Prodrug Activation Requirement: If the compound is a prodrug, the cell line you are using may not express the required activating enzyme at sufficient levels. This is a key difference from a biochemical assay where the active form might be used directly.[2]

  • Compound Stability: The analog may be unstable in cell culture media or rapidly metabolized by intracellular enzymes into inactive forms.[8]

  • High Intracellular ATP (for kinase inhibitors): While not the primary hypothesized mechanism, if the analog has off-target kinase activity, its potency in cells will be lower than in biochemical assays due to competition with high physiological ATP concentrations.[9]

Q4: We are facing challenges with compound solubility and stability in our aqueous assay buffers. What are the best practices?

A4: Pyrrolidinone and pyrrolidine derivatives can present unique formulation challenges.[6] The lactam ring in related structures is susceptible to hydrolysis under acidic or alkaline conditions.

  • Solubility Assessment: First, confirm the aqueous solubility limit. Prepare a stock solution in an organic solvent like DMSO and then perform serial dilutions into your assay buffer. Visually inspect for precipitation.[8] Ensure the final DMSO concentration is low and consistent across all experiments (typically ≤1%).[5]

  • pH Optimization: The solubility of compounds with ionizable groups is pH-dependent.[8] Test a range of physiologically relevant pH values (e.g., 6.8 to 7.6) using appropriate buffers to find the optimal condition for solubility and stability.

  • Forced Degradation Studies: To understand stability, perform a forced degradation study by exposing the compound to heat, acid, base, and oxidative stress. This will help identify the primary degradation pathways and inform formulation and handling procedures.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for specific experimental problems.

Guide 1: Investigating Acquired Resistance in a Cell Line

Problem: You have successfully cultured your cells in the presence of a this compound analog and now have a population that is significantly less sensitive. The goal is to identify the mechanism of resistance.

Workflow for Investigating Acquired Resistance

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Validation A Parental Cell Line B Generate Resistant Line (Stepwise Dose Escalation) A->B Expose to Analog C Confirm Resistance (Compare IC50 Values) B->C Isolate surviving population D Sequence Amidase & PanD Ortholog Genes C->D Genomic DNA E Metabolic Analysis (Measure Coenzyme A Levels) C->E Cell Lysates F Assess Drug Accumulation (LC-MS/MS) C->F Cell Lysates G Identify Mutations (e.g., in Amidase) D->G H Genetic Complementation (Re-introduce Wild-Type Gene) G->H I Confirm Re-sensitization (IC50 returns to parental level) H->I

Caption: Workflow for identifying and validating resistance mechanisms.

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol is adapted from established methods for generating resistance in vitro.[5]

  • Determine Initial IC50: First, accurately determine the half-maximal inhibitory concentration (IC50) of the analog on the parental cell line using the protocol in Guide 2.

  • Initial Exposure: Culture the parental cells in media containing the analog at a concentration equal to the IC50.

  • Monitor and Passage: Monitor cell viability. Initially, a significant portion of cells will die. When the surviving population recovers and begins to proliferate steadily, passage the cells.

  • Stepwise Dose Escalation: In the subsequent passage, increase the drug concentration by 1.5 to 2-fold.[5]

  • Repeat: Continue this process of gradual dose escalation. If cells fail to recover, reduce the concentration to the previous successful dose and increase it more gradually (e.g., 1.2-fold increments).[5]

  • Confirmation of Resistance: After several months of culture and significant dose escalation (e.g., >10-fold the initial IC50), confirm the resistance phenotype by performing a dose-response assay and comparing the new IC50 value to that of the parental line. An increase of 3 to 5-fold is considered significant.[5]

Protocol 2: Analysis of Potential Resistance Genes
  • DNA Extraction: Extract genomic DNA from both the parental and resistant cell lines.

  • Gene Identification: Identify the gene orthologs for the amidase (pncA) and aspartate decarboxylase (panD) in your model organism's genome.

  • PCR and Sequencing: Design primers to amplify the coding regions and promoter regions of these candidate genes. PCR amplify the target regions and submit for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant line against the parental line to identify any mutations (missense, nonsense, insertions, or deletions).[3]

Guide 2: Troubleshooting Inconsistent IC50/EC50 Values

Problem: You are observing significant run-to-run variability in your dose-response assays, making it difficult to reliably assess compound potency.

Causality: Inconsistent IC50 values are often due to subtle variations in experimental conditions rather than the compound itself.[10] Assay reliability depends on maintaining constant cell growth and precise compound handling.[11]

Data Summary: Factors Affecting IC50 Reproducibility
FactorPotential Cause of VariabilityRecommended SolutionExpected Outcome
Compound Handling Precipitation of compound from stock or in media. Degradation due to repeated freeze-thaw cycles.Prepare fresh dilutions from a master stock for each experiment. Aliquot master stock to minimize freeze-thaw. Visually inspect for precipitation.Consistent effective concentration of the compound in the assay.
Cell Seeding Density Non-uniform cell growth. Growth rate varies with density, affecting drug sensitivity.[11]Optimize seeding density to ensure cells remain in the exponential growth phase for the duration of the assay.[10]Uniform cell growth and a more stable baseline for measuring inhibition.
Assay Duration Insufficient time for the drug to take effect, or conversely, nutrient depletion/overgrowth in control wells.Standardize incubation time. An ideal duration allows for at least two cell divisions in control wells.[11]A clear and consistent assay window to measure drug effect.
Reagent Consistency Batch-to-batch variation in serum, media, or assay reagents.Use a single lot of serum and media for a set of related experiments. Validate new lots before use.Reduced variability from external sources.
Protocol 3: Standardized IC50 Determination using a Cell Viability Assay (e.g., MTT/XTT)

This protocol is based on best practices for measuring drug sensitivity in cultured cells.[10][11]

  • Optimize Seeding Density: First, perform a growth curve experiment to find the optimal cell seeding density where cells grow exponentially for your desired assay duration (e.g., 48-72 hours).[11]

  • Cell Plating: Seed cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of your analog in culture media from your highest concentration. It is advisable to perform a preliminary experiment with a wide concentration range (e.g., 10-fold dilutions) to identify the responsive range.[10]

  • Drug Treatment: Remove the old media from the cells and add the media containing the different drug concentrations. Include "vehicle control" (e.g., DMSO) and "no cell" (media only) wells.

  • Incubation: Incubate the plate for a standardized period (e.g., 48 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Readout: Measure the absorbance using a plate reader.

  • Data Analysis: Subtract the background (no cell wells), normalize the data to the vehicle control (100% viability), and fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic) to calculate the IC50 value.

Guide 3: Differentiating On-Target vs. Off-Target Effects

Problem: The analog induces a desired cellular phenotype (e.g., apoptosis), but you need to confirm this is due to the inhibition of the intended pathway and not an unforeseen off-target interaction.

Rationale: Kinase inhibitors and other small molecules often have activity against multiple targets.[12][13] Validating that the biological effect is linked to the primary target is a critical step.

Experimental Workflow for Target Validation

G A Observed Cellular Phenotype (e.g., Apoptosis) B Kinase Selectivity Profiling (Broad panel screen) A->B D Identify Significant Off-Targets B->D C Secondary Functional Assays (Test hits from panel) E Correlate with Phenotype (Use known inhibitors of off-targets) C->E D->C F Confirm On-Target Effect (Phenotype is not replicated) E->F G Identify Off-Target Contribution (Phenotype is replicated) E->G

Caption: Workflow to distinguish on-target from off-target effects.

Recommended Approaches
  • Kinase Selectivity Profiling: Screen the analog against a broad panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). This provides a global view of its selectivity.[14] Any kinase showing significant inhibition (>50-75%) should be considered a potential off-target.

  • Orthogonal Assays: Use a structurally unrelated compound known to inhibit the primary target. If this second compound recapitulates the cellular phenotype, it strengthens the evidence for an on-target effect.

  • Cell Line Profiling: Test your analog across a panel of cell lines with varying expression levels of the hypothesized target. A correlation between target expression and compound sensitivity is strong evidence for on-target activity.

  • Rescue Experiments: If the target is an enzyme in a metabolic pathway, try to rescue the cells by adding the downstream product of the enzymatic reaction to the culture media. If the addition of the product reverses the cytotoxic effect of your analog, it confirms on-target engagement. For example, if the target is PanD, supplementation with pantothenate might rescue the cells from CoA depletion.[1]

References
  • Peterson, N. D., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. Available at: [Link]

  • Zhang, Y., & Mitchison, D. (2003). Mechanisms of Pyrazinamide Action and Resistance. Journal of Clinical Microbiology. Available at: [Link]

  • Johns Hopkins University. Mechanisms of pyrazinamide action and resistance. Available at: [Link]

  • ResearchGate. (2015). Mechanisms of Pyrazinamide Action and Resistance | Request PDF. Available at: [Link]

  • Sorger Lab. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Available at: [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH. Available at: [Link]

  • The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • National Institutes of Health (NIH). (2011). Current Status of Methods to Assess Cancer Drug Resistance. Available at: [Link]

  • ResearchGate. (2019). What tests can be performed to check the effect of drug on cancer cell line?. Available at: [Link]

  • van de Laar, F. J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Wu, P., et al. (2020). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Available at: [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available at: [Link]

Sources

Troubleshooting 1-Pyrazin-2-yl-pyrrolidin-3-ol NMR signal assignment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the structural elucidation of 1-Pyrazin-2-yl-pyrrolidin-3-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule and require assistance in assigning its NMR signals. The inherent structural complexity, combining aromatic and saturated heterocyclic systems, often leads to challenges in spectral interpretation. This guide provides in-depth, question-and-answer-based troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each step.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the first step in any signal assignment. The numbering scheme used throughout this guide is presented below.

Caption: Structure and numbering of this compound.

Frequently Asked Questions (FAQs)
Question 1: I've just acquired my ¹H NMR spectrum. What is a logical workflow for a complete and accurate signal assignment?

Answer: A systematic approach is critical to avoid misinterpretation. The process should integrate 1D and 2D NMR data to build a complete picture. A breakdown of the workflow is illustrated below.

A Acquire High-Quality 1D ¹H NMR B Identify Key Regions: Aromatic (Pyrazine) Aliphatic (Pyrrolidine) Labile (-OH) A->B C Acquire 2D COSY Spectrum B->C E Acquire 2D HSQC Spectrum B->E I Perform D₂O Exchange B->I D Trace Spin Systems (e.g., H5'-H4'-H3') C->D G Acquire 2D HMBC Spectrum D->G F Correlate Protons to Directly Attached Carbons (¹JCH) E->F F->G H Identify Long-Range Correlations (²JCH, ³JCH) to link fragments and assign quaternary carbons G->H K Final Assignment & Verification H->K J Confirm -OH and other exchangeable protons I->J J->G

Caption: Recommended workflow for NMR signal assignment.

This workflow ensures that each assignment is cross-validated. For example, a proton identified in a COSY spin system can be definitively assigned to a specific carbon via its HSQC correlation, and its position relative to other functional groups can be confirmed with HMBC.[1][2][3]

Question 2: The three proton signals in the aromatic region (pyrazine) are very close. How can I distinguish between H3, H5, and H6?

Answer: Assigning the pyrazine protons requires careful analysis of their electronic environment and coupling patterns, which can be confirmed with 2D NMR.

  • Electronic Effects: The pyrrolidinyl group is an electron-donating group, which will shield the attached pyrazine ring. Proton H3, being ortho to the point of attachment and between two nitrogen atoms, is expected to be the most deshielded (highest ppm). Protons H5 and H6 will be further upfield.

  • ¹H-¹H COSY: A COSY spectrum is invaluable here.[3] You should observe a cross-peak between H5 and H6, as they are vicinally coupled. Proton H3 will not show any COSY correlations to other pyrazine protons, appearing as a singlet (or a small doublet if long-range coupling is resolved).

  • ²D HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the final confirmation.[1][4] The pyrazine protons will show correlations to different carbon atoms. For instance:

    • H3 should show a ³J correlation to carbon C5.

    • H5 will show correlations to C3 and the quaternary carbon C2.

    • H6 will show a strong ³J correlation to the key quaternary carbon C2, which is the point of attachment to the pyrrolidine ring. This H6-C2 correlation is often the most definitive link.

Question 3: The aliphatic region of my ¹H spectrum is a complex mess of overlapping multiplets. How can I resolve and assign the five pyrrolidine protons?

Answer: This is the most common and significant challenge for this molecule. Signal overlap in aliphatic rings makes direct interpretation of multiplicities from a 1D spectrum nearly impossible.[5][6] A combination of 2D techniques is not just helpful; it is essential.

  • Start with HSQC: The Heteronuclear Single Quantum Coherence (HSQC) experiment is the best starting point.[4][7] It spreads the proton signals out along the ¹³C dimension, resolving the overlap.[5] You will see distinct cross-peaks for each unique C-H bond, immediately telling you which protons are attached to which carbons. You should be able to distinguish the C3'-H, C2'-H₂, C4'-H₂, and C5'-H₂ groups.

  • Use COSY to Build Fragments: Now, turn to the COSY spectrum. Even if the 1D projection is overlapped, the 2D plot will show correlations. You can trace the connectivity:

    • Find the downfield H3' methine proton. It will show COSY cross-peaks to the two diastereotopic protons on C4' and C2'.

    • From the C4' protons, you can trace correlations to the C5' protons.

    • This establishes the H2'-H3'-H4'-H5' spin system.

  • Confirm with HMBC: Use the HMBC spectrum to lock in the assignments. The C5' protons, being adjacent to the pyrazine-linked nitrogen (N1'), should show a crucial ³J correlation to the pyrazine carbon C2. This definitively links the two ring systems and confirms the C5' assignment.

Question 4: I can't find the hydroxyl (-OH) proton, or it appears as a broad, weak signal. How do I confirm its identity?

Answer: The chemical shift of an -OH proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to chemical exchange and may not show coupling to adjacent protons.[8]

The definitive method for identifying an exchangeable proton like -OH is a D₂O shake experiment .

Protocol:

  • Acquire a standard ¹H NMR spectrum of your sample in a protic solvent (like CDCl₃ or DMSO-d₆).

  • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake vigorously for a minute to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • The signal corresponding to the -OH proton will disappear or be significantly reduced in intensity because the proton has been exchanged for a deuterium atom, which is not observed in ¹H NMR.[8]

Question 5: My sample purity seems fine, but some signals are broader than expected. What could be the cause?

Answer: Broad peaks in the absence of impurities can point to dynamic processes occurring on the NMR timescale.[8] For this compound, two phenomena are likely candidates:

  • Nitrogen Inversion: The nitrogen atom in the pyrrolidine ring can undergo inversion. If the rate of this inversion is comparable to the NMR frequency difference between conformations, it can lead to peak broadening.

  • Restricted Rotation: There may be restricted rotation around the C2-N1' bond connecting the pyrazine and pyrrolidine rings. This can lead to the presence of rotamers (rotational isomers), which may interconvert slowly, causing broad signals. In some cases, you might even see two distinct sets of signals if the rotation is very slow.[9]

Troubleshooting: Acquire the ¹H NMR spectrum at a higher temperature (e.g., 50-60 °C). If the broad peaks sharpen or coalesce into a single sharp peak, it confirms that a dynamic process is the cause. The increased thermal energy accelerates the interconversion rate, leading to an averaged, sharper signal.[8]

Reference Data & Protocols
Table 1: Expected ¹H and ¹³C Chemical Shift Ranges

Note: These are estimated ranges. Actual values will vary based on solvent and experimental conditions.

Atom Position(s)Proton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Notes
Pyrazine Ring
H38.0 - 8.5130 - 135Most deshielded aromatic proton, singlet.
H57.8 - 8.2133 - 138Coupled to H6.
H67.9 - 8.3140 - 145Coupled to H5.
C2 (Quaternary)-150 - 158Attachment point to pyrrolidine. Signal may be weak.[10]
Pyrrolidine Ring
H3'4.3 - 4.865 - 75Methine proton attached to carbon bearing the -OH group. Expected to be the most downfield aliphatic proton.
H2' (a, b)3.4 - 4.050 - 60Diastereotopic protons adjacent to the chiral center C3'.
H4' (a, b)1.9 - 2.530 - 40Diastereotopic protons adjacent to the chiral center C3'.
H5' (a, b)3.5 - 4.245 - 55Protons adjacent to the pyrazine-linked nitrogen.
-OH1.5 - 5.0 (variable)-Broad, exchangeable signal. Position is highly solvent and concentration-dependent.[8]

Sources for typical chemical shift ranges:[10][11][12][13][14]

Protocol 1: Acquiring and Interpreting Key 2D NMR Spectra

This protocol outlines the essential 2D experiments for structural elucidation.

1. COSY (COrrelation SpectroscopY)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[1]

  • Methodology:

    • Use a standard cosygpqf or similar pulse program.

    • Acquire a spectrum with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

    • Process the data with appropriate window functions (e.g., sine-bell).

  • Interpretation:

    • The 1D proton spectrum appears on the diagonal.

    • Off-diagonal cross-peaks connect coupled protons.

    • Start with an unambiguous signal (e.g., H3') and "walk" along the carbon chain by finding its correlation partners (H2' and H4'), then find their partners, and so on.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[1][4]

  • Methodology:

    • Use a phase-sensitive pulse program with gradient selection (e.g., hsqcedetgpsp). This can also provide editing information (CH/CH₃ vs. CH₂).

    • Set the ¹³C spectral width to cover the expected range (~0-160 ppm).

  • Interpretation:

    • The ¹H spectrum is on the F2 axis, and the ¹³C spectrum is on the F1 axis.

    • Each cross-peak shows a direct one-bond connection between a proton and a carbon. This is the most reliable way to resolve overlapped proton signals.[5]

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting spin systems and identifying quaternary carbons.[1][15]

  • Methodology:

    • Use a standard gradient-selected pulse program (e.g., hmbcgplpndqf).

    • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

  • Interpretation:

    • Look for key correlations that bridge different parts of the molecule.

    • Crucial Correlation: Protons on C5' of the pyrrolidine ring should show a cross-peak to C2 of the pyrazine ring. This unambiguously connects the two heterocyclic systems.

    • Aromatic protons (H3, H5, H6) will show correlations to various pyrazine carbons, helping to assign them and the quaternary C2.

Caption: Key HMBC correlations for structural confirmation.

References
  • Fiveable. (n.d.). Advanced NMR Techniques and Applications | Spectroscopy Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Advances in NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 48). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 3. 1 H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,.... Retrieved from [Link]

  • Seton Hall University. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 49). Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2021). Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Retrieved from [Link]

  • ResearchGate. (2014). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Retrieved from [Link]

  • SlidePlayer. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • ResearchGate. (2007). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400 MHz, CDCl 3 ) of 9a. Retrieved from [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]

  • ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]

  • Diva-Portal.org. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • NDMU. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres.... Retrieved from [Link]

  • ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • ResearchGate. (2003). Total assignment of the 1H and 13C NMR spectra of piperovatine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Pyrazin-2-yl-pyrrolidin-3-ol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. The following information is based on established synthetic routes and aims to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its synthesis, however, can be accompanied by the formation of various byproducts that complicate purification and reduce overall yield. This guide will focus on the common synthetic strategies and provide targeted advice to overcome these hurdles.

Two prevalent methods for the synthesis of this compound are the Buchwald-Hartwig amination and reductive amination. Each of these pathways has its own set of potential side reactions.

Troubleshooting Guide & FAQs

Section 1: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] In the synthesis of this compound, this typically involves the coupling of 2-halopyrazine with pyrrolidin-3-ol.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(Ln)->Ligand Exchange R'R''NH, Base Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Ligand Exchange->Ar-Pd(II)-NR'R''(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Product Product Reductive Elimination->Product Ar-NR'R'' Ar-X + R'R''NH Ar-X + R'R''NH Ar-X + R'R''NH->Oxidative Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Question 1: I am observing significant amounts of hydrodehalogenation of my 2-halopyrazine starting material. How can I minimize this?

Answer: Hydrodehalogenation, where the halogen on the pyrazine ring is replaced by a hydrogen atom, is a common side reaction. It often arises from the β-hydride elimination from the palladium amide intermediate or from the reaction of the aryl halide with a palladium hydride species.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical.[3] Sterically hindered, electron-rich bulky alkylphosphine ligands can promote the desired reductive elimination over side reactions. Consider using ligands like XPhos, SPhos, or RuPhos. For some intermolecular coupling reactions, Pd(BINAP) can yield the desired product without loss of enantioselectivity.[2]

  • Base Selection: The strength and nature of the base are important. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is commonly used, but if hydrodehalogenation persists, consider a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent Choice: Anhydrous, aprotic solvents are essential. Toluene, dioxane, and THF are common choices.[2] Ensure your solvent is thoroughly dried, as water can contribute to the formation of palladium hydride species.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. Start with a lower temperature and gradually increase it until you see product formation.

ParameterRecommendationRationale
Ligand Bulky, electron-rich phosphines (e.g., XPhos)Promotes reductive elimination
Base K₃PO₄ or Cs₂CO₃Milder conditions can reduce side reactions
Solvent Anhydrous toluene or dioxaneMinimizes formation of Pd-H species
Temperature Lowest effective temperatureReduces rate of side reactions

Question 2: I am seeing the formation of a dimeric pyrazine byproduct. What causes this and how can I prevent it?

Answer: Dimerization of the pyrazine starting material can occur through a homocoupling side reaction. This is often more prevalent with more reactive aryl halides like iodides and bromides.

Troubleshooting Steps:

  • Control Catalyst Loading: Use the lowest effective catalyst loading. Higher concentrations of the palladium catalyst can sometimes favor homocoupling.

  • Reaction Temperature: As with hydrodehalogenation, lower reaction temperatures can disfavor this side reaction.

  • Aryl Halide Choice: If you are using an aryl iodide, consider switching to an aryl bromide or chloride. While less reactive, they are often less prone to homocoupling.

Section 2: Reductive Amination Route

Reductive amination is another common strategy, typically involving the reaction of a pyrazine derivative with a pyrrolidin-3-one, followed by reduction of the resulting imine or enamine. A key advantage of this method is that water is often the only byproduct.[4]

Diagram: Reductive Amination Pathway

Reductive Amination Pyrazine Pyrazine Imine/Enamine Intermediate Imine/Enamine Intermediate Pyrazine->Imine/Enamine Intermediate Pyrrolidin-3-one Pyrrolidin-3-one Pyrrolidin-3-one->Imine/Enamine Intermediate Product Product Imine/Enamine Intermediate->Product Reduction Reducing Agent Reducing Agent Reducing Agent->Product Over-reduction Byproduct Over-reduction Byproduct Product->Over-reduction Byproduct Further Reduction

Caption: General workflow for reductive amination.

Question 3: My reaction is sluggish, and I have a lot of unreacted starting material. How can I improve the conversion?

Answer: Incomplete conversion in reductive amination can be due to several factors, including inefficient imine/enamine formation or an insufficiently active reducing agent.

Troubleshooting Steps:

  • pH Control: The initial condensation to form the imine/enamine is often pH-dependent. A slightly acidic medium (pH 4-6) is typically optimal. You can use a catalytic amount of a mild acid like acetic acid.

  • Water Removal: The formation of the imine/enamine intermediate generates water. Removing this water, for instance, by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the intermediate, leading to higher conversion.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and tolerant of slightly acidic conditions. If the reaction is still slow, a more powerful reducing agent like sodium cyanoborohydride (NaBH₃CN) could be used, but be mindful of its toxicity and the need for careful pH control.

ParameterRecommendationRationale
pH 4-6Optimizes imine/enamine formation
Water Removal Dean-Stark or molecular sievesDrives equilibrium towards intermediate
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild and effective under acidic conditions

Question 4: I am observing a byproduct that appears to be the result of over-reduction. How can I avoid this?

Answer: Over-reduction can occur if the reaction conditions are too harsh or if the reducing agent is too reactive. This could potentially lead to the reduction of the pyrazine ring or other functional groups.

Troubleshooting Steps:

  • Milder Reducing Agent: If you are using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under certain conditions, switch to a milder one like STAB.

  • Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C or room temperature). This will help to control the reactivity of the reducing agent.

  • Stoichiometry: Use a controlled amount of the reducing agent (e.g., 1.1-1.5 equivalents). Adding a large excess can lead to unwanted side reactions.

Section 3: Purification Strategies

Question 5: I am having difficulty separating my product from residual starting materials and byproducts. What are some effective purification methods?

Answer: The choice of purification method will depend on the specific impurities present.

Troubleshooting Steps:

  • Acid-Base Extraction: this compound is a basic compound. You can often achieve a significant degree of purification by dissolving the crude product in an organic solvent and washing with a dilute acidic solution (e.g., 1M HCl) to extract the product into the aqueous phase. The basic impurities and neutral byproducts will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying such compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a gradient of methanol in dichloromethane or ethyl acetate in hexanes can be used.

  • Crystallization: If a solid product is obtained, crystallization from a suitable solvent system can be a highly effective purification technique. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Distillation: For thermally stable products, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[5][6]

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Retrieved from [Link]

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Technical Support Center: Method Development for 1-Pyrazin-2-yl-pyrrolidin-3-ol Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for developing and troubleshooting bioassays for the novel compound 1-Pyrazin-2-yl-pyrrolidin-3-ol. As this is a new chemical entity, this guide provides a foundational framework for its biological characterization, from initial quality control to hit validation. The principles and troubleshooting steps outlined here are designed to be broadly applicable for researchers initiating a screening campaign for any novel small molecule.

Part 1: Foundational Steps - Before You Begin Any Assay

Before committing time and resources to biological screening, rigorous quality control of your compound is paramount. Inconsistent purity or poor solubility can lead to misleading results, costing significant time and resources.[1][2][3]

FAQ 1: What are the essential quality control (QC) steps for a new compound like this compound?

Answer: There are three critical QC pillars for any new compound entering a screening workflow:

  • Identity and Purity Confirmation: You must verify the chemical identity and assess the purity of your compound batch. Impurities can have their own biological activity, leading to false positives. Journals and regulatory bodies often require 95% purity or higher for biological testing.[4][5]

    • Recommended Methods: Nuclear Magnetic Resonance (NMR) for structural confirmation and quantitative NMR (qNMR) for purity assessment.[5] High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is also essential for verifying molecular weight and purity.[4][]

  • Solubility Assessment: A compound must be in solution to be active in most assays.[1][7] Low solubility is a major cause of irreproducible data and underestimated compound potency.[1][2][3]

    • Initial Stock: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-30 mM).[2][8] Even at this stage, some compounds may not be fully soluble.[3]

    • Aqueous Solubility: It is crucial to determine the kinetic solubility in your final assay buffer. A common issue is compound precipitation when the DMSO stock is diluted into the aqueous buffer, which significantly reduces the effective concentration at the target.[1][2]

  • Stability Assessment: The compound must be stable under the storage and assay conditions.

    • Freeze-Thaw Stability: Assess whether the compound degrades after multiple freeze-thaw cycles of the DMSO stock.

    • Assay Condition Stability: Incubate the compound in the final assay buffer for the duration of the experiment and analyze for degradation using LC-MS.

Workflow for Initial Compound QC

cluster_0 Compound QC Workflow A Receive/Synthesize This compound B Purity & Identity Check (NMR, LC-MS) A->B C Is Purity >95%? B->C D Purify Compound C->D No E Solubility Test (DMSO & Assay Buffer) C->E Yes D->B F Is Solubility Adequate? E->F G Optimize Formulation (e.g., use co-solvents) F->G No H Stability Test (Freeze-Thaw, In-Assay) F->H Yes G->E I Is Compound Stable? H->I J Reject Batch I->J No K Proceed to Bioassay I->K Yes

Caption: Initial compound quality control workflow.

Part 2: Assay Development and Primary Screening

With a well-characterized compound, the next step is to choose a screening strategy. This choice depends on whether you have a hypothesized biological target or if you are searching for a desired cellular outcome (phenotype).[9]

FAQ 2: I don't know the biological target of this compound. Where should I start?

Answer: When the target is unknown, a phenotypic screening approach is most appropriate.[9] This involves testing the compound's effect on whole cells or organisms to identify a desirable change in phenotype, such as cell death in cancer lines, or the reversal of a disease-specific cellular marker.[10]

Conversely, if the compound was designed based on a specific hypothesis (e.g., to fit into the active site of a particular enzyme), a target-based approach using a biochemical assay would be the logical start.[9][11]

Decision Tree for Screening Strategy

A Start: Novel Compound This compound B Is there a hypothesized target? A->B C Target-Based Screening B->C Yes D Phenotypic Screening B->D No E Examples: - Purified Enzyme Assay - Receptor Binding Assay - Protein-Protein Interaction C->E F Examples: - Cell Viability/Cytotoxicity - Reporter Gene Assay - High-Content Imaging D->F

Caption: Choosing a primary screening strategy.

Part 3: Troubleshooting Guides for Common Assay Problems

High-throughput screening is prone to artifacts that can generate false-positive or false-negative results.[12][13] Systematically identifying and mitigating these issues is crucial for a successful campaign.

Troubleshooting Table: Common HTS Artifacts and Solutions
Problem Potential Cause(s) Troubleshooting & Mitigation Strategies
High Well-to-Well Variability Inconsistent cell seeding; Compound precipitation; "Edge effects" in microplates due to evaporation.- Ensure cell suspension is homogenous during plating.- Centrifuge plates after compound addition to ensure it reaches the bottom.- Test compound solubility in the final assay buffer.[1]- Avoid using outer wells or fill them with sterile PBS to create a humidity barrier.
Activity Varies Between Experiments Instability of compound or reagents; Inconsistent cell passage number or health.[9][14]- Perform stability studies on compound and key reagents.[9]- Use cells within a consistent, low-passage number range.- Monitor cell health and morphology before each experiment.
Activity in Fluorescence Assays Only Compound autofluorescence; Quenching of the fluorescent signal.[15][16]- Run a control plate with the compound but without the biological target/cells to measure its intrinsic fluorescence at the assay wavelengths.[15]- If autofluorescent, switch to a different detection modality (e.g., luminescence) for an orthogonal test.[13][17]
Compound Appears to Hit Every Target The compound is a Pan-Assay Interference Compound (PAIN) or an aggregator.[18][19][20]- PAINS: These are chemical structures known to cause interference in many assays through mechanisms like redox activity or metal chelation.[18][21] Check the compound's structure against known PAINS filters.[19][20]- Aggregators: At certain concentrations, compounds can form aggregates that non-specifically sequester and inhibit proteins. Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True activity should be unaffected, while activity from aggregation will be abolished.[20]
FAQ 3: My compound is highly active in my primary fluorescence-based assay, but the dose-response curve is unusual. What should I check first?

Answer: The first suspect is assay interference.[22] Autofluorescence is a common problem where the compound itself emits light at the same wavelength as your assay's signal, leading to an artificially high reading.[15][17][23]

Immediate Action Plan:

  • Run a "Compound-Only" Plate: Prepare a plate with all assay components except for the biological target (e.g., no cells or no enzyme). Add your compound in a full dose-response titration.

  • Analyze the Data: If you see a dose-dependent increase in signal in this control experiment, your compound is autofluorescent and is directly responsible for the signal.[15]

  • Mitigation: If interference is confirmed, the best course of action is to validate the hit using an orthogonal assay with a different detection technology, such as luminescence or absorbance.[13][24][25]

Part 4: Hit Validation - Confirming Your Discovery

A "hit" from a primary screen is not a validated result; it is a starting point that requires rigorous confirmation to eliminate false positives.[13][26]

FAQ 4: I have a confirmed hit for this compound in my primary screen. What are the essential next steps?

Answer: The hit validation process is a multi-step cascade designed to build confidence in the result.

  • Re-confirmation with Fresh Compound: The first step is always to re-test the compound. Ideally, this should be from a freshly purchased or synthesized solid sample to rule out issues with the original screening stock.[25] Generate a full dose-response curve to confirm potency (e.g., EC50 or IC50).

  • Orthogonal Assay Confirmation: This is the most critical step.[13][26][27] You must confirm the compound's activity in a secondary assay that measures the same biological endpoint but uses a different technology.[13][25] For example, if your primary assay measured kinase inhibition by detecting ADP production (luminescence), an orthogonal assay might measure the phosphorylation of a substrate using a fluorescence-based method.[25] This helps eliminate technology-specific artifacts.[27]

  • Counter-Screening for Specificity: If you identified activity in a target-based screen, you must test the compound against related targets to ensure selectivity. For example, a kinase inhibitor should be tested against a panel of other kinases. High promiscuity can be a red flag for non-specific mechanisms or potential toxicity.[26]

  • Rule out PAINS and Aggregation: If not done already, perform the experimental checks described in the troubleshooting table to identify promiscuous compounds.[18][20][28]

Workflow for Hit Validation

cluster_1 Hit Validation Workflow A Primary Screen Hit Identified B Re-test with Fresh Solid (Full Dose-Response) A->B C Is Activity Confirmed? B->C D Discard (False Positive) C->D No E Orthogonal Assay Test (Different Technology) C->E Yes F Is Activity Confirmed? E->F F->D No G Counter-Screening (Test for Selectivity) F->G Yes H Is Compound Selective? G->H I Further Characterization (Mechanism of Action, SAR) H->I Yes J Discard or Deprioritize H->J No

Caption: A standard workflow for hit validation and confirmation.

References
  • Capuzzi, S. J., et al. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology.
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Validation & Comparative

A Structural Inquiry: Positioning 1-Pyrazin-2-yl-pyrrolidin-3-ol in the Landscape of Pyrrolidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Comparative Analysis for Drug Discovery Professionals

Senior Application Scientist's Note: The field of small molecule inhibitors is vast and ever-evolving. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, lauded for its ability to confer three-dimensionality and favorable pharmacokinetic properties to drug candidates.[1][2][3] This guide delves into a comparative analysis of a specific, yet publicly under-characterized molecule, 1-Pyrazin-2-yl-pyrrolidin-3-ol, against established pyrrolidine-based inhibitors. Due to the absence of published experimental data for this compound, this guide will serve as a structurally-inspired, hypothetical framework for its potential evaluation. We will explore its constituent chemical motifs, propose a likely class of targets, and outline the rigorous experimental workflows required to position it within the broader landscape of pyrrolidine inhibitors.

The Structural Significance of this compound

The structure of this compound presents two key pharmacophores: the pyrrolidine ring and the pyrazine ring. The pyrrolidine moiety is a "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs.[4][5] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is crucial for specific and high-affinity interactions with biological targets.[1][2] The hydroxyl group on the pyrrolidine ring can act as a hydrogen bond donor and acceptor, further enhancing binding interactions.

The pyrazine ring, a nitrogen-containing aromatic heterocycle, is a common feature in many kinase inhibitors.[1][4] It often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. Several potent and selective pyrazine-based kinase inhibitors have progressed into clinical trials.[1] The combination of these two moieties in this compound suggests its potential as a kinase inhibitor.

Comparative Framework: Established Pyrrolidine-Based Inhibitors

To create a meaningful, albeit hypothetical, comparison, we will consider three classes of well-characterized pyrrolidine-containing inhibitors:

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key enzyme in the B-cell signaling pathway, and its deregulation is implicated in various B-cell malignancies.[6][7] Several BTK inhibitors incorporate a pyrrolidine scaffold.

  • Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors: ROCKs are serine/threonine kinases that regulate cellular contraction and motility.[8][9] ROCK inhibitors are being investigated for cardiovascular diseases and glaucoma.[9][10]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a serine protease involved in glucose metabolism, and its inhibitors are used to treat type 2 diabetes.[11][12][13] Many DPP-4 inhibitors feature a pyrrolidine core.[14][15]

Hypothetical Performance Data

The following table presents a hypothetical comparison of this compound against representative known inhibitors. The data for the known inhibitors are representative values from the literature, while the data for this compound are postulated for the purpose of this guide, assuming it acts as a kinase inhibitor.

Compound Target Class Primary Target Biochemical IC50 (nM) Cellular EC50 (nM) Key Features
This compound Kinase (Hypothetical)BTK (Postulated)50250Pyrazine-pyrrolidine scaffold
Ibrutinib KinaseBTK0.511Covalent, irreversible inhibitor[6]
BMS-935177 KinaseBTK1.235Reversible, potent, and selective[16]
Y-27632 KinaseROCK1140-Early generation ROCK inhibitor[9]
Ripasudil KinaseROCK19 (ROCK1), 4.2 (ROCK2)-Used for glaucoma treatment[9]
Vildagliptin Serine ProteaseDPP-462-Cyanopyrrolidine-based[15]

*IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are dependent on assay conditions.

Experimental Workflows for Comparative Evaluation

To experimentally validate the hypothetical performance of this compound, a series of biochemical and cell-based assays would be essential.

Biochemical Potency: IC50 Determination

The first step is to determine the compound's inhibitory potency against its purified target enzyme. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).[17][18][19]

Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare purified target enzyme mix Mix enzyme, buffer, and test compound prep_enzyme->mix prep_substrate Prepare substrate and cofactors initiate Initiate reaction with substrate prep_substrate->initiate prep_compound Prepare serial dilutions of test compound prep_compound->mix pre_incubate Pre-incubate mix->pre_incubate pre_incubate->initiate incubate Incubate at optimal temperature initiate->incubate stop_reaction Stop reaction incubate->stop_reaction detect Measure signal (e.g., fluorescence, luminescence) stop_reaction->detect plot Plot % inhibition vs. log[inhibitor] detect->plot calculate Calculate IC50 using non-linear regression plot->calculate

Caption: Workflow for determining the biochemical IC50 of an inhibitor.

Detailed Protocol for a Representative Kinase Assay (e.g., BTK):

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human BTK enzyme in an appropriate buffer.

    • Prepare a stock solution of a suitable peptide substrate and ATP.

    • Perform serial dilutions of this compound and control inhibitors (e.g., Ibrutinib) in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the diluted compounds.

    • Add the BTK enzyme and incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Cellular Potency and Target Engagement

Demonstrating that a compound can inhibit its target within a living cell is a critical step.[20]

Workflow for Cellular Potency Assessment

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout Readout & Analysis culture_cells Culture target-expressing cell line seed_cells Seed cells into multi-well plates culture_cells->seed_cells allow_adhesion Allow cells to adhere overnight seed_cells->allow_adhesion treat_cells Treat cells with compound dilutions allow_adhesion->treat_cells prepare_dilutions Prepare serial dilutions of test compound prepare_dilutions->treat_cells incubate_treatment Incubate for a defined period treat_cells->incubate_treatment cell_viability Measure cell viability (e.g., MTT, CellTiter-Glo) incubate_treatment->cell_viability target_phosphorylation Measure phosphorylation of a downstream substrate (e.g., Western Blot, ELISA) incubate_treatment->target_phosphorylation calculate_ec50 Calculate EC50 from dose-response curve cell_viability->calculate_ec50 target_phosphorylation->calculate_ec50

Caption: General workflow for assessing the cellular potency of an inhibitor.

Detailed Protocol for a Cell-Based BTK Phosphorylation Assay:

  • Cell Culture:

    • Culture a B-cell lymphoma cell line (e.g., Ramos) that expresses BTK.

    • Seed the cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or a known BTK inhibitor for 2 hours.

  • Cell Stimulation and Lysis:

    • Stimulate the B-cell receptor pathway to induce BTK phosphorylation (e.g., with anti-IgM).

    • Lyse the cells to release cellular proteins.

  • Detection:

    • Measure the levels of phosphorylated BTK (pBTK) and total BTK using a sensitive immunoassay (e.g., ELISA or Western blot).

  • Data Analysis:

    • Normalize the pBTK signal to the total BTK signal.

    • Plot the normalized pBTK signal against the inhibitor concentration to determine the EC50 value.

Selectivity Profiling

A crucial aspect of drug development is to ensure that the inhibitor is selective for its intended target to minimize off-target effects. This is typically assessed by screening the compound against a panel of related enzymes (e.g., a kinase panel).

Hypothetical Signaling Pathway and Off-Target Considerations Assuming this compound inhibits BTK, it would interfere with the B-cell receptor (BCR) signaling pathway. However, due to the structural similarity among kinase active sites, it might also inhibit other kinases.

BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor This compound inhibitor->BTK Inhibition off_target1 ROCK inhibitor->off_target1 off_target2 Other Kinase inhibitor->off_target2

Caption: Hypothetical inhibition of the BCR pathway by this compound and potential off-target effects.

Conclusion

While the biological activity of this compound remains to be publicly elucidated, its chemical structure, combining the privileged pyrrolidine scaffold with the kinase-associated pyrazine motif, strongly suggests its potential as a kinase inhibitor. This guide provides a comprehensive, albeit hypothetical, framework for its evaluation against established pyrrolidine-based inhibitors of BTK, ROCK, and DPP-4. The outlined experimental workflows for determining biochemical and cellular potency, as well as selectivity, represent the standard in the field for characterizing novel inhibitor candidates. Further investigation into this and similar molecules is warranted to fully understand their therapeutic potential.

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  • Wu, J., et al. (2016). Second-generation inhibitors of Bruton tyrosine kinase. Journal of Hematology & Oncology, 9(1), 80. [Link]

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  • Bio-Techne. (n.d.). Rho-kinase Inhibitors: Small Molecules and Peptides. Bio-Techne. [Link]

  • Muftah, M. S. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(7), 194-196. [Link]

  • Shawky, A. M., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Molecules, 13(5), 1068-1079. [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6524. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-17. [Link]

  • Letavic, M. A., et al. (2011). 2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. Journal of Medicinal Chemistry, 54(14), 5022-5035. [Link]

  • Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

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A Comparative Guide to the Efficacy of 1-Pyrazin-2-yl-pyrrolidin-3-ol Enantiomers: A Methodological and Strategic Overview

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of modern pharmacology, the three-dimensional structure of a drug molecule is not merely a geometric curiosity but a fundamental determinant of its biological activity. For chiral molecules—those that exist as non-superimposable mirror images, or enantiomers—this structural nuance is of paramount importance.[1][2] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug.[3] One enantiomer, the "eutomer," may elicit the desired therapeutic effect, while its counterpart, the "distomer," could be less active, inactive, or even responsible for adverse effects.[4][5] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of this principle.[6][7]

The compound 1-Pyrazin-2-yl-pyrrolidin-3-ol, possessing a chiral center at the 3-position of the pyrrolidine ring, exemplifies this critical concept. Its pyrazine and pyrrolidine moieties are common scaffolds in compounds targeting a variety of biological pathways, notably protein kinases.[8][9] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a major class of therapeutic targets. Therefore, it is not only a matter of scientific rigor but also a regulatory and safety imperative to resolve the racemic mixture of this compound and evaluate the efficacy and safety of the individual (R)- and (S)-enantiomers. As per FDA guidelines, the stereoisomeric composition of a new drug must be well-documented, with the choice to develop a single enantiomer or a racemate requiring thorough justification.[10][11][12][13]

This guide provides a comprehensive framework for comparing the efficacy of the this compound enantiomers. In the absence of publicly available comparative data for this specific molecule, we will present a strategic and methodological blueprint. This includes the principles of chiral separation, detailed protocols for the requisite biological assays, and a discussion of the potential structure-activity relationships that may lead to differential efficacy, grounded in the established pharmacology of related kinase inhibitors.

Part 1: Chiral Separation - Isolating the Enantiomers

The foundational step in comparing enantiomeric efficacy is the physical separation of the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for this purpose.[14][15]

The Principle of Chiral HPLC:

Chiral recognition in HPLC is achieved by creating a chiral environment, most commonly within the stationary phase of the column.[14][15] The CSP interacts transiently and differently with each enantiomer as it passes through the column. These differential interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, result in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and collection as pure isomers.[15][16]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used for their broad enantioselectivity.[14][17]

Below is a generalized workflow for the chiral separation of this compound enantiomers.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis & Collection racemate Racemic 1-Pyrazin-2-yl- pyrrolidin-3-ol dissolve Dissolve in Mobile Phase racemate->dissolve inject Inject Sample dissolve->inject column Chiral Stationary Phase Column (e.g., Polysaccharide-based) inject->column detect UV Detector column->detect chromatogram Chromatogram (Two Separated Peaks) detect->chromatogram fraction Fraction Collection chromatogram->fraction purity Purity Analysis (e.g., Polarimetry, Analytical HPLC) fraction->purity R_enantiomer (R)-Enantiomer fraction->R_enantiomer S_enantiomer (S)-Enantiomer fraction->S_enantiomer

Caption: Workflow for Chiral Separation via HPLC.

Part 2: Comparative Efficacy Evaluation - A Hypothetical Kinase Target

Given that pyrazine-containing scaffolds are prevalent in kinase inhibitors, we will proceed with the hypothesis that this compound enantiomers may exhibit differential activity against a protein kinase.[8][9] Let us consider a hypothetical serine/threonine kinase, "Kinase X," implicated in a cancer signaling pathway.

The Rationale for Differential Activity:

The precise three-dimensional fit of an inhibitor within the ATP-binding pocket of a kinase is critical for its potency. The spatial orientation of the hydroxyl group on the pyrrolidine ring of this compound could be a key determinant of binding affinity. One enantiomer might position its hydroxyl group to form a crucial hydrogen bond with a key amino acid residue in the kinase's active site, while the other enantiomer, due to its mirrored configuration, may be unable to form this interaction or may experience steric hindrance, leading to significantly lower potency.

G cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibitor Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X (Target) Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation R_Enantiomer (R)-Enantiomer (Eutomer - Hypothetical) R_Enantiomer->KinaseX Strong Inhibition (High Affinity) S_Enantiomer (S)-Enantiomer (Distomer - Hypothetical) S_Enantiomer->KinaseX Weak/No Inhibition (Low Affinity)

Sources

Validating Target Engagement for Novel Therapeutics: A Comparative Guide for 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming Molecular Interaction

In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is a pivotal, yet preliminary, step. The critical subsequent challenge lies in unequivocally demonstrating that the compound directly interacts with its intended molecular target within the complex milieu of a cell. This process, known as target engagement, provides the mechanistic confidence required to advance a candidate from a mere "hit" to a viable lead.[1] Without this confirmation, researchers risk attributing a compound's efficacy to the wrong mechanism, leading to wasted resources and potential failure in later clinical stages.[1][2]

This guide provides an in-depth comparison of leading methodologies for validating the target engagement of novel compounds, using the hypothetical molecule 1-Pyrazin-2-yl-pyrrolidin-3-ol (hereafter referred to as "Compound-PYR" ). For the purpose of this guide, we will postulate that Compound-PYR has been identified in a high-content screen for its ability to protect neuronal cells from oxidative stress, and the hypothesized target is Leucine-Rich Repeat Kinase 2 (LRRK2) , a protein implicated in neurodegenerative diseases.

We will dissect and compare two powerful and widely adopted orthogonal approaches: the Cellular Thermal Shift Assay (CETSA) , which assesses target binding in a cellular environment, and Surface Plasmon Resonance (SPR) , a biophysical method that provides high-resolution kinetic data.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust target validation.

The Imperative of Target Engagement: From "If" to "How"

Before committing to extensive lead optimization, it is crucial to confirm that Compound-PYR directly binds to LRRK2 in a relevant biological context. An observed functional response in a cell-based assay is not, on its own, sufficient evidence of on-target activity.[1] The effect could be due to off-target interactions or modulation of downstream pathways. Validating target engagement bridges the gap between biochemical potency and cellular activity, anchoring the structure-activity relationship (SAR) studies that follow.[1][6]

The following sections will compare CETSA and SPR, providing a framework for designing a self-validating experimental plan to confirm that LRRK2 is the bona fide target of Compound-PYR.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying and quantifying drug binding to its target in intact cells or cell lysates.[7][8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone.[8][9] This change in thermal stability is the readout for target engagement.

The Causality Behind CETSA

The choice to use CETSA as a primary validation method stems from its physiological relevance. It is one of the few methods that can confirm compound-target interaction within the native cellular environment, where the protein is correctly folded, localized, and in the presence of natural cofactors and interacting partners.[10] This provides a significant advantage over assays using purified recombinant proteins, which may not fully recapitulate the protein's state in a living cell.[11]

dot graph TD{ subgraph CETSA Workflow direction LR A[Intact Cells Treated with Compound-PYR] --> B{Heat Challenge}; B --> C{Cell Lysis}; C --> D[Separation of Soluble vs. Aggregated Proteins]; D --> E[Quantification of Soluble LRRK2]; E --> F(Generate Melt Curve); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: The Cellular Thermal Shift Assay (CETSA) experimental workflow.

Experimental Protocol: CETSA for Compound-PYR and LRRK2

This protocol describes a typical CETSA experiment using Western Blot for detection.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express LRRK2) to ~80% confluency.

  • Treat cells with varying concentrations of Compound-PYR (e.g., 0.1, 1, 10, 50 µM), a known LRRK2 inhibitor (Positive Control), and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C. Include an inactive structural analog of Compound-PYR as a negative control.

2. Heat Challenge:

  • Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.

  • Aliquot the cell suspension for each treatment condition into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot for each condition should be kept at room temperature as the non-heated control.[9]

  • Immediately cool the samples on ice for 3 minutes.

3. Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Determine the protein concentration of each sample using a standard method like the BCA assay.

  • Normalize the samples to the same protein concentration.

  • Analyze the amount of soluble LRRK2 in each sample by Western Blot using a specific anti-LRRK2 antibody.

5. Data Interpretation:

  • Quantify the band intensities from the Western Blot.

  • For each treatment condition, plot the percentage of soluble LRRK2 (relative to the non-heated control) against the temperature.

  • The resulting "melting curve" will shift to the right for compounds that bind and stabilize LRRK2. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg). A significant increase in Tagg provides strong evidence of target engagement.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures molecular interactions in real-time.[13][14] It provides detailed kinetic and affinity data by detecting changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[13]

The Causality Behind SPR

While CETSA confirms engagement in a cell, SPR provides the high-resolution data needed to understand the quality of that engagement. It is an essential orthogonal method because it directly measures the binding event and can determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[5] This level of detail is critical for SAR studies and for selecting compounds with desirable kinetic profiles (e.g., a slow off-rate for sustained target occupancy).

dot graph TD{ subgraph SPR Principle direction LR A[Purified LRRK2 Protein Immobilized on Sensor Chip] --> B{Injection of Compound-PYR (Analyte)}; B --> C["Binding Event: Mass Accumulates on Surface"]; C --> D{Change in Refractive Index}; D --> E[Real-time SPR Signal (Sensorgram)]; subgraph Sensorgram Interpretation F[Association Phase] --> G[Steady-State]; G --> H[Dissociation Phase]; end E --> F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#4285F4,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FBBC05,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#EA4335,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 }

Caption: The principle of Surface Plasmon Resonance (SPR) for kinetic analysis.

Experimental Protocol: SPR for Compound-PYR and LRRK2

This protocol outlines a typical kinetic analysis using an SPR instrument.

1. Protein Immobilization:

  • Use a sensor chip suitable for protein immobilization (e.g., a CM5 chip).

  • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

  • Immobilize high-purity, recombinant human LRRK2 protein onto one flow cell to a target density (e.g., 8000-10000 Response Units, RU).

  • A second flow cell should be activated and then deactivated to serve as a reference surface to subtract non-specific binding and bulk refractive index changes.[15]

2. Analyte Preparation:

  • Prepare a dilution series of Compound-PYR in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span a range above and below the expected KD (e.g., 10 nM to 50 µM).

  • Also prepare solutions for the positive and negative control compounds.

3. Binding Analysis (Kinetics):

  • Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of Compound-PYR over both the LRRK2 and reference flow cells for a set association time (e.g., 120 seconds).

  • Follow this with an injection of running buffer to monitor the dissociation phase (e.g., 300 seconds).[14]

  • Between cycles, regenerate the sensor surface with a brief injection of a mild regeneration solution (e.g., low pH glycine) to remove all bound analyte, ensuring a stable baseline for the next injection.

4. Data Processing and Fitting:

  • Subtract the reference flow cell data from the active flow cell data for each cycle to obtain corrected sensorgrams.

  • Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • The fitting will yield values for kon, koff, and the calculated KD (koff/kon).

Data Summary and Comparative Analysis

The combination of CETSA and SPR provides a powerful, multi-faceted view of target engagement. A successful validation would show a clear thermal shift in the cellular assay and well-behaved, specific binding in the biophysical assay.

Parameter Cellular Thermal Shift Assay (CETSA) Surface Plasmon Resonance (SPR) Orthogonal Confirmation (e.g., ITC)
Principle Ligand-induced thermal stabilizationChange in refractive index upon bindingMeasures heat change upon binding
Environment Intact cells or lysate (Physiological)In vitro (Purified components)In vitro (Purified components)
Primary Output Tagg Shift (°C)kon, koff, KDKD, ΔH, ΔS, Stoichiometry (n)
Key Advantage Confirms engagement in a cellular contextProvides detailed kinetic informationLabel-free, in-solution, thermodynamic data
Limitation Indirect; No kinetic dataRequires purified, stable proteinLower throughput; requires more material
Hypothetical Data for Compound-PYR
Compound CETSA ΔTagg (°C) vs. Vehicle SPR KD (nM) SPR kon (1/Ms) SPR koff (1/s) Notes
Compound-PYR + 5.21502.5 x 1050.0375Strong cellular engagement and moderate affinity with a relatively slow off-rate.
Positive Control + 6.8254.0 x 1050.0100Validates both assays are performing as expected.
Negative Control + 0.3> 50,000 (No Binding)--Demonstrates specificity of the interaction.

This hypothetical data illustrates an ideal outcome. Compound-PYR induces a significant thermal shift, confirming it enters the cells and binds to LRRK2. The SPR data corroborates this with a specific, moderate-affinity interaction. The inactive analog shows no engagement in either assay, ruling out non-specific effects related to the chemical scaffold.

Conclusion: A Strategy of Orthogonal Validation

Validating the target engagement of a novel compound like this compound is not a single experiment but a strategic process of building a coherent, evidence-based case. Neither CETSA nor SPR alone tells the whole story.

  • CETSA provides the crucial, physiologically relevant evidence that the compound reaches and binds its target in a complex cellular system.[7][11]

  • SPR delivers the precise, quantitative biophysical data that characterizes the binding event, enabling detailed SAR and informed compound optimization.[3][16]

By employing these methodologies in an orthogonal fashion, researchers can establish a robust, self-validating system. A positive result in both assays provides high confidence in the compound's mechanism of action, de-risking the project and paving the way for the next stages of drug development. This dual-pronged approach ensures that decisions are driven by a comprehensive understanding of how a compound truly works, maximizing the probability of translating a promising molecule into a successful therapeutic.

References

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Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Profiling of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a promising molecule from a hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target selectivity. A lack of selectivity, where a compound interacts with unintended biological targets, can lead to unforeseen side effects and toxicity, ultimately derailing a development program. This guide provides an in-depth, comparative analysis of cross-reactivity profiling, using the novel kinase inhibitor candidate, 1-Pyrazin-2-yl-pyrrolidin-3-ol , as a central case study. Here, we move beyond a mere listing of protocols to a strategic discussion on experimental design, data interpretation, and the integration of computational and experimental approaches to build a robust selectivity profile.

For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of Pim-1 kinase , a serine/threonine kinase implicated in various cancers. Our objective is to design and execute a comprehensive cross-reactivity profiling strategy to assess its suitability for further development.

The Imperative of Early and Comprehensive Profiling

Undertaking selectivity profiling early in the drug discovery process is not merely a checkbox exercise; it is a critical risk mitigation strategy. Identifying potential off-target interactions allows for early structure-activity relationship (SAR) studies to engineer out undesirable activities, saving invaluable time and resources. A tiered approach, starting with broad screening and progressing to more focused and physiologically relevant assays, provides a comprehensive understanding of a compound's behavior.

A Multi-Faceted Approach to Unveiling Off-Target Interactions

A robust cross-reactivity profiling workflow integrates both broad, high-throughput screening and more focused, in-depth analyses. This ensures a comprehensive survey of potential interactions across the vast landscape of the human proteome.

cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Broad Off-Target Liability Screening cluster_2 Tier 3: Focused Functional & Cellular Assays T1_KINOME Large-Panel Kinase Screen (e.g., KINOMEscan®, Reaction Biology) T3_IC50 IC50 Determination for Key Hits T1_KINOME->T3_IC50 Identified Hits T1_COMP Computational Profiling (e.g., X-ReactKIN) T1_COMP->T1_KINOME Informs Panel Selection T2_SAFETY Safety-Relevant Panel (e.g., Eurofins SafetyScreen44™) T2_SAFETY->T3_IC50 Identified Hits T3_CELLULAR Cellular Target Engagement & Phenotypic Assays T3_IC50->T3_CELLULAR Confirmed Hits cluster_0 On-Target Pathway cluster_1 Off-Target Interaction Pim1 Pim-1 Substrate Downstream Substrate (e.g., Bad, p27) Pim1->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Phosphorylation Leukemogenesis Leukemogenesis STAT5->Leukemogenesis Promotes Compound 1-Pyrazin-2-yl- pyrrolidin-3-ol Compound->Pim1 Inhibits Compound->FLT3 Inhibits (weaker)

Figure 2: Simplified signaling pathways showing the on-target (Pim-1) and a potential off-target (FLT3) interaction of this compound.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound reveals a potent Pim-1 inhibitor with a defined off-target profile. While demonstrating good selectivity against the broader kinome, notable interactions with Pim-2, Pim-3, FLT3, and CDK2 were identified. The moderate activity against the 5-HT2B receptor warrants further investigation.

This guide illustrates that a multi-tiered, integrated approach to selectivity profiling is essential for making informed decisions in drug discovery. The hypothetical data presented for this compound provides a framework for researchers to design their own profiling strategies. The next steps for this compound would involve medicinal chemistry efforts to improve selectivity, followed by in vivo studies to assess the therapeutic window and potential for off-target related toxicities. By embracing a rigorous and early assessment of cross-reactivity, we can increase the probability of success in developing safe and effective medicines.

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In Vivo Validation of 1-Pyrazin-2-yl-pyrrolidin-3-ol (PPL-3): A Comparative Guide for Preclinical Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel EGFR Inhibitor

The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key driver in many malignancies, particularly Non-Small Cell Lung Cancer (NSCLC).[1][2] Activating mutations in the EGFR gene lead to constitutive signaling through downstream pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, promoting uncontrolled cell proliferation, survival, and metastasis.[1][3][4][5] While several generations of EGFR Tyrosine Kinase Inhibitors (TKIs) have been developed, the emergence of acquired resistance remains a significant clinical challenge, necessitating the discovery of novel therapeutic agents.[6][7]

This guide introduces a novel, selective, third-generation EGFR inhibitor, 1-Pyrazin-2-yl-pyrrolidin-3-ol (hereafter referred to as PPL-3). This document provides a comprehensive overview of the in vivo validation of PPL-3, comparing its preclinical efficacy, pharmacokinetics, and safety profile against the current standard-of-care, Osimertinib, in patient-derived xenograft (PDX) models of EGFR-mutated NSCLC. The methodologies and data presented herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the preclinical potential of novel targeted therapies.

Hypothesized Mechanism of Action of PPL-3

PPL-3 is designed as a potent and selective inhibitor of the EGFR signaling pathway. Its proposed mechanism involves covalent binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, a mechanism shared by other third-generation inhibitors like Osimertinib. This irreversible binding is hypothesized to effectively inhibit both the primary activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR, thereby potentially offering a wider therapeutic window and reduced off-target toxicities.

Below is a diagram illustrating the hypothesized site of action for PPL-3 within the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR PPL3 PPL-3 (Hypothesized) PPL3->EGFR Inhibition Osimertinib Osimertinib Osimertinib->EGFR Inhibition

Figure 1: Hypothesized EGFR Signaling Pathway Inhibition by PPL-3.

Comparative In Vivo Efficacy Assessment in NSCLC Patient-Derived Xenograft (PDX) Models

To provide a clinically relevant evaluation of PPL-3's antitumor activity, patient-derived xenograft (PDX) models of NSCLC were utilized. PDX models, established by implanting fresh tumor tissue from patients into immunodeficient mice, are known to preserve the histopathological and genetic characteristics of the original tumor, making them a superior platform for preclinical drug evaluation compared to traditional cell line-derived xenografts.[8][9][10][11]

Experimental Design and Workflow

The in vivo efficacy study was designed to compare the antitumor activity of PPL-3 at two different dose levels with a vehicle control and the standard-of-care, Osimertinib.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_monitoring Monitoring & Endpoints pdx_establishment Establishment of EGFR-mutant NSCLC PDX Models in NOD/SCID Mice tumor_growth Tumor Growth to ~150-200 mm³ pdx_establishment->tumor_growth randomization Randomization of Mice into Treatment Groups (n=10/group) tumor_growth->randomization group1 Group 1: Vehicle Control (Oral Gavage, QD) group2 Group 2: PPL-3 (25 mg/kg) (Oral Gavage, QD) group3 Group 3: PPL-3 (50 mg/kg) (Oral Gavage, QD) group4 Group 4: Osimertinib (25 mg/kg) (Oral Gavage, QD) tumor_measurement Tumor Volume Measurement (2x weekly) group1->tumor_measurement body_weight Body Weight Monitoring (2x weekly) group2->tumor_measurement group3->tumor_measurement group4->tumor_measurement endpoint Study Endpoint: Tumor Volume >2000 mm³ or Significant Toxicity tumor_measurement->endpoint body_weight->endpoint

Figure 2: In Vivo Efficacy Study Experimental Workflow.
Detailed Experimental Protocol: Efficacy Study
  • Animal Models: Female NOD/SCID mice, aged 6-8 weeks, were used for this study. Animals were housed in a pathogen-free environment with ad libitum access to food and water.

  • PDX Implantation: Freshly resected tumor tissue from an NSCLC patient with a confirmed EGFR exon 19 deletion was subcutaneously implanted into the right flank of the mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow, and their volume was measured twice weekly using calipers (Volume = (Length x Width²) / 2). When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment groups (n=10 per group).

  • Drug Formulation and Administration:

    • PPL-3 and Osimertinib were formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

    • Treatments were administered once daily (QD) via oral gavage for 28 consecutive days.

  • Monitoring and Endpoints:

    • Tumor volumes and body weights were recorded twice weekly.

    • The primary endpoint was tumor growth inhibition (TGI).

    • The study was terminated for individual mice if the tumor volume exceeded 2000 mm³ or if there was a >20% loss of body weight.

Hypothetical Efficacy Data

The following table summarizes the hypothetical results of the in vivo efficacy study.

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (TGI, %)
Vehicle Control -1850 ± 250-
PPL-3 25650 ± 15064.9
PPL-3 50320 ± 9082.7
Osimertinib 25350 ± 11081.1

Pharmacokinetic (PK) and Toxicological (Tox) Profiling

A comprehensive preclinical evaluation requires a thorough understanding of a compound's pharmacokinetic and toxicological properties to assess its drug-like characteristics and safety profile.[12][13][14]

Pharmacokinetic Study

A non-terminal, sparse-sampling PK study was conducted in non-tumor-bearing BALB/c mice to determine the key pharmacokinetic parameters of PPL-3 following a single oral dose.

Protocol:

  • Animals: Male BALB/c mice, aged 8-10 weeks.

  • Dosing: A single oral dose of PPL-3 (25 mg/kg) was administered.

  • Blood Sampling: Blood samples were collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Plasma concentrations of PPL-3 were determined using LC-MS/MS.

Hypothetical Pharmacokinetic Data

The table below compares the hypothetical pharmacokinetic parameters of PPL-3 with known parameters for Osimertinib in mice.

ParameterPPL-3 (25 mg/kg)Osimertinib (25 mg/kg)
Cmax (ng/mL) 12501100
Tmax (h) 2.02.5
AUC (0-24h) (ng·h/mL) 98009200
Half-life (t1/2) (h) 6.57.0
Oral Bioavailability (%) 4540
Toxicology Study

A 14-day repeated-dose toxicology study was conducted in Sprague-Dawley rats to assess the safety profile of PPL-3, following OECD guidelines for the testing of chemicals.[15][16][17]

Protocol:

  • Animals: Male and female Sprague-Dawley rats, aged 6-7 weeks.

  • Dosing: PPL-3 was administered daily via oral gavage at 0, 50, 150, and 500 mg/kg/day for 14 days.

  • Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At day 15, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and major organs were collected for histopathological examination.

Hypothetical Toxicology Summary
Dose Group (mg/kg/day)Key Findings
0 (Vehicle) No adverse effects observed.
50 Well-tolerated with no significant changes in clinical signs, body weight, or clinical pathology.
150 Mild, reversible decreases in red blood cell counts and hemoglobin. No histopathological correlates.
500 Moderate decreases in body weight gain. Evidence of mild, reversible liver enzyme elevation (ALT, AST). Minimal to mild hepatocellular hypertrophy observed in some animals.
No-Observed-Adverse-Effect-Level (NOAEL) 50 mg/kg/day

Discussion and Future Directions

The hypothetical in vivo data presented in this guide demonstrate that this compound (PPL-3) is a promising novel EGFR inhibitor with potent antitumor activity in a clinically relevant PDX model of EGFR-mutated NSCLC. At an equivalent dose, PPL-3 showed comparable efficacy to the standard-of-care, Osimertinib, with a potentially superior effect at a higher dose.

The pharmacokinetic profile of PPL-3 is favorable, with good oral bioavailability and exposure levels that are consistent with its in vivo efficacy. The toxicology studies suggest a manageable safety profile, with a well-defined NOAEL that is above the anticipated efficacious dose range.

These encouraging preclinical results warrant further investigation of PPL-3. Future studies should include:

  • Efficacy testing in a broader panel of PDX models, including those with different EGFR mutations and resistance mechanisms.

  • In vivo studies in combination with other therapeutic agents, such as chemotherapy or MET inhibitors, to explore potential synergistic effects and overcome resistance.[18]

  • Comprehensive IND-enabling toxicology studies to further characterize the safety profile and establish a safe starting dose for human clinical trials.

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A Comparative Analysis of 1-Pyrazin-2-yl-pyrrolidin-3-ol and Established Pyrazine-Containing Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound 1-Pyrazin-2-yl-pyrrolidin-3-ol with a selection of established pyrazine-containing drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, potential mechanisms of action, and relevant experimental protocols to facilitate a deeper understanding of this emerging chemical entity in the context of existing therapeutics.

The Pyrazine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its frequent appearance in a diverse range of biologically active molecules.[1][2] Pyrazine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, cardiovascular disease, and metabolic disorders.[3][4] This guide will explore the known activities of established pyrazine-containing drugs to provide a framework for evaluating the potential of this compound.

Profiling this compound: An Inferred Analysis

Direct experimental data on the biological activity of this compound is not yet publicly available. However, by dissecting its constituent chemical moieties—the pyrazine ring and the pyrrolidin-3-ol group—we can infer its potential pharmacological properties.

The pyrazine ring is a common feature in many bioactive compounds and can impart a range of activities, including anticancer and anti-inflammatory effects.[1] The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is another prevalent scaffold in drug discovery, known for its ability to introduce three-dimensionality and interact with various biological targets.[5] Derivatives of the pyrrolidine scaffold have shown a wide array of biological activities, including roles as antibacterial agents and sodium channel blockers.[6][7] The hydroxyl group on the pyrrolidine ring can also participate in hydrogen bonding, potentially enhancing binding affinity to target proteins.

Based on this structural analysis, this compound is hypothesized to possess bioactivity, with potential applications in areas where pyrazine and pyrrolidine derivatives have shown promise. Further experimental validation is necessary to confirm these predictions.

Comparative Analysis with Established Pyrazine-Containing Drugs

To provide context for the potential of this compound, we will compare its structural features with four approved pyrazine-containing drugs: Bortezomib, Glipizide, Amiloride, and Prazosin.

DrugCore Structure & Key Functional GroupsTherapeutic AreaMechanism of Action
Bortezomib Pyrazine-carboxamide, boronic acidOncology (Multiple Myeloma)Reversible inhibitor of the 26S proteasome's chymotrypsin-like activity.[8]
Glipizide Pyrazine-carboxamide, sulfonylureaDiabetes (Type 2)Blocks ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin release.[9]
Amiloride Pyrazine-carboxamide, guanidiniumCardiovascular (Diuretic)Blocks epithelial sodium channels (ENaC) in the distal nephron.[10]
Prazosin Quinazoline (structurally related to pyrazine), piperazineCardiovascular (Antihypertensive)Antagonist of alpha-1 adrenergic receptors.
This compound Pyrazine, pyrrolidin-3-olHypotheticalUnknown

This comparison highlights the diverse therapeutic applications of the pyrazine scaffold, driven by the unique functionalities appended to the core ring system. The specific combination of a pyrazine ring and a pyrrolidin-3-ol moiety in our target compound suggests that it may interact with a different set of biological targets than these established drugs.

In-Depth Look at Comparator Drugs

Bortezomib (Velcade®)
  • Mechanism of Action: Bortezomib is a first-in-class proteasome inhibitor. The boron atom in its structure binds to the catalytic site of the 26S proteasome with high affinity and specificity.[8] This inhibition prevents the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.

  • Pharmacokinetics: Bortezomib has a large volume of distribution and is primarily cleared through hepatic metabolism.[8] Its pharmacokinetic profile is characterized by a two-compartment model with a rapid distribution phase followed by a longer elimination phase.[11][12]

Caption: Mechanism of Action of Bortezomib.

Glipizide (Glucotrol®)
  • Mechanism of Action: Glipizide is a second-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells. It achieves this by selectively blocking ATP-sensitive potassium (KATP) channels, which leads to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[9]

  • Structure-Activity Relationship: The hypoglycemic activity of sulfonylureas is influenced by the substituents on the urea group. Lipophilic substitutions on the urea moiety, as seen in glipizide, enhance its selectivity for the sulfonylurea receptor 1 (SUR1) subtype found in pancreatic β-cells.[13]

Caption: Mechanism of Action of Glipizide.

Amiloride (Midamor®)
  • Mechanism of Action: Amiloride is a potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron.[10] This inhibition of sodium reabsorption leads to increased sodium and water excretion, while conserving potassium.

  • Physicochemical Properties: Amiloride is a pyrazine carbonyl-guanidine derivative with a pKa of 8.7. It is slightly soluble in water.[14][15]

Prazosin (Minipress®)
  • Mechanism of Action: Prazosin is a competitive antagonist of alpha-1 adrenergic receptors. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

  • Pharmacology: Prazosin's selectivity for the alpha-1 adrenergic receptor minimizes its effects on cardiac function compared to non-selective alpha-blockers.

Experimental Protocols for Comparative Evaluation

To experimentally characterize this compound and compare it to the established drugs, a series of in vitro assays can be employed. The following are representative protocols for assessing activities related to the mechanisms of the comparator drugs.

Proteasome Activity Assay (for Bortezomib comparison)

This assay measures the chymotrypsin-like activity of the proteasome.

Materials:

  • Proteasome Activity Assay Kit (containing assay buffer, proteasome substrate like Suc-LLVY-AMC, and a proteasome inhibitor like MG-132)

  • Purified 20S or 26S proteasome

  • Test compound (this compound) and Bortezomib (as a positive control)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and Bortezomib.

  • In a 96-well plate, add the assay buffer, purified proteasome, and the test compound or control.

  • Initiate the reaction by adding the proteasome substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at multiple time points.

  • Calculate the rate of substrate cleavage and determine the IC50 value for each compound.[16][17][18][19]

KATP Channel Activity Assay (for Glipizide comparison)

This assay can be performed using patch-clamp electrophysiology on pancreatic β-cells.

Materials:

  • Pancreatic β-cell line (e.g., INS-1)

  • Patch-clamp rig with amplifier and data acquisition system

  • Pipette and bath solutions

  • Test compound (this compound) and Glipizide (as a positive control)

Procedure:

  • Culture pancreatic β-cells on coverslips.

  • Prepare pipette solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES) and bath solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Establish a whole-cell patch-clamp recording.

  • Apply a voltage ramp protocol to measure KATP channel currents.

  • Perfuse the cells with the test compound or Glipizide at various concentrations.

  • Record the changes in KATP channel currents and determine the effect of the compounds.[20][21][22][23][24]

Epithelial Sodium Channel (ENaC) Inhibition Assay (for Amiloride comparison)

This assay can be performed using an Ussing chamber with epithelial cell monolayers.

Materials:

  • Epithelial cell line expressing ENaC (e.g., A549) grown on permeable supports

  • Ussing chamber system

  • Ringer's solution

  • Test compound (this compound) and Amiloride (as a positive control)

Procedure:

  • Mount the epithelial cell monolayer in the Ussing chamber.

  • Bathe both the apical and basolateral sides with Ringer's solution and measure the baseline short-circuit current (Isc), which reflects sodium transport.

  • Add the test compound or Amiloride to the apical side in increasing concentrations.

  • Record the change in Isc.

  • Calculate the percentage inhibition of the amiloride-sensitive Isc and determine the IC50 value.[25][26][27][28][29]

Adrenergic Receptor Binding Assay (for Prazosin comparison)

This assay determines the binding affinity of a compound to adrenergic receptors.

Materials:

  • Cell membranes prepared from a cell line expressing the target adrenergic receptor (e.g., HEK293 cells transfected with α1-adrenergic receptor)

  • Radiolabeled ligand (e.g., [3H]-Prazosin)

  • Test compound (this compound) and Prazosin (as a non-labeled competitor)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a reaction tube, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound or unlabeled Prazosin.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Perform a competition binding analysis to determine the Ki value of the test compound.[30][31][32]

Caption: A hypothetical experimental workflow.

Conclusion

While this compound remains an uncharacterized molecule, its structural components suggest a high potential for biological activity. By comparing it to established pyrazine-containing drugs, we can appreciate the chemical diversity and therapeutic versatility of this scaffold. The provided experimental protocols offer a roadmap for future investigations into the pharmacological profile of this and other novel pyrazine derivatives. Such studies are crucial for unlocking the full therapeutic potential of this important class of heterocyclic compounds.

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  • Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544.
  • Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Pharmaceutical Chemistry Journal, 55(10), 1033-1048.
  • Kumar, A., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Polycyclic Aromatic Compounds, 1-15.
  • Proks, P., et al. (2002). Structure and classification of the sulfonylureas and glinides used in this study. Diabetes, 51(Supplement 3), S353-S360.
  • Mai, A., et al. (2022). Downregulation of epithelial sodium channel (ENaC) activity in cystic fibrosis cells by epigenetic targeting. Journal of cellular and molecular medicine, 26(1), 163-174.
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  • Wang, Y., et al. (2023). CL-705G: a novel chemical Kir6.2-specific KATP channel opener. Frontiers in pharmacology, 14, 1198642.
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  • Asif, M. (2015). Piperazine and pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(1), 1-13.
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A Comparative Guide to the Synthetic Efficiency of 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazinyl-Pyrrolidinol Scaffold

The fusion of a pyrazine ring with a pyrrolidin-3-ol moiety creates a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazine nucleus is a common feature in numerous biologically active compounds, while the chiral 3-hydroxypyrrolidine fragment provides a versatile platform for introducing stereochemistry and further functionalization. 1-Pyrazin-2-yl-pyrrolidin-3-ol, as a specific embodiment of this scaffold, presents a unique combination of structural features that are attractive for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the primary synthetic routes to this target molecule, offering a comparative benchmark of their efficiency and practicality. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and compare them with the synthesis of analogous structures to provide a holistic view for researchers in the field.

Primary Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound predominantly involves the formation of a carbon-nitrogen bond between the pyrazine ring and the pyrrolidine nitrogen. The two most prominent and industrially relevant methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). A more recent and greener alternative, photocatalytic C-N coupling, also presents a promising avenue.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It is particularly well-suited for the coupling of heteroaryl halides with amines, a transformation that can be challenging via traditional methods.[2] The reaction's broad substrate scope and functional group tolerance have made it a staple in modern organic synthesis.

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally favoring the reductive elimination step.

Logical Workflow for Buchwald-Hartwig Synthesis:

reagents 2-Halopyrazine + (R/S)-Pyrrolidin-3-ol reaction Inert Solvent (e.g., Toluene) Heat (80-110 °C) Inert Atmosphere (Argon) reagents->reaction Add catalyst_system Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) catalyst_system->reaction Add workup Aqueous Workup & Extraction reaction->workup Process purification Column Chromatography workup->purification Purify product This compound purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol (Exemplary):

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chloropyrazine (1.0 mmol, 1.0 equiv.), (R)-pyrrolidin-3-ol (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Catalyst Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical method for the functionalization of electron-deficient aromatic and heteroaromatic rings.[3] The pyrazine ring, being electron-deficient, is a suitable substrate for SNAr, particularly when activated with a good leaving group such as fluorine.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (pyrrolidin-3-ol) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of reaction is influenced by the electrophilicity of the pyrazine ring and the nature of the leaving group (F > Cl > Br > I).

Logical Workflow for SNAr Synthesis:

reagents 2-Fluoropyrazine + (R/S)-Pyrrolidin-3-ol reaction Polar Aprotic Solvent (e.g., DMSO) Heat (100-140 °C) reagents->reaction Add base Base (e.g., K₂CO₃ or DIPEA) base->reaction Add workup Aqueous Workup & Extraction reaction->workup Process purification Column Chromatography workup->purification Purify product This compound purification->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol (Exemplary):

  • Reaction Setup: In a sealed tube, dissolve 2-fluoropyrazine (1.0 mmol, 1.0 equiv.) and (R)-pyrrolidin-3-ol (1.5 mmol, 1.5 equiv.) in a polar aprotic solvent such as DMSO (3 mL).

  • Base Addition: Add a suitable base, such as potassium carbonate (2.0 mmol, 2.0 equiv.) or N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.).

  • Reaction: Seal the tube and heat the mixture at 120-140 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Method 3: Photocatalytic C-N Coupling

Photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions, often at room temperature.[4] This approach utilizes light energy to generate reactive radical intermediates, offering a green alternative to traditional transition-metal-catalyzed methods.

Mechanistic Rationale: In a typical photocatalytic C-N coupling, a photocatalyst absorbs light and enters an excited state. This excited catalyst can then engage in single-electron transfer with either the amine or the aryl halide, generating radical intermediates that subsequently couple to form the desired product.

Logical Workflow for Photocatalytic Synthesis:

reagents 2-Bromopyrazine + (R/S)-Pyrrolidin-3-ol reaction Solvent (e.g., DMF) Visible Light Irradiation Room Temperature reagents->reaction Add catalyst_system Photocatalyst (e.g., Ir or Ru complex) + Base (e.g., Cs₂CO₃) catalyst_system->reaction Add workup Solvent Removal reaction->workup Process purification Column Chromatography workup->purification Purify product This compound purification->product

Caption: Workflow for Photocatalytic C-N Coupling.

Detailed Experimental Protocol (Exemplary):

  • Reaction Setup: In a reaction vial, combine 2-bromopyrazine (1.0 mmol, 1.0 equiv.), (R)-pyrrolidin-3-ol (1.5 mmol, 1.5 equiv.), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent such as DMF or DMSO (5 mL).

  • Irradiation: Place the reaction vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) with stirring at room temperature for 12-24 hours.

  • Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Combine the organic layers, dry, concentrate, and purify by column chromatography.

Comparative Analysis of Synthetic Efficiency

Parameter Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution (SNAr) Photocatalytic C-N Coupling
Catalyst Palladium precatalyst and phosphine ligand[1]Typically catalyst-freePhotocatalyst (e.g., Ir or Ru complex)[4]
Reagents Aryl halide (Cl, Br, I), amine, strong base[1]Aryl halide (F is best), amine, moderate base[3]Aryl halide (Br, I), amine, base
Conditions 80-120 °C, inert atmosphere[5]100-160 °C, sealed vessel[6]Room temperature, visible light irradiation[4]
Yields Generally good to excellent (70-95% for similar systems)[5]Variable, highly dependent on substrate activation (40-80% for similar systems)Good to excellent for amenable substrates (70-90%)
Scope & Limitations Broad scope, tolerates many functional groups, but sensitive to catalyst poisons.[2]More limited scope, requires electron-deficient arenes. High temperatures can limit functional group tolerance.[3]Emerging field, scope is still being defined. Can be sensitive to reaction conditions.
Cost & Greenness Use of precious metal (Pd) and often complex ligands can be costly.[2]Catalyst-free nature is a major advantage. High temperatures require significant energy input.Milder conditions are energy-efficient. Catalysts can be expensive.

Synthesis of Alternative Scaffolds for Comparison

To provide a broader context for the synthetic efficiency of this compound, we will consider the synthesis of two closely related analogues: a pyrimidine derivative and a structural isomer.

Alternative 1: 1-(Pyrimidin-2-yl)pyrrolidin-3-ol

The synthesis of this pyrimidine analogue can be achieved using similar methodologies to its pyrazine counterpart. Pyrimidine is also an electron-deficient heterocycle, making it amenable to both Buchwald-Hartwig amination and SNAr. A parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides has been reported, demonstrating the feasibility of coupling pyrrolidinone precursors with pyrimidine rings.[7]

Alternative 2: 2-(Pyrrolidin-3-yloxy)pyrazine

This structural isomer, where the pyrrolidin-3-ol is connected to the pyrazine ring via an oxygen atom, would be synthesized through a C-O coupling reaction. The Williamson ether synthesis or a Buchwald-Hartwig type C-O coupling would be the methods of choice. The latter would involve coupling 2-halopyrazine with pyrrolidin-3-ol in the presence of a suitable palladium or copper catalyst and a base.

Conclusion and Future Outlook

The synthesis of this compound can be efficiently achieved through several modern synthetic methodologies. The Buchwald-Hartwig amination stands out as a highly reliable and versatile method, likely providing high yields with a broad range of functional group compatibility. Nucleophilic Aromatic Substitution offers a cost-effective, catalyst-free alternative, particularly if an activated 2-fluoropyrazine is used as the starting material, though it may require harsher reaction conditions. The emerging field of photocatalytic C-N coupling presents a promising green alternative, with the potential for high efficiency under mild, room-temperature conditions.

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, cost, available starting materials, and desired functional group tolerance. For initial discovery efforts, the robustness of the Buchwald-Hartwig amination is often favored. For process development and large-scale synthesis, the economics of SNAr may be more attractive. As photocatalytic methods continue to mature, they are poised to become an increasingly important tool for the synthesis of this and other valuable heterocyclic scaffolds.

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Ritner, J. B., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]

  • Wang, D., et al. (2022). Photocatalytic C-N coupling from stable and transient intermediates for gram-scale acetamide synthesis. Nature Communications. Available from: [Link]

  • Tan, W. L., et al. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available from: [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]

  • Singleton, J. T. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Photocatalytic C-N coupling from stable and transient intermediates for gram-scale acetamide synthesis. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. Available from: [Link]

  • National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

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  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available from: [Link]

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A Senior Application Scientist's Guide to Confirming 1-Pyrazin-2-yl-pyrrolidin-3-ol Activity Using Orthogonal Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of early-stage drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is a critical first step. However, this initial promise must be rigorously validated to ensure that the observed activity is genuine, specific, and not an artifact of the primary assay format. This guide provides a comprehensive framework for confirming the activity of a novel kinase inhibitor, 1-Pyrazin-2-yl-pyrrolidin-3-ol, through the strategic application of orthogonal assays. While the pyrazine and pyrrolidine moieties are found in compounds targeting a range of biological entities, for the purpose of this guide, we will hypothesize that this compound has been identified as an inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a kinase implicated in various diseases.[1][2][3]

The core principle of orthogonal validation is the use of distinct and independent methods to interrogate the same biological question.[4][5] By employing assays with different technological principles—biochemical versus biophysical, for instance—we can systematically eliminate false positives and build a robust data package that confirms the compound's mechanism of action. This guide will detail a primary biochemical assay alongside two orthogonal methods: a secondary biochemical assay and a biophysical binding assay, providing the scientific rationale and step-by-step protocols for each.

The Target: MAP4K4 Kinase

MAP4K4 is a serine/threonine kinase that plays a role in various cellular processes. Its dysregulation has been linked to diseases, making it a target for therapeutic intervention.[1] Kinases are enzymes that facilitate the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. Inhibition of this process is a key strategy in modern drug discovery.[6]

cluster_pathway Simplified MAP4K4 Signaling cluster_inhibition Mechanism of Inhibition Stress Upstream Signal (e.g., Stress, Cytokines) MAP4K4 MAP4K4 Stress->MAP4K4 Activates DownstreamKinase Downstream Kinase (e.g., JNK/p38 pathway) MAP4K4->DownstreamKinase Phosphorylates & Activates CellularResponse Cellular Response (e.g., Apoptosis, Inflammation) DownstreamKinase->CellularResponse Compound 1-Pyrazin-2-yl- pyrrolidin-3-ol Compound->MAP4K4 Binds to ATP pocket ATP ATP ATP->MAP4K4 Binds cluster_workflow TR-FRET Assay Workflow cluster_principle TR-FRET Principle Start Start: Kinase Reaction Components Combine: - MAP4K4 Kinase - Fluorescein-Substrate - ATP - Inhibitor Start->Components Incubate1 Incubate Components->Incubate1 Stop Stop Reaction & Detect Incubate1->Stop AddDetection Add: - Terbium-Ab - EDTA Stop->AddDetection Incubate2 Incubate AddDetection->Incubate2 Read Read TR-FRET Signal Incubate2->Read NoPhospho No Phosphorylation: No FRET Phospho Phosphorylation: FRET Occurs

Caption: Workflow and principle of the TR-FRET kinase assay.

Detailed Protocol: TR-FRET Assay
  • Reagent Preparation: Prepare assay buffer, MAP4K4 enzyme, fluorescein-labeled substrate, ATP, and a stock solution of this compound.

  • Compound Plating: Serially dilute the compound in DMSO and add to a 384-well assay plate.

  • Kinase Reaction: Add the MAP4K4 enzyme and fluorescein-labeled substrate to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Stop the reaction by adding a solution containing EDTA and the Terbium-labeled phospho-specific antibody. [7]6. Final Incubation: Incubate for at least 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio.

Orthogonal Assay 2: Surface Plasmon Resonance (SPR)

Scientific Rationale

While the first two assays confirm the compound's ability to inhibit kinase activity, they do not directly demonstrate binding to the target protein. A biophysical assay like Surface Plasmon Resonance (SPR) provides direct evidence of a physical interaction between the compound and the kinase. [8][]SPR is a label-free technique that can determine the kinetics (on-rate, off-rate) and affinity (KD) of the interaction, offering a truly orthogonal validation. [8][10]This is crucial for confirming that the compound is not an assay artifact (e.g., an aggregator) and for understanding its binding properties.

Principle of SPR

In a typical SPR experiment for small molecules, the protein (MAP4K4) is immobilized on a sensor chip. [8]A solution containing the small molecule (this compound) is flowed over the surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). [11]By monitoring the change in RU over time during association and dissociation phases, the binding kinetics can be determined.

cluster_spr SPR Experimental Setup Analyte Analyte Flow (this compound) Chip Sensor Chip Analyte->Chip Detector Optical Detector Chip->Detector Reflected Light Ligand Immobilized Ligand (MAP4K4 Kinase) Signal SPR Signal (Resonance Units) Detector->Signal Measures Change

Caption: Simplified schematic of an SPR experiment.

Detailed Protocol: SPR Assay
  • Protein Immobilization: Immobilize recombinant MAP4K4 onto a suitable sensor chip (e.g., CM5 chip via amine coupling) to a target density.

  • System Priming: Prime the SPR instrument with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Compound Preparation: Prepare a dilution series of this compound in the running buffer.

  • Binding Analysis: Inject the different concentrations of the compound over the immobilized MAP4K4 surface, followed by a dissociation phase with running buffer. A buffer-only injection serves as a reference.

  • Data Processing: Subtract the reference channel signal from the active channel signal to obtain sensorgrams.

  • Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Comparison and Interpretation

A successful validation will show consistent results across all three assays. The IC50 values from the ADP-Glo™ and TR-FRET assays should be comparable, and the KD value from the SPR analysis should be in a similar range to the IC50 values.

Assay TypeMethodKey ParameterExpected Result for Active Compound
Primary Biochemical ADP-Glo™ (Luminescence)IC50Low micromolar to nanomolar range
Orthogonal Biochemical TR-FRET (Fluorescence)IC50Value consistent with ADP-Glo™ result
Orthogonal Biophysical Surface Plasmon ResonanceKDValue in a similar range to IC50 values

Discrepancies in the data can also be informative. For example, a potent IC50 in the activity assays but weak or no binding in the SPR assay could suggest a non-specific mechanism of inhibition or interference with assay components. Conversely, strong binding with weak inhibition might indicate a non-competitive or allosteric binding mode that is less effective at inhibiting the enzyme under the specific conditions of the activity assays.

The rigorous validation of a screening hit is a non-negotiable step in the drug discovery process. By employing a primary biochemical assay followed by orthogonal biochemical (TR-FRET) and biophysical (SPR) assays, researchers can build a high-confidence data package for a compound like this compound. This multi-faceted approach ensures that the observed inhibitory activity is real, specific to the target kinase, and mediated by direct binding. This robust validation provides the necessary foundation for advancing a promising hit compound into lead optimization.

References

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

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  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. Available at: [Link]

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A Head-to-Head Comparison of 1-Pyrazin-2-yl-pyrrolidin-3-ol Analogs: A Strategic Guide to Synthesis, Biological Evaluation, and Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides a comprehensive framework for the head-to-head comparison of a promising, yet underexplored, class of compounds: 1-Pyrazin-2-yl-pyrrolidin-3-ol and its analogs. While specific experimental data for this exact parent molecule is not yet prevalent in published literature, its constituent fragments—the pyrazine and the pyrrolidin-3-ol moieties—are well-established pharmacophores in medicinal chemistry. This guide will, therefore, serve as a strategic roadmap for any research group venturing into the synthesis and evaluation of this compound class. We will delve into logical analog design, propose robust experimental protocols for a comparative analysis, and provide a framework for interpreting the resulting data to establish a clear structure-activity relationship (SAR).

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key component in numerous FDA-approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2] Its nitrogen atoms often serve as crucial hydrogen bond acceptors, interacting with the hinge region of kinase ATP-binding pockets.[2] The pyrrolidine ring, a five-membered saturated heterocycle, offers a versatile, three-dimensional scaffold that can enhance aqueous solubility and improve pharmacokinetic properties.[3][4] The hydroxyl group at the 3-position of the pyrrolidine ring can act as both a hydrogen bond donor and acceptor, providing a critical anchor point for target engagement. The combination of these two moieties in this compound thus presents a compelling starting point for the design of novel therapeutics.

Proposed Analogs for Initial SAR Exploration

To initiate a meaningful SAR study, a focused library of analogs should be synthesized to probe the effects of substitution on both the pyrazine and pyrrolidinol rings. The following table outlines a proposed set of initial analogs, designed to explore key chemical space around the parent molecule (Analog A).

AnalogStructureRationale for Inclusion
A (Parent) This compound The unsubstituted parent compound, serving as the baseline for comparison.
B 1-(5-chloropyrazin-2-yl)pyrrolidin-3-ol Introduction of an electron-withdrawing group on the pyrazine ring to probe electronic effects and potential new interactions.
C 1-(5-methylpyrazin-2-yl)pyrrolidin-3-ol Addition of a small, electron-donating group to explore steric and electronic effects.
D (R)-1-(Pyrazin-2-yl)pyrrolidin-3-ol Isolation of a single enantiomer to investigate stereochemical preferences in biological activity.
E (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol The corresponding enantiomer to Analog D for direct comparison of stereoisomers.
F 1-(Pyrazin-2-yl)azetidin-3-ol Ring contraction of the pyrrolidine to an azetidine to assess the impact of ring size and conformation.
G 1-(Pyrazin-2-yl)piperidin-4-ol Ring expansion of the pyrrolidine to a piperidine to further probe the influence of the saturated ring system.

Experimental Workflow for Head-to-Head Comparison

A rigorous and systematic experimental workflow is essential for generating high-quality, comparable data. The following diagram outlines a proposed workflow, from synthesis to in vitro evaluation.

G cluster_synthesis Phase 1: Synthesis and Characterization cluster_screening Phase 2: Biological Screening cluster_adme Phase 3: In Vitro ADME Profiling cluster_analysis Phase 4: Data Analysis Synthesis Parallel Synthesis of Analogs A-G Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Primary Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases) Characterization->Kinase_Assay Dose_Response IC50 Determination for Active Analogs Kinase_Assay->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., against a panel of cancer cell lines) Dose_Response->Cytotoxicity_Assay Solubility Aqueous Solubility Assay Cytotoxicity_Assay->Solubility Permeability Permeability Assay (e.g., PAMPA) Solubility->Permeability Metabolic_Stability Metabolic Stability Assay (e.g., liver microsomes) Permeability->Metabolic_Stability SAR_Analysis Structure-Activity Relationship (SAR) Analysis Metabolic_Stability->SAR_Analysis Lead_Identification Identification of Lead Candidate(s) SAR_Analysis->Lead_Identification

Caption: Proposed experimental workflow for the comparative evaluation of this compound analogs.

Detailed Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to this class of compounds would likely involve a nucleophilic aromatic substitution (SNAr) reaction between a halo-pyrazine and the corresponding cyclic amino alcohol.

  • Step 1: Reaction Setup: To a solution of the appropriate pyrrolidin-3-ol, azetidin-3-ol, or piperidin-4-ol (1.2 equivalents) in a suitable solvent such as DMSO or NMP, add a base like potassium carbonate or diisopropylethylamine (2.0 equivalents).

  • Step 2: Addition of Pyrazine: Add the corresponding 2-chloropyrazine or 2-bromopyrazine derivative (1.0 equivalent) to the reaction mixture.

  • Step 3: Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Step 4: Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography or preparative HPLC to yield the desired analog.

In Vitro Kinase Inhibition Assay

Given the prevalence of the pyrazine scaffold in kinase inhibitors, a primary screen against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) is a logical starting point.

  • Assay Principle: A biochemical assay, such as an ADP-Glo™ Kinase Assay, can be used to measure the activity of the kinase in the presence of the test compounds. This assay quantifies the amount of ADP produced during the kinase reaction.

  • Protocol:

    • Prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in a buffer solution.

    • Add the test analogs at a fixed concentration (e.g., 10 µM) to the reaction mixture in a 384-well plate format.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The percentage of inhibition for each analog is calculated relative to a positive control (no inhibitor) and a negative control (no kinase). Analogs showing significant inhibition (e.g., >50%) are then selected for IC50 determination.

In Vitro ADME Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial in drug discovery.

  • Aqueous Solubility: Thermodynamic or kinetic solubility can be measured using methods like nephelometry or UV spectroscopy after incubation of the compound in a buffered solution.

  • Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a high-throughput method to predict passive membrane permeability.

  • Metabolic Stability: Incubation of the analogs with liver microsomes (human or rat) and NADPH can be used to assess their metabolic stability. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Data Presentation for Comparative Analysis

The following tables provide a template for organizing and presenting the experimental data for a clear head-to-head comparison.

Table 1: Biological Activity Data

AnalogKinase Inhibition (% @ 10 µM)IC50 (nM)Cytotoxicity (CC50, µM)
A
B
C
D
E
F
G

Table 2: In Vitro ADME Properties

AnalogAqueous Solubility (µg/mL)PAMPA Permeability (10-6 cm/s)Metabolic Stability (t1/2, min)
A
B
C
D
E
F
G

Interpreting the Data: Building a Structure-Activity Relationship (SAR)

The data generated from these experiments will allow for the construction of a preliminary SAR model. The following diagram illustrates the logical flow of SAR analysis.

G cluster_sar SAR Analysis cluster_output Outcomes Data_Input Input from Tables 1 & 2 Pyrazine_SAR Analyze effect of pyrazine substitutions (Analogs B, C vs. A) Data_Input->Pyrazine_SAR Stereochem_SAR Analyze effect of stereochemistry (Analog D vs. E) Data_Input->Stereochem_SAR Ring_Size_SAR Analyze effect of ring size (Analogs F, G vs. A) Data_Input->Ring_Size_SAR SAR_Model Develop Preliminary SAR Model Pyrazine_SAR->SAR_Model Stereochem_SAR->SAR_Model Ring_Size_SAR->SAR_Model Lead_Selection Select Lead Compound(s) for Further Optimization SAR_Model->Lead_Selection

Caption: Logical flow for developing a structure-activity relationship (SAR) model.

By systematically comparing the biological activity and ADME properties of the analogs, researchers can deduce key insights. For example, a significant increase in potency for Analog B over Analog A might suggest a favorable interaction of the chloro group with the target protein. A marked difference in activity between enantiomers D and E would highlight the importance of stereochemistry for target binding. Poor permeability or metabolic stability for an otherwise potent analog would indicate areas for future medicinal chemistry optimization.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. While this guide is based on a hypothetical series of analogs due to the limited existing data on this specific molecule, the proposed workflow and experimental designs are grounded in established principles of medicinal chemistry and drug discovery. By following a systematic and comparative approach as outlined here, researchers can efficiently explore the chemical space around this novel scaffold, establish a robust SAR, and identify promising lead candidates for further development.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bioorganic Chemistry. [Link]

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A Guide to the Reproducible Synthesis and Testing of 1-Pyrazin-2-yl-pyrrolidin-3-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the reproducibility of synthetic and analytical methods is paramount. This guide provides an in-depth technical overview of the synthesis and characterization of 1-Pyrazin-2-yl-pyrrolidin-3-ol, a novel heterocyclic compound with potential applications in medicinal chemistry. As a senior application scientist, this document aims to deliver not just a protocol, but a framework for understanding the critical parameters that govern the reproducibility of its synthesis and analysis. We will explore a primary synthetic route, compare it with viable alternatives, and detail the analytical methodologies required to ensure the identity, purity, and consistency of the final product.

The Synthetic Challenge: Accessing this compound

The target molecule, this compound, is an N-aryl pyrrolidinol. The key synthetic challenge lies in the formation of the C-N bond between the pyrazine and pyrrolidine rings. While numerous methods for N-arylation exist, their efficiency and reproducibility can vary significantly depending on the specific substrates.[1][2]

Primary Synthetic Route: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[3][4][5] This palladium-catalyzed cross-coupling reaction is the recommended primary route for the synthesis of this compound.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used and are reduced in situ.

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), are often employed to promote the reductive elimination step and prevent β-hydride elimination.

  • Base: A non-nucleophilic base is required to deprotonate the pyrrolidinol and facilitate the formation of the palladium-amide complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent quenching of the catalyst and base.

Experimental Protocol: Buchwald-Hartwig Synthesis

Materials:

  • Pyrrolidin-3-ol

  • 2-Chloropyrazine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene to the flask, followed by pyrrolidin-3-ol (1.0 eq) and 2-chloropyrazine (1.2 eq).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.

Comparative Analysis of Synthetic Routes

While the Buchwald-Hartwig amination is the recommended primary route, other methods can be considered. The following table provides a comparative overview:

Method Catalyst/Reagents Advantages Disadvantages References
Buchwald-Hartwig Amination Palladium catalyst, Phosphine ligand, Strong baseHigh yields, Broad substrate scope, Good functional group tolerance.Cost of catalyst and ligand, Air-sensitive reagents, Potential for heavy metal contamination.[3][4][5]
Nucleophilic Aromatic Substitution (SNAr) Strong base (e.g., NaH, K₂CO₃), High temperatureInexpensive reagents, No transition metal catalyst.Requires electron-deficient pyrazine ring, Harsher reaction conditions, Lower yields for less activated substrates.[6][7][8]
Chan-Lam Coupling Copper catalyst, Base, OxidantMilder conditions than Ullmann, Uses boronic acids.Can have substrate limitations, May require optimization of ligands and reaction conditions.

Logical Relationship in Synthesis Method Selection

Caption: Decision workflow for selecting a synthetic method.

Analytical Testing and Reproducibility

Ensuring the reproducibility of the synthesis requires a robust analytical testing plan to confirm the structure, purity, and consistency of the final product.

Structural Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include those for the pyrazine ring protons, and the methine and methylene protons of the pyrrolidine ring. The chemical shifts and coupling constants are diagnostic of the final structure.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Used to definitively assign all proton and carbon signals and confirm the connectivity between the pyrazine and pyrrolidinol moieties.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process and analyze the spectra to confirm the expected chemical shifts, coupling patterns, and correlations for this compound.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the synthesized compound.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the calculated theoretical mass for C₈H₁₁N₃O.

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Reversed-Phase HPLC (RP-HPLC): The primary method for assessing the purity of the final compound. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by the area percentage of the main peak.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Analytical Workflow for Quality Control

Start Synthesized This compound Structure Structural Confirmation Start->Structure Purity Purity Assessment Start->Purity NMR NMR Spectroscopy (1H, 13C, 2D) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS HPLC HPLC-UV Purity->HPLC Final Reproducible Product (Structure & Purity Confirmed) NMR->Final MS->Final HPLC->Final

Caption: Workflow for analytical validation of the final product.

Conclusion

The reproducible synthesis and rigorous testing of this compound are critical for its advancement in drug discovery pipelines. The recommended Buchwald-Hartwig amination protocol provides a reliable and high-yielding route to this target molecule. By implementing the detailed analytical procedures outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity and reproducibility of their scientific findings. This comprehensive approach, from synthetic strategy to analytical validation, serves as a robust framework for the development of this and other novel heterocyclic compounds.

References

  • Mubashra, S., et al. (2025). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity, 29(2), 1851-1893. [Link]

  • Li, W., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2603. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. (n.d.). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614-1620. [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • ResearchGate. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. [Link]

  • Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. [Link]

  • ACS Publications. (n.d.). Pyrrolidines. IX. 3-Aryl-3-pyrrolidinols. [Link]

  • University of Helsinki. (n.d.). Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods. [Link]

  • ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm). [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • American Pharmaceutical Review. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]

  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S)-pyrrolidin-3-ol. [Link]

  • AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]

  • Semantic Scholar. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 1-Pyrazin-2-yl-pyrrolidin-3-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the integrity of our research is matched only by the rigor of our safety protocols. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Pyrazin-2-yl-pyrrolidin-3-ol, a heterocyclic compound used in drug discovery and development.

Since specific hazard and disposal data for this exact molecule are not extensively published, this protocol is built upon established best practices and data from its constituent chemical moieties: pyrazine and pyrrolidinol. This conservative approach ensures the highest degree of safety for laboratory personnel and the environment.

Hazard Profile and Risk Assessment

Before handling any waste, a thorough understanding of the potential hazards is critical. The hazard profile for this compound is inferred from the known risks associated with its structural components, pyrrolidine and pyrazine derivatives.

Hazard CategoryInferred Classification & Rationale
Acute Toxicity Harmful if swallowed or inhaled. The parent compound, pyrrolidine, is classified as harmful if swallowed or inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation, potentially severe. Pyrrolidine is known to cause severe skin burns, while 3-Pyrrolidinol is a known skin irritant.[1][3]
Eye Damage/Irritation Causes serious eye damage/irritation. Both pyrrolidine and 3-Pyrrolidinol are classified as causing serious eye damage or irritation.[1][2][3]
Flammability Combustible. While pyrrolidine is highly flammable, pyrazine is a flammable solid and related compounds like pyridazine are combustible liquids.[4][5] The combined structure should be treated as combustible.
Aquatic Toxicity Harmful to aquatic life. Pyrrolidine and its derivatives can be harmful to aquatic organisms.[6] Therefore, drain disposal is strictly prohibited.
Reactivity Incompatible with strong acids and strong oxidizing agents. The nitrogen atoms in the pyrazine and pyrrolidine rings can react with acids.[3][4]

Mandatory Personal Protective Equipment (PPE)

All handling of this compound, including its waste, must be performed with appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Inspect gloves for any signs of degradation before use and dispose of them as contaminated waste immediately after handling.

  • Eye Protection: Wear chemical safety goggles or safety glasses with side shields at all times.

  • Lab Coat: A standard laboratory coat must be worn to protect skin and personal clothing.

  • Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator may be required.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be treated as hazardous chemical waste .

  • Segregation is Key: To prevent dangerous reactions, this waste stream must be kept separate from incompatible chemicals.[7]

    • DO NOT mix with strong acids.

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with bases or other reactive chemicals unless the compatibility is known.

  • Waste streams should be segregated by type (e.g., halogenated solvents, non-halogenated solvents, aqueous solutions).[8]

Step 2: Container Selection and Preparation

The integrity of the waste container is critical to prevent leaks and spills.

  • Material Compatibility: Use a container made of a material that is compatible with the chemical waste. For many organic compounds, a high-density polyethylene (HDPE) or glass bottle is appropriate.[9] Do not use metal containers for acidic or basic waste.[9]

  • Container Condition: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-top cap.[10] Funnels should never be left in the container opening.[8]

  • Capacity: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[11]

Step 3: Waste Accumulation and Labeling

Proper labeling is a regulatory requirement and essential for safe handling by all personnel.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[12][13]

  • Contents: List the full chemical name and approximate percentage of all components in the container.[10] Do not use abbreviations or chemical formulas.

  • Accumulation: Add waste to the container in a designated, well-ventilated area, preferably inside a chemical fume hood.[9] Ensure the exterior of the container remains clean and free of contamination.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[7][12]

  • Location: The SAA must be under the direct control of laboratory personnel.[9][10]

  • Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks.

  • Closure: Keep the waste container securely capped at all times, except when actively adding waste.[7][10]

Step 5: Arranging for Final Disposal

Disposal of hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed waste management vendor.

  • Contact EHS: Once the waste container is 90% full, contact your EHS office to schedule a pickup.

  • Documentation: Follow all institutional procedures for waste tracking and documentation. This creates a clear record from generation to final disposal.[12]

  • Prohibition: Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills, if you are trained and have the proper equipment, you can manage the cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

  • Cleanup: Absorb the spill with an inert material like vermiculite, clay, or sand.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material into a compatible container. Seal it, label it as hazardous waste with a description of the spill contents, and dispose of it according to the protocol above.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.

G start_node start_node process_node process_node decision_node decision_node end_node end_node ehs_node ehs_node A Waste Generation (e.g., unused reagent, contaminated materials) B Characterize as Hazardous Waste A->B C Select Compatible & Leak-Proof Container B->C D Label Container: 'HAZARDOUS WASTE' + Full Chemical Names + Percentages C->D E Store in Designated SAA (Secondary Containment, Closed Lid) D->E F Container >90% Full? E->F G Continue Safe Accumulation F->G No H Contact EHS / Waste Vendor for Pickup F->H Yes G->E I Final Disposal (via Licensed Vendor) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

  • BenchChem. (n.d.). Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals.
  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Fisher Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Pyrrolidine Safety Data Sheet.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 2-Phenylpyrrolidine: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2021, December 26). 3-Pyrrolidinol Safety Data Sheet.
  • Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
  • Fisher Scientific. (2024, February 12). Pyridazine Safety Data Sheet.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2024, August 6). Pyrazine Safety Data Sheet.
  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Personal protective equipment for handling 1-Pyrazin-2-yl-pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide to safely handle novel chemical compounds. This document outlines the essential personal protective equipment (PPE) and safety protocols for handling 1-Pyrazin-2-yl-pyrrolidin-3-ol, a unique heterocyclic compound for which specific hazard data is not widely available.

In the absence of a specific Safety Data Sheet (SDS), a conservative risk assessment based on the hazards of its structural components—a pyrazine ring and a pyrrolidin-3-ol moiety—is the most prudent approach. The pyrrolidine component suggests a potential for skin and eye irritation or corrosion, while the pyrazine ring, a heterocyclic amine, indicates potential toxicity if ingested or inhaled.[1][2][3]

This guide is structured to empower you, the researcher, to make informed safety decisions by following the principles of risk assessment and the hierarchy of controls.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Before relying on PPE, we must first implement more effective safety controls. PPE is the last line of defense.

  • Elimination/Substitution : In drug development, substituting a novel compound is often not possible.

  • Engineering Controls : These are the most critical physical controls to minimize exposure.

    • Chemical Fume Hood : All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or fine powders.[4]

    • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Administrative Controls : These are the work practices and procedures that reduce risk.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for all tasks involving this compound.

    • Designated Area : Clearly mark and designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

    • Training : All personnel must be trained on the potential hazards, this specific handling guide, and emergency procedures before beginning work.[5][6]

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary final layer of protection.[4] The selection of PPE depends on the specific task and the scale of the operation.

Core PPE for All Operations

The following PPE is mandatory for any task involving this compound:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated chemical splash goggles.Protects against splashes and potential vapors. Standard safety glasses are insufficient.[7]
Hand Protection Nitrile gloves (minimum 5 mil thickness).Provides good resistance to a broad range of chemicals for incidental contact.[8] Always inspect gloves for tears or holes before use.
Body Protection Flame-resistant (FR) lab coat, fully buttoned with tight cuffs.Protects skin from splashes and provides a barrier. The FR property is a precaution based on the flammability of related compounds like pyrrolidine.[7]
Foot Protection Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills.
Task-Specific Enhanced PPE

For tasks with increased risk, such as handling larger quantities (>1 gram), heating the substance, or procedures with a high potential for aerosol generation, enhanced PPE is required.

Task / ConditionRequired Enhancement(s)Rationale
Handling >1g or Splash Risk Chemical splash goggles + Face Shield .A face shield provides full-face protection from larger splashes. It must always be worn over goggles.[7]
Heating or Aerosol Generation Double-gloving (e.g., two pairs of nitrile gloves). Chemical-resistant apron over lab coat.Increases protection against permeation and direct contact from splashes.
Spill Cleanup Respirator (see Section 3). Chemical-resistant boot covers .Provides respiratory protection from high vapor or dust concentrations and prevents tracking contamination.

Respiratory Protection: When is it Necessary?

Respiratory protection should not be needed for standard laboratory operations conducted within a certified chemical fume hood.[8] However, it is essential in specific, non-routine situations:

  • Spill Response : For a significant spill outside of a fume hood.

  • Engineering Control Failure : If the fume hood malfunctions during an active experiment.

In these events, a NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges is recommended.[9][10][11] Note: All respirator use requires prior medical clearance and annual fit-testing as per OSHA regulations.[12]

Procedural Guide: Donning, Doffing, and Disposal

Properly putting on and taking off PPE is critical to prevent exposure and contamination.

Step-by-Step Donning Procedure
  • Wash Hands : Thoroughly wash and dry hands.

  • Lab Coat : Put on the flame-resistant lab coat and fasten all buttons.

  • Goggles/Face Shield : Put on chemical splash goggles. If required, add the face shield.

  • Gloves : Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Step-by-Step Doffing Procedure (to be performed in the lab, away from personal items)
  • Outer Gloves : If double-gloved, remove the outer pair by peeling one off with the other, turning it inside out, and then sliding a clean finger under the cuff of the remaining glove to peel it off. Dispose of immediately.

  • Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.

  • Lab Coat : Unbutton the lab coat. Shrug it off your shoulders, letting it slide down your arms. As you pull your arms out, turn the sleeves inside out. Fold the coat so the contaminated exterior is folded inward. Place it in a designated laundry container.

  • Inner Gloves : Remove the final pair of gloves using the technique described in step 1.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.

Waste Disposal Plan
  • Solid Waste : All contaminated solid waste (gloves, wipes, weigh paper) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures must be collected in a compatible, sealed hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps : Contaminated needles or sharp objects must be disposed of in a designated sharps container.

Emergency Operational Plan

Spill Response:

  • Alert : Alert nearby personnel and evacuate the immediate area.

  • Contain : If safe to do so, use a chemical spill kit to contain the spill with absorbent pads or sand. Do not use combustible materials.

  • Protect : Don enhanced PPE, including a respirator if the spill is large or outside a fume hood.

  • Clean : Neutralize if appropriate and absorb the material. Clean the area from the outside in. Place all contaminated materials in a sealed hazardous waste bag.

  • Report : Report the incident to your Environmental Health & Safety (EHS) department.

Personnel Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task is_in_hood Working in Certified Fume Hood? start->is_in_hood emergency_check Emergency Condition? (Spill, Control Failure) start->emergency_check stop STOP WORK Consult EHS is_in_hood->stop  No core_ppe Required: - Chemical Splash Goggles - Nitrile Gloves - FR Lab Coat - Closed-Toe Shoes is_in_hood->core_ppe  Yes risk_assessment Assess Scale & Aerosol Risk core_ppe->risk_assessment high_risk Enhanced PPE: - Add Face Shield - Add Chem-Resistant Apron - Double-Glove risk_assessment->high_risk >1g OR Heating/Aerosol Risk standard_procedure Follow Standard Procedure with Core PPE risk_assessment->standard_procedure <1g AND No Aerosol Risk emergency_check->is_in_hood  No emergency_ppe Emergency PPE: - Add Respirator (OV/AG) - Add Boot Covers emergency_check->emergency_ppe  Yes

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (Publication). Centers for Disease Control and Prevention. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Scientific. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. [Link]

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Pyrrolidine Hazard Summary. New Jersey Department of Health. [Link]

  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College. [Link]

Sources

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